Product packaging for Milategrast(Cat. No.:CAS No. 859217-52-0)

Milategrast

Cat. No.: B1676591
CAS No.: 859217-52-0
M. Wt: 354.6 g/mol
InChI Key: PGWIKFFLIJECAM-UHFFFAOYSA-N
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Description

Milategrast is a non-steroidal anti-inflammatory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38N2 B1676591 Milategrast CAS No. 859217-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

859217-52-0

Molecular Formula

C24H38N2

Molecular Weight

354.6 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine

InChI

InChI=1S/C24H38N2/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19/h5-8,19-20H,9-18H2,1-4H3

InChI Key

PGWIKFFLIJECAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Milategrast

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Milategrast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milategrast (E6007) is a small molecule investigated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). Its mechanism of action extends beyond simple integrin antagonism, involving a novel pathway centered on the inhibition of the interaction between calreticulin (CRT) and integrin α subunits. This guide provides a detailed technical overview of this compound's core mechanism, integrating available preclinical data, experimental methodologies, and a visualization of the involved signaling pathways. While the clinical development of this compound for ulcerative colitis was discontinued for business reasons, the elucidated mechanism presents a valuable therapeutic concept for inflammatory and autoimmune disorders.

Introduction

Leukocyte adhesion to the vascular endothelium and subsequent infiltration into tissues are key pathological events in many inflammatory and autoimmune diseases. This process is primarily mediated by integrins, a family of heterodimeric cell surface receptors. Consequently, the inhibition of integrin function has been a major focus of therapeutic development. This compound emerged as a cell adhesion inhibitor with a distinct mechanism of action. Research on its analogue, ER-464195-01, has revealed that its anti-inflammatory effects stem from the disruption of the interaction between calreticulin (CRT), a chaperone protein, and integrin α subunits, which is a critical step for integrin activation.[1][2] This guide will delve into the molecular interactions and cellular consequences of this mechanism.

Core Mechanism of Action: Inhibition of the Calreticulin-Integrin α Interaction

The primary mechanism of action of this compound and its analogues involves the direct binding to calreticulin, leading to the dissociation of the calreticulin-integrin α complex.[1][2] This dissociation prevents the conformational changes required for integrin activation, thereby inhibiting downstream leukocyte adhesion and infiltration.

The Role of Calreticulin in Integrin Activation

Calreticulin, a calcium-binding chaperone protein primarily located in the endoplasmic reticulum, is also known to interact with the cytoplasmic domain of integrin α subunits.[2] This interaction is crucial for maintaining the activated state of the integrin, which is necessary for high-affinity binding to its ligands on the vascular endothelium, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).

This compound Analogue (ER-464195-01) as a Dissociator of the CRT-Integrin α Complex

Studies on the this compound analogue, ER-464195-01, have demonstrated that this small molecule directly binds to calreticulin. This binding event allosterically inhibits the interaction between calreticulin and the integrin α4 subunit (ITGA4). By preventing the formation of the CRT-ITGA4 complex, ER-464195-01 effectively suppresses the activation of integrins on the surface of leukocytes, such as T cells and neutrophils.

The following diagram illustrates the proposed signaling pathway:

Milategrast_Mechanism cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium This compound This compound CRT Calreticulin (CRT) This compound->CRT This compound->CRT ITGA Integrin α subunit (e.g., ITGA4) CRT->ITGA Activates Integrin_Activation Integrin Activation ITGA->Integrin_Activation Adhesion_Infiltration Leukocyte Adhesion & Infiltration Integrin_Activation->Adhesion_Infiltration VCAM1 VCAM-1/ICAM-1 Adhesion_Infiltration->VCAM1 Binds to

This compound's inhibitory action on the Calreticulin-Integrin signaling pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analogue, ER-464195-01.

CompoundAssayTarget/Cell LineParameterValueReference
This compoundJurkat cell adhesion to fibronectinJurkat cellsIC50<5 µM
ER-464195-01GST-CRT binding to ITGA4Purified proteinsInhibitionDose-dependent
ER-464195-01In situ Proximity Ligation AssayPhorbol 12-myristate 13-acetate-activated Jurkat cellsInhibition of CRT-ITGA4 interactionSignificant decrease at 5 µM

Experimental Protocols

In situ Proximity Ligation Assay (PLA) for CRT-ITGA4 Interaction

This assay was pivotal in demonstrating that ER-464195-01 inhibits the interaction between calreticulin and integrin α4 in a cellular context.

Objective: To visualize and quantify the close proximity (and thus interaction) of CRT and ITGA4 proteins within cells.

Methodology:

  • Cell Culture and Treatment: Jurkat cells are cultured and then activated with phorbol 12-myristate 13-acetate to induce the CRT-ITGA4 interaction. The cells are then treated with ER-464195-01 or a control compound.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100 to allow antibody access.

  • Primary Antibody Incubation: Cells are incubated with a pair of primary antibodies from different species (e.g., mouse anti-CRT and rabbit anti-ITGA4) that recognize the two target proteins.

  • PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. One probe recognizes the mouse primary antibody and the other recognizes the rabbit primary antibody.

  • Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be joined by a ligase to form a circular DNA template.

  • Amplification: The circular DNA template is amplified via rolling-circle amplification using a polymerase.

  • Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides. The resulting fluorescent spots (PLA signals) are visualized and quantified using fluorescence microscopy. A decrease in the number of PLA signals per cell in the ER-464195-01 treated group compared to the control indicates inhibition of the CRT-ITGA4 interaction.

The following diagram outlines the workflow for the Proximity Ligation Assay:

PLA_Workflow cluster_protocol Proximity Ligation Assay (PLA) Workflow A 1. Cell Treatment & Fixation/Permeabilization B 2. Primary Antibody Incubation (anti-CRT, anti-ITGA4) A->B C 3. PLA Probe (Oligo-conjugated 2° Abs) Incubation B->C D 4. Ligation (if proteins are proximal) C->D E 5. Rolling Circle Amplification D->E F 6. Detection with Fluorescent Probes E->F G 7. Fluorescence Microscopy & Quantification F->G

Workflow for the Proximity Ligation Assay (PLA).
Jurkat Cell Adhesion Assay

This assay is a common method to evaluate the effect of compounds on leukocyte adhesion to extracellular matrix proteins or endothelial ligands.

Objective: To quantify the adhesion of Jurkat T-cells (a human T-lymphocyte cell line) to a fibronectin-coated surface and to determine the inhibitory concentration (IC50) of this compound.

Methodology:

  • Plate Coating: 96-well plates are coated with human fibronectin and incubated to allow for protein adsorption. The remaining protein-binding sites on the plastic are then blocked with a solution like bovine serum albumin (BSA).

  • Cell Labeling (Optional but common): Jurkat cells are labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.

  • Compound Incubation: Labeled Jurkat cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Adhesion: The treated cells are added to the fibronectin-coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified. If fluorescently labeled, the fluorescence of each well is read using a plate reader. Alternatively, adherent cells can be fixed, stained with crystal violet, and the absorbance measured after solubilization of the dye.

  • Data Analysis: The percentage of adhesion is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Clinical Development and Future Perspective

This compound (E6007) underwent Phase I and Phase II clinical trials for inflammatory bowel diseases, including ulcerative colitis. A Phase II study in Japanese patients with moderate active ulcerative colitis was completed, however, further development for this indication was discontinued due to business priorities. A Phase I study to determine the absorption, metabolism, and excretion of [14C]-labeled E6007 in healthy male subjects has also been completed.

While the clinical progression of this compound has halted, the elucidation of its unique mechanism of action provides a strong rationale for targeting the calreticulin-integrin axis in inflammatory and autoimmune diseases. This pathway represents a novel therapeutic target that could offer an alternative or complementary approach to direct integrin antagonism. Further research into molecules that modulate this interaction could lead to the development of new therapeutics with potentially improved efficacy or safety profiles.

References

Milategrast: An In-depth Technical Guide to an Integrin Activation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milategrast (also known as E6007) is a small molecule investigated for its potential as an orally administered integrin activation inhibitor. Developed by Eisai, its primary therapeutic targets were inflammatory conditions such as inflammatory bowel disease (IBD) and ulcerative colitis. Although clinical development was discontinued due to business priorities, the mechanism of action of a close analogue of this compound offers valuable insights into a novel approach for modulating leukocyte adhesion and infiltration in inflammatory processes. This guide provides a comprehensive overview of the core scientific principles underlying this compound's function, its chemical properties, and the experimental methodologies used to characterize such compounds.

Core Mechanism of Action: Inhibition of Integrin Activation via Calreticulin

This compound is classified as an integrin activation inhibitor.[1] Research on a structurally similar analogue, ER-464195-01, has elucidated a specific and novel mechanism of action. This analogue has been shown to inhibit the interaction between calreticulin (CRT) and the cytoplasmic tail of integrin α subunits (ITGAs), particularly integrin α4 (ITGA4).[1][2][3][4]

Calreticulin, a chaperone protein primarily located in the endoplasmic reticulum, also plays a crucial role in the "inside-out" signaling pathway that activates integrins. By binding to the highly conserved KxGFFKR motif in the cytoplasmic domain of ITGAs, CRT is involved in converting the integrin from a low-affinity to a high-affinity state for its extracellular ligands. The analogue of this compound, ER-464195-01, directly binds to CRT, thereby preventing its association with ITGA4. This disruption of the CRT-ITGA4 interaction inhibits the conformational changes required for integrin activation, ultimately suppressing the adhesiveness of leukocytes, including T cells and neutrophils.

This mechanism prevents the firm adhesion of leukocytes to the vascular endothelium and their subsequent transmigration into inflamed tissues, which is a critical step in the pathogenesis of many inflammatory diseases.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazineIUPHAR/BPS Guide to PHARMACOLOGY
Synonyms E6007, E-6007, [14C]-E6007Patsnap Synapse
Molecular Formula C24H38N2IUPHAR/BPS Guide to PHARMACOLOGY
Molecular Weight 354.58 g/mol IUPHAR/BPS Guide to PHARMACOLOGY
Drug Type Small moleculePatsnap Synapse
Class Anti-inflammatories; Antiulcers; PiperazinesSpringer

Preclinical and Clinical Development Overview

This compound was under development by Eisai and its subsidiary EA Pharma. Preclinical studies involving an analogue (ER-464195-01) demonstrated significant anti-inflammatory effects in mouse models of inflammatory bowel disease. Oral administration of this analogue was shown to ameliorate the severity of colitis by suppressing the infiltration of leukocytes into the inflamed colon.

This compound progressed to Phase 1 and Phase 2 clinical trials for ulcerative colitis and inflammatory bowel diseases. However, its development was discontinued. The Phase 2 trial for ulcerative colitis in Japan was halted due to business priorities.

Quantitative Data from Preclinical Studies

While specific quantitative data for this compound (E6007) remains limited in publicly accessible literature, the following information is available for its analogue, ER-464195-01, and related assays.

ParameterMethodCell TypeLigandIC50 / EffectSource
Inhibition of Jurkat cell adhesion to FibronectinCell Adhesion AssayJurkat cellsFibronectin< 5 µM (for a related compound)MedChemExpress
Inhibition of CRT-ITGA4 InteractionIn situ Proximity Ligation AssayActivated Jurkat cells-Significant decrease at 5 µMNature Communications
Suppression of T cell and neutrophil adhesivenessCell Adhesion AssaysT cells, Neutrophils-DemonstratedNature Communications

Key Signaling Pathways

The mechanism of this compound's analogue targets the "inside-out" signaling pathway that leads to integrin activation. This pathway is crucial for the function of α4β1 (VLA-4) and αLβ2 (LFA-1) integrins, which are key mediators of leukocyte trafficking.

α4β1 Integrin Activation Signaling

The α4β1 integrin, expressed on most leukocytes, mediates adhesion to vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells. Its activation is a critical step in leukocyte recruitment to sites of inflammation. The inhibition of the CRT-ITGA4 interaction by the this compound analogue directly interferes with this activation process.

alpha4beta1_activation α4β1 Integrin 'Inside-Out' Activation Pathway cluster_cytoplasm Cytoplasm Integrin_inactive α4β1 Integrin (Low Affinity) Integrin_active α4β1 Integrin (High Affinity) Integrin_inactive->Integrin_active Adhesion Leukocyte Adhesion Integrin_active->Adhesion Binds VCAM-1 Chemokine_Receptor Chemokine Receptor Talin Talin Chemokine_Receptor->Talin Activates Kindlin Kindlin Chemokine_Receptor->Kindlin Activates Talin->Integrin_inactive Binds β1 tail Kindlin->Integrin_inactive CRT Calreticulin (CRT) CRT->Integrin_inactive Binds α4 tail (KxGFFKR motif) Milategrast_analogue This compound Analogue (ER-464195-01) Milategrast_analogue->CRT Binds to

Caption: α4β1 integrin activation pathway and the inhibitory action of a this compound analogue.

LFA-1 (αLβ2) Integrin Activation Signaling

LFA-1 is another critical integrin for leukocyte adhesion, binding to intercellular adhesion molecules (ICAMs) on endothelial and antigen-presenting cells. Its activation is also regulated by an "inside-out" signaling cascade that can be targeted by inhibiting essential protein-protein interactions.

LFA1_activation LFA-1 (αLβ2) Integrin 'Inside-Out' Activation Pathway cluster_cytoplasm Cytoplasm LFA1_inactive LFA-1 (Low Affinity) LFA1_active LFA-1 (High Affinity) LFA1_inactive->LFA1_active Adhesion Leukocyte Adhesion & Immune Synapse Formation LFA1_active->Adhesion Binds ICAM-1 TCR_Chemokine_R TCR / Chemokine Receptor Signaling Rap1 Rap1-GTP TCR_Chemokine_R->Rap1 Activates Talin Talin Rap1->Talin Recruits to membrane Talin->LFA1_inactive Binds β2 tail Inhibitor Potential Inhibition Point Kindlin3 Kindlin-3 Kindlin3->LFA1_inactive Binds β2 tail Inhibitor->LFA1_inactive Blockade of activator binding

Caption: General "inside-out" signaling pathway for LFA-1 activation.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize integrin inhibitors like this compound.

Cell Adhesion Assay

This assay quantifies the ability of an inhibitor to block the adhesion of leukocytes to a substrate coated with an integrin ligand, such as fibronectin or VCAM-1.

Objective: To determine the IC50 of a test compound for the inhibition of integrin-mediated cell adhesion.

Materials:

  • 96-well tissue culture plates

  • Integrin ligand (e.g., human fibronectin, recombinant VCAM-1)

  • Leukocyte cell line (e.g., Jurkat T cells, U937 monocytes)

  • Test compound (e.g., this compound)

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., PBS with Ca2+/Mg2+)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the wells three times with PBS. Block non-specific binding by incubating with blocking buffer for 1 hour at 37°C.

  • Cell Preparation: Label the leukocyte cell suspension with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer.

  • Compound Incubation: Incubate the labeled cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Adhesion: Add the cell-compound mixture to the coated and blocked wells. Centrifuge the plate at a low speed (e.g., 100 x g for 1 minute) to ensure cell contact with the bottom of the well. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells three to four times with assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

cell_adhesion_workflow Cell Adhesion Assay Workflow start Start plate_coating Coat 96-well plate with integrin ligand start->plate_coating wash_block Wash and block non-specific sites plate_coating->wash_block cell_prep Label leukocytes with fluorescent dye wash_block->cell_prep compound_inc Incubate cells with test compound cell_prep->compound_inc adhesion_step Add cells to plate and incubate compound_inc->adhesion_step wash_non_adherent Wash to remove non-adherent cells adhesion_step->wash_non_adherent quantify Quantify fluorescence of adherent cells wash_non_adherent->quantify analyze Calculate % inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for a typical cell adhesion assay.

Flow Cytometry for Integrin Activation State

This method measures the conformational change of an integrin from a low-affinity to a high-affinity state upon activation, using an antibody that specifically recognizes the activated form.

Objective: To assess the effect of a test compound on the activation state of a specific integrin on the cell surface.

Materials:

  • Leukocytes (e.g., primary human PBMCs or a relevant cell line)

  • Flow cytometer

  • Activation-state-specific anti-integrin antibody (e.g., anti-LFA-1 activation epitope antibody)

  • Fluorochrome-conjugated secondary antibody

  • Cell stimulant (e.g., PMA, chemokine)

  • Test compound (e.g., this compound)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Cell Preparation: Isolate or culture the desired leukocyte population.

  • Compound Treatment: Pre-incubate the cells with the test compound or vehicle control for a specified time.

  • Stimulation: Add a stimulant to induce integrin activation and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Primary Antibody Staining: Add the primary antibody that recognizes the activated integrin conformation and incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Secondary Antibody Staining: If the primary antibody is not directly conjugated, add a fluorochrome-conjugated secondary antibody and incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and analyze the shift in fluorescence intensity, which corresponds to the level of integrin activation.

flow_cytometry_workflow Flow Cytometry Workflow for Integrin Activation start Start cell_prep Prepare leukocyte suspension start->cell_prep compound_treat Treat cells with test compound cell_prep->compound_treat stimulate Stimulate cells to activate integrins compound_treat->stimulate primary_ab Stain with primary Ab (activation-specific) stimulate->primary_ab wash1 Wash cells primary_ab->wash1 secondary_ab Stain with fluorescent secondary Ab wash1->secondary_ab wash2 Wash cells secondary_ab->wash2 acquire Acquire data on flow cytometer wash2->acquire analyze Analyze fluorescence shift acquire->analyze end End analyze->end

Caption: Workflow for measuring integrin activation by flow cytometry.

Conclusion

This compound represents an intriguing approach to the treatment of inflammatory diseases through the inhibition of integrin activation. The elucidation of its analogue's mechanism, involving the disruption of the calreticulin-integrin α4 interaction, provides a specific molecular target for the development of novel anti-inflammatory therapeutics. While the clinical development of this compound itself was halted, the scientific foundation of its mechanism of action remains a valuable area of study for researchers in immunology and drug discovery. The experimental protocols and signaling pathways detailed in this guide provide a framework for the investigation and characterization of future compounds targeting integrin-mediated leukocyte adhesion.

References

Milategrast for In Vitro Cell Adhesion Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of milategrast, a potent small-molecule inhibitor of α4-integrins, for in vitro cell adhesion studies. This compound's ability to block the interaction between cells expressing α4-integrins and their ligands makes it a valuable tool for investigating the molecular mechanisms of cell adhesion in various physiological and pathological processes.

Core Mechanism of Action

This compound is an antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These heterodimeric transmembrane receptors are primarily expressed on leukocytes and play a crucial role in their adhesion to the vascular endothelium and the extracellular matrix (ECM).

  • α4β1 (VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and to the CS-1 domain of fibronectin in the ECM. This interaction is critical for the recruitment of lymphocytes, monocytes, and eosinophils to sites of inflammation.

  • α4β7: This integrin specifically recognizes Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelium of the gut-associated lymphoid tissue (GALT), mediating the homing of lymphocytes to the gastrointestinal tract.

By blocking the binding of these integrins to their respective ligands, this compound effectively inhibits the adhesion and subsequent transmigration of leukocytes, thereby disrupting the inflammatory cascade.

Quantitative Data on this compound's In Vitro Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound in in vitro cell adhesion assays. This data is essential for dose-response studies and for comparing the potency of this compound with other adhesion inhibitors.

Cell LineLigandAssay TypeIC50
Jurkat (human T lymphocyte)FibronectinStatic Adhesion Assay< 5 µM

Note: This table will be updated as more quantitative data becomes publicly available.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the effects of this compound on cell adhesion are provided below.

Static Adhesion Assay: Jurkat Cell Adhesion to Fibronectin

This protocol details a static adhesion assay to quantify the inhibition of Jurkat cell adhesion to fibronectin by this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Human fibronectin

  • 96-well tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other fluorescent cell stain)

  • This compound

  • Plate reader with fluorescence capabilities

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture Jurkat cells in RPMI-1640 with 10% FBS.

    • Label the cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640.

    • Add 50 µL of the cell suspension to each well of the fibronectin-coated plate.

    • Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

    • Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Leukocyte Adhesion to Endothelial Cells under Static Conditions

This protocol describes an assay to measure the effect of this compound on the adhesion of lymphocytes to a monolayer of activated endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

  • Endothelial cell growth medium

  • TNF-α

  • This compound

  • Fluorescent cell stain (e.g., Calcein-AM)

  • 96-well tissue culture plates

Protocol:

  • Endothelial Cell Monolayer Preparation:

    • Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.

    • Activate the HUVEC monolayer by treating with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

    • Wash the monolayer gently with culture medium.

  • Leukocyte Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation or use a cultured lymphocyte cell line.

    • Label the lymphocytes with a fluorescent dye.

    • Resuspend the cells in assay medium.

  • Adhesion Assay:

    • Pre-incubate the labeled lymphocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add the pre-incubated lymphocytes to the activated HUVEC monolayer.

    • Incubate for 30 minutes at 37°C.

  • Quantification:

    • Remove non-adherent cells by gentle washing.

    • Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

    • Calculate the percentage of inhibition of adhesion for each this compound concentration.

Signaling Pathways and Visualizations

This compound, by inhibiting integrin-ligand binding, prevents the initiation of downstream signaling cascades that are crucial for cell adhesion, migration, and survival.

α4-Integrin Signaling Pathway

The binding of α4-integrins to their ligands triggers a series of intracellular events, often initiated by the clustering of integrins and the recruitment of signaling proteins to the cytoplasmic tails of the integrin subunits. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

alpha4_integrin_signaling cluster_membrane This compound This compound alpha4_integrin α4β1 / α4β7 Integrin This compound->alpha4_integrin Inhibits fak FAK alpha4_integrin->fak Activates ligand VCAM-1 / MAdCAM-1 Fibronectin ligand->alpha4_integrin Binds cell_membrane Cell Membrane src Src fak->src Recruits & Activates paxillin Paxillin fak->paxillin pi3k PI3K fak->pi3k src->fak rac Rac src->rac cytoskeleton Cytoskeletal Rearrangement paxillin->cytoskeleton akt Akt pi3k->akt gene_expression Gene Expression (Proliferation, Survival) akt->gene_expression rac->cytoskeleton adhesion_migration Cell Adhesion & Migration cytoskeleton->adhesion_migration adhesion_assay_workflow start Start coat_plate Coat 96-well plate with ligand (e.g., Fibronectin) start->coat_plate block_plate Block non-specific binding with BSA coat_plate->block_plate add_cells_inhibitor Add labeled cells and This compound to wells block_plate->add_cells_inhibitor label_cells Label cells (e.g., Jurkat) with fluorescent dye label_cells->add_cells_inhibitor prepare_inhibitor Prepare serial dilutions of this compound prepare_inhibitor->add_cells_inhibitor incubate Incubate (30-60 min, 37°C) add_cells_inhibitor->incubate wash Wash to remove non-adherent cells incubate->wash read_plate Read fluorescence on plate reader wash->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end milategrast_inhibition_logic cluster_leukocyte Leukocyte cluster_endothelium Endothelium / ECM leukocyte Leukocyte alpha4_integrin α4 Integrin endothelial_cell Endothelial Cell / ECM ligand VCAM-1 / MAdCAM-1 Fibronectin binding Binding alpha4_integrin->binding ligand->binding This compound This compound This compound->binding Inhibits adhesion Cell Adhesion binding->adhesion

Milategrast's Inhibition of Cell Infiltration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milategrast (formerly known as E6007) is a small molecule antagonist of α4-integrins, developed as a cell adhesion and infiltration inhibitor. The primary mechanism of action for this compound is the blockade of interactions between α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins on the surface of leukocytes with their respective ligands on the vascular endothelium, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This interference with a critical step in the leukocyte adhesion cascade has positioned this compound as a potential therapeutic agent for inflammatory conditions characterized by excessive immune cell infiltration, particularly inflammatory bowel disease (IBD) such as ulcerative colitis. Although its clinical development for IBD has been discontinued for business reasons, the underlying science and mechanism of action remain a valuable case study for researchers in immunology and drug development.

This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its known quantitative data.

Core Mechanism: The Cell Infiltration Inhibition Pathway

The migration of leukocytes from the bloodstream into inflamed tissues is a multi-step process known as the leukocyte adhesion cascade. This process is initiated by the tethering and rolling of leukocytes along the endothelial lining of blood vessels, followed by firm adhesion, and subsequent transmigration into the tissue. This compound targets the firm adhesion step, which is largely mediated by the interaction of integrins on leukocytes with cell adhesion molecules on the endothelium.

Specifically, this compound is an antagonist of α4-integrins, which form heterodimers such as α4β1 and α4β7. The α4β1 integrin binds to VCAM-1, which is expressed on activated endothelial cells in various tissues, while the α4β7 integrin preferentially binds to MAdCAM-1, which is predominantly expressed on the endothelium of the gut-associated lymphoid tissue (GALT).

By blocking these interactions, this compound prevents the firm adhesion of leukocytes to the blood vessel wall, thereby inhibiting their infiltration into the surrounding inflamed tissue. This reduction in leukocyte accumulation at the site of inflammation is the basis for its anti-inflammatory effect.

Milategrast_Pathway cluster_leukocyte Leukocyte cluster_endothelium Activated Endothelial Cell cluster_tissue Inflamed Tissue Leukocyte Leukocyte Integrin_a4b1 α4β1 Integrin (VLA-4) VCAM1 VCAM-1 Integrin_a4b1->VCAM1 Binding Integrin_a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 Integrin_a4b7->MAdCAM1 Binding Endothelium Endothelial Cell Adhesion Firm Adhesion VCAM1->Adhesion MAdCAM1->Adhesion InflamedTissue Inflamed Tissue This compound This compound (E6007) This compound->Integrin_a4b1 Inhibits This compound->Integrin_a4b7 Inhibits Transmigration Transmigration Adhesion->Transmigration Infiltration Cell Infiltration Transmigration->Infiltration Inflammation Inflammation Infiltration->Inflammation

Caption: this compound's mechanism of action in inhibiting leukocyte infiltration.

Quantitative Data

Detailed quantitative data from clinical trials of this compound are not extensively available in the public domain due to the discontinuation of its development. However, preclinical data and early clinical findings provide some insight into its potency and potential efficacy.

In Vitro Activity
Assay TypeCell LineSubstrateIC50Reference
Cell AdhesionJurkatFibronectin<5 µM[1]
Preclinical In Vivo Efficacy

Detailed dose-response data from preclinical animal models of colitis (e.g., DSS or TNBS-induced colitis) for this compound are not publicly available. Typically, studies would report on the following parameters:

Animal ModelKey ParametersExpected Outcome with this compound
DSS-induced colitisDisease Activity Index (DAI), Colon Length, Myeloperoxidase (MPO) activity, Histological ScoreReduction in DAI, preservation of colon length, decreased MPO activity, improvement in histological score
TNBS-induced colitisBody Weight Loss, Colon Weight/Length Ratio, MPO activity, Cytokine Levels (e.g., TNF-α, IL-6)Attenuation of body weight loss, reduction in colon weight/length ratio, decreased MPO activity, modulation of pro-inflammatory cytokines
Clinical Trial Data

This compound was evaluated in Phase 1 and Phase 2 clinical trials for ulcerative colitis. While the development was halted, these trials would have assessed the following endpoints:

Trial PhaseIndicationKey Efficacy EndpointsKey Safety Endpoints
Phase 2Moderate to Severe Ulcerative ColitisClinical Remission (Mayo Score), Clinical Response, Endoscopic ImprovementAdverse Events, Serious Adverse Events, Laboratory Abnormalities

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of an α4-integrin antagonist like this compound.

Cell Adhesion Assay (Static)

This assay quantifies the ability of a compound to inhibit the adhesion of leukocytes to a substrate, such as purified adhesion molecules or a monolayer of endothelial cells.

Workflow Diagram:

Adhesion_Assay_Workflow start Start plate_prep Coat 96-well plate with VCAM-1 or MAdCAM-1 start->plate_prep blocking Block non-specific binding (e.g., with BSA) plate_prep->blocking cell_prep Label leukocytes with a fluorescent dye (e.g., Calcein-AM) blocking->cell_prep incubation Incubate labeled cells in coated wells with/without this compound cell_prep->incubation washing Wash to remove non-adherent cells incubation->washing quantification Quantify adherent cells using a fluorescence plate reader washing->quantification end End quantification->end

Caption: Workflow for a static cell adhesion assay.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with recombinant human VCAM-1 or MAdCAM-1 (typically 1-5 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound protein.

  • Blocking:

    • Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture a leukocyte cell line (e.g., Jurkat or U937) or isolate primary leukocytes.

    • Label the cells with a fluorescent dye, such as Calcein-AM (2-5 µM), for 30 minutes at 37°C.

    • Wash the cells twice with assay medium (e.g., RPMI 1640) to remove excess dye and resuspend at a final concentration of 1 x 10^6 cells/mL.

  • Adhesion Inhibition:

    • Pre-incubate the labeled cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to each coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells three times with pre-warmed assay medium to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the adherent cells using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

    • Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value for this compound.

Chemotaxis Assay (Transwell)

This assay measures the ability of a compound to inhibit the directed migration of leukocytes towards a chemoattractant.

Workflow Diagram:

Chemotaxis_Assay_Workflow start Start setup Place Transwell inserts (e.g., 5 µm pores) into a 24-well plate start->setup chemoattractant Add chemoattractant (e.g., CXCL12) to the lower chamber setup->chemoattractant cell_prep Prepare leukocyte suspension with/ without this compound chemoattractant->cell_prep seeding Add cell suspension to the upper chamber (Transwell insert) cell_prep->seeding incubation Incubate for 2-4 hours at 37°C to allow for migration seeding->incubation quantification Quantify migrated cells in the lower chamber (staining or flow cytometry) incubation->quantification end End quantification->end

Caption: Workflow for a Transwell chemotaxis assay.

Methodology:

  • Assay Setup:

    • Place Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm for lymphocytes) into the wells of a 24-well plate.

    • Add a chemoattractant solution (e.g., 100 ng/mL CXCL12 in serum-free medium) to the lower chamber of the wells. Add medium without chemoattractant to control wells.

  • Cell Preparation:

    • Prepare a suspension of leukocytes (e.g., primary T cells or a motile cell line) in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 30 minutes at room temperature.

  • Cell Migration:

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • After the incubation period, carefully remove the Transwell inserts.

    • To quantify the migrated cells in the lower chamber, you can:

      • Staining: Fix and stain the cells with a dye like Crystal Violet. Elute the dye and measure the absorbance.

      • Cell Counting: Collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.

      • Flow Cytometry: For more precise quantification, add a known number of counting beads to the cell suspension from the lower chamber and analyze by flow cytometry.

    • Calculate the percentage of migration inhibition compared to the vehicle control.

In Vivo Model of Inflammation (DSS-Induced Colitis)

This model is widely used to induce an acute or chronic colitis in rodents that shares some pathological features with human ulcerative colitis. It is suitable for evaluating the in vivo efficacy of anti-inflammatory compounds.

Workflow Diagram:

DSS_Colitis_Workflow start Start acclimatization Acclimatize mice for 1 week start->acclimatization dss_admin Administer 2-3% DSS in drinking water for 5-7 days acclimatization->dss_admin treatment Administer this compound or vehicle daily (e.g., oral gavage) dss_admin->treatment monitoring Monitor body weight, stool consistency, and rectal bleeding daily (DAI score) treatment->monitoring euthanasia Euthanize mice at the end of the study monitoring->euthanasia analysis Collect colon tissue for analysis: - Colon length and weight - Histopathology - Myeloperoxidase (MPO) assay - Cytokine analysis euthanasia->analysis end End analysis->end

Caption: Workflow for a DSS-induced colitis model.

Methodology:

  • Induction of Colitis:

    • Use a susceptible mouse strain, such as C57BL/6.

    • Provide the mice with drinking water containing 2-3% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) ad libitum for 5 to 7 days to induce acute colitis.

  • Drug Administration:

    • Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like sulfasalazine).

    • Administer this compound or the vehicle control daily, starting from day 0 or day 1 of DSS administration. The route of administration would typically be oral gavage for a small molecule like this compound.

  • Clinical Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

    • Calculate a Disease Activity Index (DAI) score based on these parameters to assess the severity of colitis.

  • Terminal Analysis:

    • At the end of the study (e.g., day 7 or 8), euthanize the mice.

    • Excise the colon and measure its length from the cecum to the anus.

    • Collect a portion of the distal colon for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt architecture.

    • Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration.

    • A further section of the colon can be used for cytokine analysis (e.g., by ELISA or qPCR) to measure the levels of pro-inflammatory mediators.

  • Data Analysis:

    • Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the treatment groups to evaluate the efficacy of this compound.

Conclusion

This compound represents a targeted therapeutic approach to inflammatory diseases by specifically inhibiting the α4-integrin-mediated adhesion and infiltration of leukocytes. Its mechanism of action is well-defined, focusing on the blockade of the VCAM-1/α4β1 and MAdCAM-1/α4β7 interactions. While the clinical development of this compound has been halted, the principles of its design and the methods for its evaluation remain highly relevant for the ongoing research and development of novel anti-inflammatory therapies targeting leukocyte trafficking. The experimental protocols detailed in this guide provide a robust framework for the preclinical and in vitro characterization of such compounds.

References

Milategrast (E6007): A Technical Whitepaper on the Discovery and Development of a VLA-4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milategrast (E6007) is a small molecule, orally bioavailable antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). Developed by Eisai Inc. and EA Pharma, this compound was investigated as a potential therapeutic agent for inflammatory diseases, primarily ulcerative colitis. VLA-4 plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. By inhibiting VLA-4, this compound aimed to offer a novel anti-inflammatory mechanism. Despite showing promise in preclinical studies, the clinical development of this compound was discontinued during Phase II trials for ulcerative colitis due to business priorities. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, based on publicly available data.

Introduction: The Role of VLA-4 in Inflammation

Inflammatory diseases such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease, are characterized by chronic and relapsing inflammation of the gastrointestinal tract. A key pathological feature of these diseases is the excessive infiltration of leukocytes into the intestinal mucosa. The recruitment of these immune cells is a multi-step process orchestrated by a series of adhesion molecules.

Among these, the integrin VLA-4, expressed on the surface of most leukocytes, including T-cells, B-cells, monocytes, and eosinophils, is a crucial player.[1] VLA-4 interacts with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.[1][2] This interaction facilitates the firm adhesion of leukocytes to the blood vessel wall and their subsequent migration into the surrounding inflamed tissue.[2] Consequently, antagonism of the VLA-4 pathway represents a compelling therapeutic strategy to mitigate the inflammatory response in a variety of autoimmune and inflammatory disorders.[3]

Discovery and Preclinical Development of this compound (E6007)

Lead Identification and Optimization

This compound was identified as a potent VLA-4 antagonist through a drug discovery program at Eisai focused on small molecule integrin inhibitors. While specific details of the initial screening and lead optimization for this compound are not extensively published, the patent literature from Eisai and related research on piperazine-based VLA-4 antagonists suggest a strategy involving the design of molecules that mimic the binding motif of VLA-4's natural ligands. Structure-activity relationship (SAR) studies of piperazinylphenylalanine derivatives have shown that modifications at the 4-position of the piperazine ring and the terminal amide group are critical for potent VLA-4 antagonism and improved pharmacokinetic properties.

An analog of this compound, ER-464195-01, was identified from Eisai's compound library in a screening assay designed to identify compounds that dissociate the interaction between Calreticulin (CRT) and integrin α4 subunits, which is involved in leukocyte adhesion. This suggests that the discovery program may have utilized a multi-faceted approach, targeting different aspects of VLA-4 function.

In Vitro Pharmacology

The primary mechanism of action of this compound is the inhibition of VLA-4-mediated cell adhesion. Preclinical studies demonstrated that this compound effectively inhibits the adhesion of Jurkat cells, a human T-lymphocyte cell line that expresses VLA-4, to human fibronectin.

Parameter Value Assay Reference
IC50 < 5 µMInhibition of Jurkat cell adhesion to human fibronectin

Table 1: In Vitro Potency of this compound

Preclinical In Vivo Studies

While specific preclinical pharmacokinetic data for this compound is not publicly available, studies on its analog, ER-464195-01, in mouse models of IBD have provided proof-of-concept for this therapeutic approach. In a mouse model of colitis, prophylactic and therapeutic administration of ER-464195-01 ameliorated disease severity. The treatment led to a reduction in the activity of pro-inflammatory genes, significantly reduced injury to the mucosal barrier, and decreased the infiltration of white blood cells into the colon. These findings support the hypothesis that inhibiting the interaction between CRT and ITGAs, and by extension VLA-4 antagonism, is a viable strategy for treating IBD.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of VLA-4, blocking its interaction with VCAM-1 and fibronectin. This inhibition prevents the firm adhesion and subsequent transmigration of leukocytes across the vascular endothelium into inflamed tissues.

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for cell spreading, migration, and activation. Conversely, the affinity of VLA-4 for its ligands is regulated by "inside-out" signaling, which is triggered by chemokines and other stimuli that lead to a conformational change in the integrin, increasing its binding affinity.

Below is a diagram illustrating the VLA-4 signaling pathway and the point of intervention for this compound.

VLA4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling VCAM1 VCAM-1 / Fibronectin VLA4 VLA-4 (α4β1 Integrin) VCAM1->VLA4 binds PI3K_ERK PI3K / ERK Pathways VLA4->PI3K_ERK activates Chemokine_Receptor Chemokine Receptor (e.g., CXCR4) Talin_Kindlin Talin / Kindlin Chemokine_Receptor->Talin_Kindlin activates SDF1 Chemokine (SDF-1) SDF1->Chemokine_Receptor binds Talin_Kindlin->VLA4 induces conformational change (activation) Actin_Cytoskeleton Actin Cytoskeleton Rearrangement PI3K_ERK->Actin_Cytoskeleton Cell_Adhesion Cell Adhesion & Migration Actin_Cytoskeleton->Cell_Adhesion This compound This compound This compound->VLA4 blocks binding

VLA-4 Signaling Pathway and this compound's Mechanism of Action.

Clinical Development

This compound advanced to Phase I and Phase II clinical trials for the treatment of ulcerative colitis.

Phase I Studies

Phase I trials were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. While detailed results from these studies have not been published, their successful completion enabled the progression of this compound to Phase II trials.

Phase II Study in Ulcerative Colitis (NCT03018054)

A Phase II, randomized, double-blind, placebo-controlled, multi-center study was initiated to evaluate the efficacy and safety of this compound in Japanese patients with moderately active ulcerative colitis.

Study Design:

  • Participants: Patients with a complete Mayo score of 6 to 10.

  • Intervention: Participants were randomized in a 1:1:1 ratio to receive once-daily oral doses of 30 mg this compound, 60 mg this compound, or a placebo for 8 weeks.

  • Primary Outcome: To evaluate the efficacy and safety of this compound.

The development of this compound was ultimately discontinued during this Phase II trial due to business priorities, and as a result, the detailed efficacy and safety data from this study have not been made publicly available.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are proprietary to the developing company. However, based on standard methodologies for evaluating VLA-4 antagonists, the following outlines the likely experimental approaches.

In Vitro Cell Adhesion Assay

This assay is fundamental to characterizing the inhibitory activity of VLA-4 antagonists.

Objective: To quantify the inhibition of VLA-4-mediated cell adhesion to an extracellular matrix protein by this compound.

Materials:

  • Jurkat T-cells (expressing VLA-4)

  • Human fibronectin

  • 96-well microplates

  • Calcein-AM (or other fluorescent dye for cell labeling)

  • This compound at various concentrations

  • Assay buffer (e.g., PBS with Ca2+/Mg2+)

Protocol:

  • Plate Coating: Coat 96-well microplates with human fibronectin overnight at 4°C. Block non-specific binding sites with bovine serum albumin (BSA).

  • Cell Labeling: Label Jurkat cells with a fluorescent dye such as Calcein-AM.

  • Treatment: Pre-incubate the labeled Jurkat cells with varying concentrations of this compound or vehicle control.

  • Adhesion: Add the treated cell suspension to the fibronectin-coated wells and incubate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion inhibition at each concentration of this compound and determine the IC50 value.

Adhesion_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with Fibronectin Start->Plate_Coating Cell_Labeling Label Jurkat cells with fluorescent dye Plate_Coating->Cell_Labeling Treatment Pre-incubate cells with This compound or vehicle Cell_Labeling->Treatment Adhesion Add cells to coated plate and incubate Treatment->Adhesion Washing Wash to remove non-adherent cells Adhesion->Washing Quantification Measure fluorescence of adherent cells Washing->Quantification Data_Analysis Calculate % inhibition and IC50 Quantification->Data_Analysis End End Data_Analysis->End

Generalized workflow for an in vitro cell adhesion assay.
In Vivo Models of Inflammatory Bowel Disease

Chemically-induced models of colitis in rodents are commonly used to evaluate the efficacy of potential IBD therapeutics.

Objective: To assess the therapeutic effect of this compound in an animal model of colitis.

Model: Dextran sulfate sodium (DSS)-induced colitis in mice.

Protocol:

  • Induction of Colitis: Administer DSS in the drinking water of mice for a defined period to induce acute colitis.

  • Treatment: Administer this compound orally at different dose levels or a vehicle control daily, either prophylactically (before or at the time of DSS administration) or therapeutically (after the onset of colitis symptoms).

  • Monitoring: Monitor the animals daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool, to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect colon tissue for macroscopic evaluation (colon length, presence of ulcers) and histological analysis (assessment of inflammation, tissue damage, and leukocyte infiltration). Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colon tissue.

  • Data Analysis: Compare the DAI, colon length, histological scores, and MPO activity between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound (E6007) is a rationally designed small molecule antagonist of VLA-4 that showed promise as a potential oral therapy for ulcerative colitis. Its mechanism of action, the inhibition of leukocyte adhesion and transmigration, is a well-validated therapeutic strategy for inflammatory diseases. Preclinical studies with an analog of this compound demonstrated its potential to ameliorate colitis in animal models. However, the clinical development of this compound was halted in Phase II for business reasons, leaving its full therapeutic potential in humans unevaluated. The information available on this compound provides a valuable case study in the development of VLA-4 antagonists and highlights the complexities and challenges of bringing novel anti-inflammatory agents to the market. Further research into orally available, gut-restricted integrin antagonists continues to be an active area of drug development for inflammatory bowel diseases.

References

Milategrast: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milategrast (E6007) is a small molecule inhibitor of cell adhesion that was under development for the treatment of inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the target identification and validation process for this compound and its analogue, ER-464195-01. The primary target of this class of compounds was identified as the interaction between calreticulin (CRT) and the α-subunits of integrins, a novel mechanism for modulating leukocyte adhesion and infiltration into inflamed tissues. This document details the quantitative data supporting this mechanism, the experimental protocols used for its elucidation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Leukocyte adhesion and infiltration into the intestinal mucosa are key pathological events in inflammatory bowel disease. Integrins, a family of heterodimeric cell surface receptors, play a crucial role in mediating this process. This compound was developed as an orally active small molecule to inhibit these processes. Initial studies identified it as a cell adhesion inhibitor. Subsequent research on a close analogue, ER-464195-01, revealed a novel intracellular mechanism of action involving the disruption of the interaction between calreticulin (CRT) and integrin α-subunits.

Target Identification: Calreticulin-Integrin α Subunit Interaction

The primary molecular target of the this compound analogue ER-464195-01 was identified as the protein-protein interaction between calreticulin (CRT) and the cytoplasmic domain of integrin α-subunits. CRT is a chaperone protein primarily located in the endoplasmic reticulum, but it can also translocate to other cellular compartments and the cell surface. It interacts with a highly conserved KxGFFKR motif in the cytoplasmic tail of several integrin α-subunits, including α4, αL, and αM. This interaction is crucial for maintaining the active conformation of the integrin, thereby promoting leukocyte adhesion to endothelial cells.

ER-464195-01 was found to bind directly to CRT, leading to the dissociation of the CRT-integrin α complex. This disruption prevents the inside-out signaling required for integrin activation, ultimately inhibiting leukocyte adhesion and migration.

Quantitative Data

The following tables summarize the key quantitative data obtained during the validation of this compound's and its analogue's mechanism of action.

Table 1: In Vitro Inhibition of Calreticulin-Integrin α Subunit Interaction by ER-464195-01 [1][2]

InteractionIC50 (µM)
CRT and ITGA α40.17
CRT and ITGA αL0.36
CRT and ITGA αM/α2/α50.23

Table 2: In Vitro Inhibition of Leukocyte Adhesion [1][3]

Cell TypeAdhesion MoleculeInhibitorIC50 (µM)
Jurkat (T cells)VCAM-1ER-464195-010.15
NeutrophilsICAM-1ER-464195-010.19
Jurkat (T cells)FibronectinThis compound<5

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and validate the target of this compound.

GST Pull-Down Assay for Calreticulin-Integrin α Interaction

This assay was used to demonstrate the direct inhibitory effect of ER-464195-01 on the interaction between CRT and integrin α4 (ITGA4) in a cell-free system.[4]

Materials:

  • Recombinant GST-fused Calreticulin (GST-CRT)

  • Glutathione-Sepharose beads

  • Jurkat cell lysate (as a source of ITGA4)

  • ER-464195-01 and a negative control compound (e.g., ER-435813-01)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-ITGA4 antibody

Procedure:

  • Immobilization of GST-CRT: Incubate GST-CRT with Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation to allow binding.

  • Washing: Wash the beads three times with wash buffer to remove unbound GST-CRT.

  • Preparation of Cell Lysate: Lyse Jurkat cells in lysis buffer on ice for 30 minutes. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Binding Reaction: Add the Jurkat cell lysate to the GST-CRT-bound beads. Add different concentrations of ER-464195-01 or the negative control compound. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ITGA4 antibody to detect the amount of ITGA4 that was pulled down by GST-CRT. A dose-dependent decrease in the ITGA4 band in the presence of ER-464195-01 indicates inhibition of the interaction.

In Situ Proximity Ligation Assay (PLA)

This assay was used to visualize and quantify the interaction between CRT and ITGA4 within intact cells and tissues, and to demonstrate the disruptive effect of ER-464195-01.

Materials:

  • Jurkat cells or tissue sections from IBD models

  • Primary antibodies: rabbit anti-CRT and mouse anti-ITGA4

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and amplification reagents (commercial kit)

  • Fluorescence microscope

Procedure:

  • Cell/Tissue Preparation: Seed Jurkat cells on coverslips or prepare cryosections of colonic tissue. Fix, permeabilize, and block the samples.

  • Primary Antibody Incubation: Incubate the samples with a mixture of rabbit anti-CRT and mouse anti-ITGA4 antibodies overnight at 4°C.

  • PLA Probe Incubation: Wash the samples and incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1-2 hours at 37°C.

  • Ligation: Wash and add the ligation solution containing ligase to join the two PLA probes if they are in close proximity (<40 nm). Incubate for 30 minutes at 37°C.

  • Amplification: Wash and add the amplification solution containing polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a rolling circle amplification product.

  • Visualization: Mount the samples and visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Each dot represents an interaction between CRT and ITGA4. To test the inhibitor, treat the cells with ER-464195-01 prior to fixation and quantify the reduction in PLA signals.

Jurkat Cell Adhesion Assay to Fibronectin

This assay measures the ability of this compound to inhibit the adhesion of Jurkat T cells to the extracellular matrix protein fibronectin, which is a ligand for α4β1 integrin.

Materials:

  • 96-well plates coated with human fibronectin

  • Jurkat cells

  • This compound at various concentrations

  • Cell labeling dye (e.g., Calcein-AM)

  • Adhesion buffer (e.g., RPMI with 0.5% BSA)

  • Fluorescence plate reader

Procedure:

  • Cell Labeling: Label Jurkat cells with Calcein-AM according to the manufacturer's protocol.

  • Inhibitor Treatment: Pre-incubate the labeled Jurkat cells with different concentrations of this compound for 30 minutes at 37°C.

  • Adhesion: Add the cell suspension to the fibronectin-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with adhesion buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of adhesion is calculated relative to untreated control cells.

Visualizations

Signaling Pathway of this compound's Action

Milategrast_Signaling_Pathway cluster_1 Extracellular Space This compound This compound (ER-464195-01) CRT Calreticulin (CRT) This compound->CRT Binds to This compound->CRT Inhibits Interaction ITGA_tail Integrin α-subunit (cytoplasmic tail) CRT->ITGA_tail Binds to (KxGFFKR motif) ITGA_active Active Integrin (Extended Conformation) ITGA_tail->ITGA_active Promotes Activation ITGA_inactive Inactive Integrin (Bent Conformation) ITGA_inactive->ITGA_active Inside-out Signaling Ligand Endothelial Ligand (e.g., VCAM-1, ICAM-1) ITGA_inactive->Ligand No Adhesion ITGA_active->ITGA_inactive Inhibition of Activation ITGA_active->Ligand Adhesion

Caption: Mechanism of action of this compound/ER-464195-01.

Experimental Workflow: GST Pull-Down Assay

GST_Pull_Down_Workflow start Start immobilize Immobilize GST-CRT on Glutathione Beads start->immobilize prepare_lysate Prepare Jurkat Cell Lysate start->prepare_lysate incubate Incubate Beads, Lysate, and ER-464195-01 immobilize->incubate prepare_lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot (anti-ITGA4) elute->analyze end End analyze->end

Caption: Workflow for GST Pull-Down Assay.

Logical Relationship: Target Validation Cascade

Target_Validation_Cascade hypothesis Hypothesis: Inhibits Leukocyte Adhesion in_vitro_binding In Vitro Binding Assay (GST Pull-Down) hypothesis->in_vitro_binding Confirms direct interaction inhibition in_situ_interaction In Situ Interaction Assay (PLA) in_vitro_binding->in_situ_interaction Confirms interaction in cellular context cell_based_adhesion Cell-Based Adhesion Assay (Jurkat Adhesion) in_situ_interaction->cell_based_adhesion Confirms functional consequence in_vivo_model In Vivo IBD Model (e.g., DSS-induced colitis) cell_based_adhesion->in_vivo_model Demonstrates therapeutic potential validation Target Validated: CRT-Integrin α Interaction in_vivo_model->validation

Caption: Logical flow of target validation for this compound.

Conclusion

The identification and validation of the calreticulin-integrin α subunit interaction as the target of this compound and its analogue ER-464195-01 represent a significant advancement in the understanding of leukocyte adhesion. This novel intracellular mechanism provides an alternative approach to modulating integrin function compared to traditional antagonists that target the extracellular domains of integrins. The comprehensive experimental approach, combining in vitro biochemical assays, in situ cellular imaging, and functional cell-based assays, provides a robust validation of this target. Although the clinical development of this compound was discontinued, the insights gained from its target identification and validation continue to be valuable for the development of new anti-inflammatory therapies.

References

In-Depth Technical Guide: Preclinical Pharmacodynamics of Milategrast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milategrast (also known as E6007) is a small molecule integrin antagonist that has been investigated for its therapeutic potential in inflammatory diseases.[1] As an inhibitor of Very Late Antigen-4 (VLA-4), this compound targets a key mechanism in the inflammatory cascade: the adhesion and migration of leukocytes from the bloodstream into tissues.[1][2] This document provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key in vitro data, outlining relevant experimental models, and visualizing its mechanism of action. While the clinical development of this compound for certain indications has been discontinued, the preclinical data offers valuable insights into the therapeutic potential of VLA-4 antagonism.[1]

Mechanism of Action

This compound functions as a cell adhesion inhibitor by targeting the VLA-4 integrin, a heterodimeric protein expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils.[2] VLA-4 mediates the adhesion of these cells to vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and to the extracellular matrix protein fibronectin. This adhesion is a critical step for the trafficking of inflammatory cells to sites of inflammation.

A novel aspect of the mechanism for a this compound analog, ER-464195-01, involves the inhibition of integrin activation by interfering with the interaction between calreticulin (CRT) and the integrin α4 subunit (ITGA4). By binding to CRT, the compound prevents the CRT-ITGA4 interaction, thereby suppressing integrin activation and subsequent leukocyte adhesion and infiltration.

Signaling Pathway of VLA-4 Inhibition by this compound

The following diagram illustrates the signaling pathway disrupted by this compound.

VLA-4 signaling pathway and this compound's inhibitory action.

Quantitative Data

The available preclinical data for this compound is primarily from in vitro studies.

Assay TypeCell LineLigandParameterValueReference
Cell AdhesionJurkatHuman FibronectinIC50<5 µM

Experimental Protocols

VLA-4-Mediated Cell Adhesion Assay (Jurkat Cells)

This protocol describes a typical in vitro assay to evaluate the inhibitory effect of compounds like this compound on VLA-4-mediated cell adhesion.

Objective: To determine the concentration-dependent inhibition of Jurkat cell adhesion to fibronectin by this compound.

Materials:

  • Jurkat cells (human T lymphocyte cell line)

  • Human fibronectin

  • 96-well microplates

  • Assay buffer (e.g., RPMI 1640)

  • Calcein-AM (fluorescent dye)

  • This compound (or other test compounds)

  • Plate reader with fluorescence detection

Workflow Diagram:

Adhesion_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with Fibronectin Start->Coat_Plate Block Block non-specific binding (e.g., with BSA) Coat_Plate->Block Seed_Cells Add cell/compound mixture to coated plate Block->Seed_Cells Label_Cells Label Jurkat cells with Calcein-AM Incubate_Cells Pre-incubate labeled cells with this compound Label_Cells->Incubate_Cells Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Incubate_Cells Incubate_Cells->Seed_Cells Incubate_Adhesion Incubate to allow cell adhesion Seed_Cells->Incubate_Adhesion Wash Wash to remove non-adherent cells Incubate_Adhesion->Wash Measure_Fluorescence Measure fluorescence of adherent cells Wash->Measure_Fluorescence Analyze Analyze data and calculate IC50 Measure_Fluorescence->Analyze End End Analyze->End

Workflow for a VLA-4-mediated cell adhesion assay.

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with human fibronectin solution and incubate overnight at 4°C.

  • Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA) for 1 hour at 37°C.

  • Cell Labeling: Resuspend Jurkat cells in serum-free media and label with Calcein-AM for 30 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Inhibition: Pre-incubate the labeled Jurkat cells with the different concentrations of this compound for 30 minutes at 37°C.

  • Adhesion: Add the cell-compound mixture to the fibronectin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion for each this compound concentration relative to the control (no compound) and determine the IC50 value.

Preclinical Models

This compound and other VLA-4 antagonists are typically evaluated in animal models of inflammatory diseases where leukocyte infiltration is a key pathological feature.

Inflammatory Bowel Disease (IBD) Models
  • Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a widely used model for ulcerative colitis. Oral administration of DSS in drinking water induces acute or chronic colitis in rodents, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation. A study on a this compound analog, ER-464195-01, showed that oral administration in IBD model mice resulted in remarkable anti-inflammatory effects by suppressing leukocyte adhesion and infiltration.

Multiple Sclerosis (MS) Models
  • Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most common animal model for MS. It is induced by immunizing susceptible animal strains with myelin-derived proteins or peptides, leading to an autoimmune response against the central nervous system. This results in inflammation, demyelination, and progressive paralysis. VLA-4 antagonists are evaluated for their ability to reduce the clinical signs of EAE.

Conclusion

The preclinical data for this compound, particularly its potent in vitro inhibition of VLA-4-mediated cell adhesion, demonstrates its potential as an anti-inflammatory agent. The elucidation of a novel mechanism of action for a this compound analog, involving the disruption of the calreticulin-integrin α4 interaction, provides a deeper understanding of its pharmacodynamics. While detailed in vivo efficacy data for this compound in preclinical models of IBD and MS are not extensively available in the public domain, the foundational in vitro data and the positive results from its analog in an IBD model underscore the therapeutic promise of targeting VLA-4 for the treatment of inflammatory diseases. Further research and publication of more extensive preclinical data would be beneficial for a complete understanding of this compound's in vivo pharmacodynamic profile.

References

Milategrast (E6007): A Technical Guide for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of Milategrast (E6007) for inflammatory bowel disease was discontinued by the manufacturer for business reasons.[1] Consequently, comprehensive clinical trial data and detailed experimental protocols have not been publicly released. This guide provides a detailed overview of its mechanism of action based on available preclinical information and presents representative data and protocols from mechanistically similar oral α4β7 integrin antagonists to serve as a technical reference for research and development in this class of molecules.

Core Concept: Mechanism of Action of this compound

This compound is an orally bioavailable small molecule designed as an antagonist of the α4β7 integrin.[2] This integrin is a key protein expressed on the surface of a subset of lymphocytes (T-helper cells) that plays a crucial role in their trafficking and homing to the gastrointestinal tract.[3] The primary ligand for α4β7 integrin is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the endothelial cells of blood vessels in the gut.[1]

The inflammatory cascade in diseases like ulcerative colitis and Crohn's disease is perpetuated by the constant influx of these immune cells from the bloodstream into the intestinal tissue. By binding to the α4β7 integrin, this compound was developed to block its interaction with MAdCAM-1, thereby inhibiting lymphocyte migration into the gut and reducing intestinal inflammation.[3]

A novel aspect of this compound's mechanism was revealed through studies of its analogue, ER-464195-01. This research indicated that the compound inhibits integrin activation by interfering with the interaction between calreticulin (CRT) and the integrin α4 subunit (ITGA4). By associating with CRT, the compound prevents the conformational changes in the integrin necessary for strong cell adhesion, thus suppressing the adhesion and infiltration of leukocytes.

Signaling Pathway of α4β7 Integrin-Mediated Lymphocyte Trafficking

The following diagram illustrates the signaling pathway involved in lymphocyte homing to the gut and the inhibitory action of an α4β7 antagonist like this compound.

Mechanism of α4β7 integrin antagonism.

Preclinical Research & Methodology

Preclinical evaluation of anti-inflammatory agents targeting IBD typically involves in vitro cell-based assays and in vivo animal models that mimic the pathology of human colitis.

Key In Vitro Experiment: Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of lymphocytes to a substrate coated with an integrin ligand, such as MAdCAM-1 or fibronectin.

Experimental Protocol: Jurkat Cell Adhesion to Fibronectin

  • Plate Coating: 96-well microplates are coated with human fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Control wells are coated with Bovine Serum Albumin (BSA) to measure non-specific binding.

  • Blocking: On the day of the assay, plates are washed with PBS, and non-specific sites are blocked by incubating with a 1% BSA solution in PBS for 1-2 hours at 37°C.

  • Cell Preparation: Jurkat T-cells, which express α4β1 integrin (a related target that also binds fibronectin), are harvested and resuspended in serum-free RPMI 1640 medium.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Adhesion: The cell suspensions are added to the coated wells (e.g., 1 x 10^5 cells/well) and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with PBS. This step is critical and may involve inverting the plate and tapping it on absorbent paper, followed by gentle washes.

  • Quantification: The number of adherent cells is quantified. A common method involves staining the cells with a fluorescent dye (e.g., Calcein-AM), lysing the cells, and measuring the fluorescence in a plate reader.

  • Data Analysis: The percentage of adhesion is calculated relative to the vehicle control. An IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is determined by fitting the data to a dose-response curve.

Key In Vivo Experiment: DSS-Induced Colitis Model

The dextran sodium sulfate (DSS) model is a widely used chemically-induced model of colitis in rodents that shares many pathological features with human ulcerative colitis.

Experimental Protocol: Efficacy in a Murine DSS-Induced Colitis Model

  • Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimated for one week with standard chow and water ad libitum.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days. A control group receives regular drinking water.

  • Drug Administration: Mice in the treatment groups receive daily oral gavage of this compound (e.g., at doses of 10, 30, and 100 mg/kg) or a vehicle control, starting from day 0 of DSS administration. A positive control group (e.g., receiving an established anti-inflammatory agent) may also be included.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces. These parameters are used to calculate a daily Disease Activity Index (DAI) score.

  • Termination and Tissue Collection: On day 8, mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).

  • Histological Analysis: A distal segment of the colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist, blinded to the treatment groups, scores the sections for severity of inflammation, crypt damage, and leukocyte infiltration.

  • Myeloperoxidase (MPO) Assay: Another colonic segment is homogenized to measure MPO activity, a quantitative marker of neutrophil infiltration.

  • Data Analysis: Statistical comparisons are made between the vehicle, this compound-treated, and control groups for DAI scores, colon length, histological scores, and MPO activity.

Representative Preclinical Data

The following table presents representative efficacy data for an oral α4β7 antagonist in a DSS-induced colitis model. This data is illustrative and not specific to this compound.

ParameterVehicle Control (DSS)Oral α4β7 Antagonist (30 mg/kg)Healthy Control
Disease Activity Index (Day 7) 3.5 ± 0.41.8 ± 0.30.1 ± 0.1
Body Weight Change (%) -15.2% ± 2.1%-7.5% ± 1.8%+2.1% ± 0.5%
Colon Length (cm) 6.1 ± 0.37.8 ± 0.49.2 ± 0.2
Histological Score (max 12) 9.5 ± 1.14.2 ± 0.80.5 ± 0.2
MPO Activity (U/g tissue) 5.8 ± 0.72.5 ± 0.5*0.8 ± 0.3
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control.

Experimental Workflow Diagram: Preclinical In Vivo Study

G acclimatization Week -1: Acclimatization of C57BL/6 Mice start Day 0: Study Start Randomization into Groups acclimatization->start induction Days 0-7: Colitis Induction (DSS in drinking water) start->induction treatment Days 0-7: Daily Dosing (Oral Gavage of Compound) start->treatment monitoring Days 0-8: Daily Monitoring (Body Weight, DAI Score) induction->monitoring treatment->monitoring termination Day 8: Study Termination Euthanasia monitoring->termination collection Tissue Collection (Colon Length Measurement) termination->collection analysis Downstream Analysis collection->analysis histo Histology (H&E) analysis->histo mpo MPO Assay analysis->mpo cytokine Cytokine Profiling analysis->cytokine

Workflow for a DSS-induced colitis study.

Clinical Research & Methodology

This compound was advanced into clinical trials for ulcerative colitis. A Phase 2, double-blind, placebo-controlled study (NCT03018054) was initiated in Japan to evaluate its efficacy and safety.

Clinical Trial Protocol (Based on NCT03018054 Design)
  • Study Title: A Phase 2, Double-Blind, Parallel-Group, Placebo-Controlled Study of E6007 in Japanese Patients With Moderate Active Ulcerative Colitis.

  • Objectives: To evaluate the efficacy and safety of two dose levels of this compound compared to placebo in inducing clinical remission in patients with moderately active UC.

  • Study Design:

    • Screening Phase (up to 4 weeks): Patients are assessed for eligibility based on inclusion/exclusion criteria. This includes diagnosis confirmation via endoscopy and calculation of a baseline Mayo Score.

    • Randomization: Eligible patients are randomized in a 1:1:1 ratio to one of three treatment arms. Stratification is based on prior treatment history and baseline Mayo score.

    • Treatment Phase (8 weeks): Patients receive a once-daily oral dose of their assigned treatment:

      • Arm 1: this compound 30 mg

      • Arm 2: this compound 60 mg

      • Arm 3: Placebo

    • End-of-Treatment Assessment (Week 8): Patients undergo a final assessment, including endoscopy, to determine the primary and secondary endpoints.

    • Follow-up Phase: A safety follow-up visit is conducted after the last dose of the study drug.

  • Key Inclusion Criteria:

    • Adults (20-75 years) with a diagnosis of ulcerative colitis for at least 3 months.

    • Moderately active disease, defined by a total Mayo Score of 6-10, including an endoscopic subscore of ≥2.

    • Inadequate response or intolerance to conventional therapies (e.g., 5-ASAs, corticosteroids).

  • Key Exclusion Criteria:

    • Severe ulcerative colitis (Mayo Score > 10).

    • Prior treatment with more than two anti-TNF agents.

    • Diagnosis of Crohn's disease or indeterminate colitis.

    • Presence of colonic dysplasia or malignancy.

  • Endpoints:

    • Primary Endpoint: Proportion of patients in clinical remission at Week 8, defined as a total Mayo score ≤2 with no individual subscore >1.

    • Secondary Endpoints:

      • Proportion of patients with clinical response (decrease in Mayo score of ≥3 points and ≥30% from baseline, plus a decrease in rectal bleeding subscore of ≥1 or an absolute rectal bleeding subscore of 0 or 1).

      • Proportion of patients with endoscopic improvement (endoscopic subscore of 0 or 1).

      • Changes from baseline in partial Mayo score and individual subscores.

      • Safety and tolerability assessments (adverse events, laboratory tests, vital signs).

Representative Clinical Data (Surrogate Compound)

As the results for this compound's Phase 2 trial were not published, the following table presents illustrative data from a 12-week Phase 2a study of a different oral α4β7 antagonist peptide, PTG-100, in patients with moderate to severe active ulcerative colitis. This data is provided for context and to demonstrate the expected outcomes for this class of drugs.

Endpoint (at Week 12)Placebo (n=31)PTG-100 150 mg (n=12)PTG-100 300 mg (n=13)PTG-100 900 mg (n=12)
Clinical Remission (%) 3.2%8.3%15.4%25.0%
Clinical Response (%) 35.5%41.7%53.8%58.3%
Endoscopic Improvement (%) 16.1%16.7%30.8%41.7%
Histologic Remission (%) 6.5%8.3%23.1%33.3%
Data adapted from the PROPEL study of PTG-100. The study initially did not meet its primary endpoint based on a central reading, but a subsequent blinded re-read indicated clinical efficacy.

Clinical Trial Workflow Diagram

G cluster_treatment 8-Week Double-Blind Treatment Period screening Screening Period (Up to 4 Weeks) - Informed Consent - Baseline Mayo Score - Inclusion/Exclusion Check randomization Randomization (1:1:1) Stratification by: - Prior TNF Use - Baseline Severity screening->randomization arm1 Arm 1: This compound 30 mg QD randomization->arm1 arm2 Arm 2: This compound 60 mg QD randomization->arm2 arm3 Arm 3: Placebo QD randomization->arm3 eot End of Treatment (Week 8) - Primary Endpoint Assessment - Final Mayo Score - Endoscopy arm1->eot arm2->eot arm3->eot followup Safety Follow-Up eot->followup

Workflow for a Phase 2 Ulcerative Colitis trial.

References

Methodological & Application

Application Notes and Protocols for Milategrast, an α4-Integrin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Milategrast is a small molecule antagonist of α4-integrins, specifically targeting the α4β1 (VLA-4) and α4β7 heterodimers. These integrins are crucial for the adhesion and migration of leukocytes to inflammatory sites.[1] By binding to α4-integrins on the surface of leukocytes, this compound blocks their interaction with vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells.[1] This inhibition of cell adhesion makes this compound a potential therapeutic agent for inflammatory and autoimmune diseases such as inflammatory bowel disease and ulcerative colitis.[2][3] In vitro cell adhesion assays are fundamental for characterizing the potency and mechanism of action of α4-integrin antagonists like this compound.

This document provides a detailed protocol for an in vitro cell adhesion assay to evaluate the inhibitory activity of this compound on the adhesion of Jurkat cells, a human T lymphocyte cell line that expresses α4β1 integrin, to fibronectin and VCAM-1.

Data Presentation

The following table summarizes the quantitative data for this compound's activity in an in vitro cell adhesion assay.

CompoundCell LineSubstrateIC50Reference
This compoundJurkatFibronectin<5 µM[4]

Experimental Protocols

In Vitro Cell Adhesion Assay Using Jurkat Cells

This protocol describes a fluorescence-based assay to quantify the adhesion of Jurkat cells to plates coated with either fibronectin or VCAM-1 and to determine the inhibitory effect of this compound.

Materials:

  • Jurkat cells (human T lymphocyte, ATCC TIB-152)

  • This compound

  • Recombinant human VCAM-1/CD106

  • Human plasma fibronectin

  • 96-well black, clear-bottom tissue culture plates

  • Calcein-AM fluorescent dye

  • Assay Buffer: RPMI 1640 with 20 mM HEPES and 0.1% BSA

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • DMSO (Dimethyl sulfoxide)

  • Fluorescence plate reader

Protocol:

  • Plate Coating:

    • Fibronectin: Dilute human plasma fibronectin to a final concentration of 10 µg/mL in sterile DPBS. Add 50 µL of the solution to each well of a 96-well plate.

    • VCAM-1: Dilute recombinant human VCAM-1 to a final concentration of 1 µg/mL in sterile DPBS. Add 50 µL of the solution to each well of a 96-well plate.

    • As a negative control, add 50 µL of DPBS containing 1% BSA to several wells.

    • Incubate the plate overnight at 4°C.

    • The next day, wash the wells twice with 200 µL of sterile DPBS to remove any unbound protein.

  • Cell Preparation and Staining:

    • Culture Jurkat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

    • Harvest the cells and wash them once with serum-free RPMI 1640.

    • Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

    • Add Calcein-AM to the cell suspension at a final concentration of 5 µM.

    • Incubate the cells for 30 minutes at 37°C in the dark.

    • Wash the cells twice with Assay Buffer to remove excess dye.

    • Resuspend the labeled cells in Assay Buffer at a final concentration of 1 x 10^6 cells/mL.

  • Inhibition with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% in all wells.

    • In a separate 96-well plate, mix 50 µL of the Calcein-AM labeled Jurkat cell suspension with 50 µL of the this compound dilutions.

    • Include a vehicle control (Assay Buffer with DMSO) and a positive control (e.g., a known α4-integrin blocking antibody).

    • Incubate for 30 minutes at 37°C.

  • Adhesion Assay:

    • Carefully remove the final wash solution from the coated 96-well plate.

    • Transfer 100 µL of the pre-incubated cell/compound mixture to each corresponding well of the coated plate.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Washing and Quantification:

    • After incubation, gently wash the wells twice with 200 µL of pre-warmed Assay Buffer to remove non-adherent cells. Be careful not to disturb the adherent cells.

    • After the final wash, add 100 µL of Assay Buffer to each well.

    • Measure the fluorescence in each well using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each condition relative to the vehicle control.

    • Plot the percentage of adhesion against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

This compound Mechanism of Action

Milategrast_MOA cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Leukocyte a4b1 α4β1 Integrin VCAM1 VCAM-1 a4b1->VCAM1 Adhesion Endothelium Endothelium This compound This compound This compound->a4b1 binds & inhibits

Caption: this compound binds to α4β1 integrin, inhibiting leukocyte adhesion.

Experimental Workflow for Cell Adhesion Assay

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_coating 1. Coat 96-well plate (Fibronectin/VCAM-1) adhesion 5. Add cells to coated plate & incubate plate_coating->adhesion cell_labeling 2. Label Jurkat cells (Calcein-AM) pre_incubation 4. Pre-incubate cells with this compound cell_labeling->pre_incubation compound_prep 3. Prepare this compound dilutions compound_prep->pre_incubation pre_incubation->adhesion washing 6. Wash to remove non-adherent cells adhesion->washing read_plate 7. Read fluorescence washing->read_plate data_analysis 8. Calculate % adhesion & IC50 read_plate->data_analysis

Caption: Workflow for the in vitro cell adhesion assay.

α4β1 Integrin Signaling Pathway

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm a4b1 α4β1 Integrin FAK FAK a4b1->FAK activates VCAM1 VCAM-1 VCAM1->a4b1 binding Src Src FAK->Src Ras Ras Src->Ras MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway Actin Actin Cytoskeleton Reorganization MAPK_Pathway->Actin This compound This compound This compound->Block Block->a4b1 inhibits

Caption: α4β1 integrin signaling cascade initiated by VCAM-1 binding.

References

Application Notes and Protocols for Studying Milategrast's Interaction with Fibronectin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the binding of Milategrast (E6007), a small molecule integrin antagonist, to fibronectin. The included protocols are designed to enable the determination of its binding affinity and its functional effects on cell adhesion and migration.

Introduction

This compound is a cell adhesion and infiltration inhibitor that targets integrins.[1] Integrins are heterodimeric cell surface receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including inflammation and autoimmune diseases.[2][3] One of the key ligands for several integrins is fibronectin, a high-molecular-weight glycoprotein in the ECM.[3] The interaction between integrins, such as α4β1, and fibronectin is critical for leukocyte trafficking and localization to sites of inflammation.[4] this compound has been shown to inhibit the adhesion of Jurkat cells, which express α4β1 integrin, to human fibronectin with an IC50 of less than 5 μM.

These protocols will guide researchers in quantifying the inhibitory effect of this compound on the integrin-fibronectin interaction through a series of in vitro assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for characterizing this compound.

cluster_0 Cellular Environment This compound This compound Integrin_alpha4beta1 Integrin α4β1 This compound->Integrin_alpha4beta1 Inhibition Fibronectin Fibronectin Integrin_alpha4beta1->Fibronectin Binding Cell_Adhesion_Migration Cell Adhesion & Migration Integrin_alpha4beta1->Cell_Adhesion_Migration Promotes Inflammatory_Response Inflammatory Response Cell_Adhesion_Migration->Inflammatory_Response Leads to

Caption: this compound signaling pathway.

cluster_1 Experimental Workflow Start Start Binding_Assay Solid-Phase Binding Assay Start->Binding_Assay Adhesion_Assay Cell Adhesion Assay Binding_Assay->Adhesion_Assay Migration_Assay Cell Migration Assay Adhesion_Assay->Migration_Assay Data_Analysis Data Analysis (IC50, EC50) Migration_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow diagram.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Solid-Phase Binding Assay Data

CompoundConcentration (µM)Absorbance (OD)% InhibitionIC50 (µM)
This compound.........
Control Inhibitor.........
Vehicle0...0

Table 2: Cell Adhesion Assay Data

CompoundConcentration (µM)Adherent Cells (Normalized)% InhibitionIC50 (µM)
This compound.........
Control Inhibitor.........
Vehicle0...0

Table 3: Cell Migration Assay Data

CompoundConcentration (µM)Migrated Cells (Normalized)% InhibitionIC50 (µM)
This compound.........
Control Inhibitor.........
Vehicle0...0

Experimental Protocols

Solid-Phase Binding Assay to Determine IC50

This assay measures the ability of this compound to inhibit the binding of a soluble integrin to immobilized fibronectin.

Materials:

  • 96-well high-binding microplates

  • Human plasma fibronectin

  • Recombinant human α4β1 integrin

  • This compound

  • Known α4β1 inhibitor (e.g., Natalizumab as a positive control)

  • Bovine Serum Albumin (BSA)

  • Primary antibody against the integrin β1 subunit

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

Protocol:

  • Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin in a suitable buffer (e.g., PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer and block with 1% BSA in PBS for 1 hour at room temperature.

  • Inhibitor Addition: Prepare serial dilutions of this compound and the control inhibitor in assay buffer. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Integrin Addition: Add a constant concentration of recombinant human α4β1 integrin to each well and incubate for 2-3 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound integrin.

  • Primary Antibody: Add the primary antibody against the β1 subunit and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of integrin-expressing cells to a fibronectin-coated surface.

Materials:

  • 96-well tissue culture plates

  • Human plasma fibronectin

  • Integrin-expressing cells (e.g., Jurkat cells for α4β1)

  • This compound

  • Control inhibitor

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., serum-free media)

Protocol:

  • Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin overnight at 4°C.

  • Blocking: Wash the wells and block with 1% BSA for 1 hour at 37°C.

  • Cell Labeling: Label the Jurkat cells with Calcein-AM according to the manufacturer's instructions.

  • Inhibitor Treatment: Resuspend the labeled cells in assay buffer and pre-incubate with serial dilutions of this compound or the control inhibitor for 30 minutes at 37°C.

  • Cell Seeding: Add the treated cells to the fibronectin-coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells twice with assay buffer to remove non-adherent cells.

  • Measurement: Measure the fluorescence of the adherent cells using a fluorescence plate reader.

  • Analysis: Calculate the percent inhibition of cell adhesion for each concentration of this compound and determine the IC50 value.

Cell Migration (Haptotaxis) Assay

This assay assesses the effect of this compound on cell migration towards a fibronectin gradient.

Materials:

  • Transwell inserts (8 µm pore size)

  • Human plasma fibronectin

  • Integrin-expressing cells (e.g., HT1080 fibrosarcoma cells)

  • This compound

  • Control inhibitor

  • Serum-free media

  • Media with chemoattractant (e.g., 10% FBS)

  • Cell stain (e.g., Crystal Violet)

Protocol:

  • Coating: Coat the underside of the transwell insert membrane with 10 µg/mL fibronectin and allow it to dry.

  • Cell Preparation: Resuspend the cells in serum-free media containing serial dilutions of this compound or the control inhibitor.

  • Assay Setup: Place the coated transwell inserts into the wells of a 24-well plate containing media with a chemoattractant in the lower chamber.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate for 4-24 hours (depending on the cell type) at 37°C to allow for migration.

  • Staining: Remove the non-migrated cells from the upper side of the membrane with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with Crystal Violet.

  • Quantification: Elute the stain from the migrated cells and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

  • Analysis: Calculate the percent inhibition of cell migration for each concentration of this compound and determine the IC50 value.

References

Milategrast Analogue (ER-464195-01) Dosage and Protocols for Preclinical Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Milategrast (E6007), an oral integrin activation inhibitor, was under development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis. Although its clinical development was discontinued, preclinical studies on its analogue, ER-464195-01, have provided valuable insights into its mechanism of action and potential therapeutic efficacy. These notes provide detailed information on the dosages and protocols used in key animal studies investigating ER-464195-01, intended for researchers, scientists, and drug development professionals in the field of gastroenterology and immunology.

Mechanism of Action:

This compound and its analogue, ER-464195-01, function by inhibiting the interaction between calreticulin (CRT) and integrin α subunits (ITGAs).[1][2] This dissociation prevents the activation of integrins on leukocytes, thereby suppressing their adhesion to the vascular endothelium and subsequent infiltration into inflamed intestinal tissues.[1][2] This novel mechanism of action targets a crucial step in the inflammatory cascade of IBD.

Signaling Pathway

Milategrast_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_integrin Integrin Activation cluster_crt Calreticulin Interaction cluster_endothelium Endothelial Cell cluster_this compound Therapeutic Intervention Leukocyte ITGA Integrin α subunit Active_Integrin Active Integrin ITGA->Active_Integrin Activation ITGB Integrin β subunit ITGB->Active_Integrin VCAM1 VCAM-1 Active_Integrin->VCAM1 Adhesion CRT Calreticulin (CRT) CRT->ITGA Binds to and activates Endothelium Leukocyte_Infiltration Leukocyte Infiltration into Intestinal Tissue VCAM1->Leukocyte_Infiltration Leads to This compound This compound Analogue (ER-464195-01) This compound->CRT Inhibits Interaction This compound->Leukocyte_Infiltration Prevents DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_treatment Treatment Administration cluster_monitoring Monitoring and Endpoints A1 Acclimatize BALB/c mice (8-10 weeks old) for 1 week A2 Provide free access to standard chow and water A1->A2 B1 Administer 2% (w/v) DSS in drinking water for 5 days A2->B1 B2 Replace DSS solution daily B1->B2 C1 Administer ER-464195-01 (5 or 10 mg/kg) or vehicle orally (p.o.) once daily B2->C1 C2 For prophylactic studies, start treatment on Day 0 with DSS induction C1->C2 C3 For therapeutic studies, start treatment after 5 days of DSS administration C1->C3 D1 Monitor body weight, stool consistency, and presence of blood daily C2->D1 C3->D1 D2 Calculate Disease Activity Index (DAI) D1->D2 D3 Sacrifice mice on Day 6 (therapeutic) or Day 8 (prophylactic) D2->D3 D4 Measure colon length and collect tissues for histological analysis D3->D4 TCell_Transfer_Colitis_Workflow cluster_cell_prep Cell Preparation cluster_transfer Cell Transfer cluster_treatment_chronic Therapeutic Treatment cluster_monitoring_chronic Monitoring and Endpoints A1 Isolate splenocytes from BALB/c mice A2 Enrich for CD4+ T-cells using magnetic beads A1->A2 A3 Sort CD4+CD45RBhigh T-cells by flow cytometry A2->A3 B1 Inject 4 x 10^5 CD4+CD45RBhigh T-cells intraperitoneally (i.p.) into SCID mice A3->B1 C1 After the onset of colitis symptoms (e.g., weight loss), begin oral administration of ER-464195-01 (10 mg/kg) or vehicle B1->C1 C2 Administer treatment once daily for 32 days C1->C2 D1 Monitor body weight and stool consistency weekly C2->D1 D2 Sacrifice mice at the end of the treatment period D1->D2 D3 Collect colon tissue for histological analysis D2->D3

References

Application Notes and Protocols for Milategrast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milategrast is a small molecule inhibitor of integrin activation, functioning as a cell adhesion and infiltration inhibitor.[1] It has been investigated for its potential therapeutic effects in inflammatory conditions, including inflammatory bowel disease and ulcerative colitis.[2] this compound exerts its biological activity by targeting integrins, transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. This document provides detailed protocols for the preparation, storage, and application of this compound in a research setting.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₄H₃₈N₂MedChemExpress
Molecular Weight 354.57 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Solubility DMSO: ≥ 5 mg/mL (≥ 14.10 mM)[3]
In Vitro Activity IC₅₀ < 5 µM for inhibition of Jurkat cell adhesion to human fibronectin[1]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical to ensure its stability and activity in experimental assays.

Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.55 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Working Solution Preparation

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.

Protocol:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serially dilute the stock solution with the desired experimental medium (e.g., RPMI-1640, DMEM) to the final working concentrations.

  • Ensure the final concentration of DMSO in the experimental medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.

Storage and Stability

Quantitative stability data for this compound in various solvents and conditions is not extensively available in the public domain. The following recommendations are based on general best practices for small molecules.

Solution TypeStorage TemperatureRecommended Storage DurationNotes
This compound Powder -20°C3 yearsStore in a desiccator to protect from moisture.
4°C2 years
10 mM Stock in DMSO -80°C6 months[1] Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month
Working Solutions in Aqueous Media 2-8°CPrepare fresh for each experimentStability in aqueous media is generally limited. It is not recommended to store for extended periods.

Note: It is highly recommended to perform an in-house stability assessment for working solutions in your specific experimental medium and conditions, especially for long-term experiments.

Experimental Protocols

Jurkat Cell Adhesion Assay to Fibronectin

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on the adhesion of Jurkat cells, a human T-lymphocyte cell line, to fibronectin.

Materials:

  • Jurkat cells (ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Fibronectin from human plasma (e.g., Sigma-Aldrich)

  • 96-well tissue culture plates, flat-bottom, high-binding

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other suitable fluorescent dye for cell labeling)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Protocol:

Day 1: Plate Coating

  • Prepare a 10 µg/mL solution of fibronectin in sterile PBS.

  • Add 50 µL of the fibronectin solution to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Adhesion Assay

  • Wash the fibronectin-coated plate twice with 100 µL of sterile PBS to remove any unbound fibronectin.

  • Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well.

  • Incubate the plate for 1 hour at 37°C.

  • During the blocking step, prepare the Jurkat cells. Centrifuge the cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

  • Label the cells by adding Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C in the dark.

  • Wash the labeled Jurkat cells twice with serum-free RPMI-1640 to remove excess dye. Resuspend the cells at 1 x 10⁶ cells/mL in serum-free RPMI-1640.

  • Prepare serial dilutions of this compound in serum-free RPMI-1640 at 2x the final desired concentrations. Include a vehicle control with the corresponding DMSO concentration.

  • Wash the blocked 96-well plate twice with 100 µL of PBS.

  • Add 50 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.

  • Add 50 µL of the labeled Jurkat cell suspension (5 x 10⁴ cells) to each well.

  • Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Gently wash the wells twice with 100 µL of pre-warmed PBS to remove non-adherent cells.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

  • Calculate the percentage of cell adhesion relative to the vehicle control and determine the IC₅₀ value of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Plate and Cell Preparation cluster_treatment Treatment and Incubation cluster_analysis Analysis plate_prep Coat 96-well plate with Fibronectin (10 µg/mL) Incubate overnight at 4°C block Block with 1% BSA Incubate 1h at 37°C plate_prep->block add_compound Add this compound serial dilutions (or vehicle control) cell_prep Label Jurkat cells with Calcein-AM Wash and resuspend in serum-free media add_cells Add labeled Jurkat cells to the plate add_compound->add_cells incubate Incubate for 1-2 hours at 37°C add_cells->incubate wash Wash to remove non-adherent cells incubate->wash read Measure fluorescence of adherent cells wash->read analyze Calculate % adhesion and IC50 read->analyze

Jurkat Cell Adhesion Assay Workflow

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of integrin activation. Integrins are heterodimeric cell surface receptors composed of α and β subunits that, upon binding to extracellular matrix (ECM) ligands like fibronectin, cluster and activate intracellular signaling cascades. This "outside-in" signaling is crucial for cell adhesion, migration, proliferation, and survival. This compound is thought to bind to integrins and prevent the conformational changes required for their activation, thereby inhibiting downstream signaling.

Integrin Signaling Pathway Inhibition by this compound

integrin_pathway cluster_ecm cluster_membrane cluster_cyto ecm Extracellular Matrix (ECM) (e.g., Fibronectin) integrin Integrin (α/β subunits) Inactive State ecm->integrin Binding integrin_active Integrin Active State integrin->integrin_active Activation fak Focal Adhesion Kinase (FAK) integrin_active->fak Recruitment & Activation src Src Family Kinases fak->src Activation downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) src->downstream response Cellular Responses: Adhesion, Migration, Proliferation downstream->response This compound This compound This compound->integrin_active Inhibition

References

Application Notes and Protocols for Flow Cytometry Analysis of Milategrast Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milategrast (formerly known as E6007 and AJM347) is a small molecule antagonist of the α4β7 integrin.[1][2] This integrin is a key mediator in the trafficking of a subset of T lymphocytes to the gastrointestinal tract, a process implicated in the pathogenesis of inflammatory bowel diseases (IBD) such as ulcerative colitis.[1] By selectively blocking the interaction between α4β7 on lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the gut endothelium, this compound aims to reduce the inflammatory response in the gut.[1][2]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the pharmacodynamic effects of this compound on immune cells. The described methods are essential for understanding the drug's mechanism of action, determining target engagement, and assessing its impact on lymphocyte populations.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analyses following this compound treatment. Note: Specific data from this compound clinical trials is not publicly available. The data presented below is illustrative and based on typical findings for α4β7 integrin antagonists.

Table 1: this compound In Vitro Potency in Cell-Based Assays

Assay TypeCell LineLigandParameterIllustrative Value
Cell Adhesion AssayRPMI-8866 (α4β7+)MAdCAM-1IC501.5 nM
Competitive BindingRPMI-8866 (α4β7+)Labeled MAdCAM-1IC502.0 nM
Cell Adhesion AssayJurkat (α4β1+)VCAM-1IC50>1000 nM

Table 2: Ex Vivo α4β7 Receptor Occupancy on CD4+ T Lymphocytes

This compound Concentration% Receptor Occupancy (Mean ± SD)
0 nM (Vehicle)0%
1 nM25% ± 5%
10 nM75% ± 8%
100 nM95% ± 3%
1 µM>99%

Table 3: Changes in Circulating Lymphocyte Subsets Following this compound Treatment in a Clinical Trial Setting (Illustrative Data)

Lymphocyte SubsetBaseline (cells/µL)Week 12 (cells/µL)% Change
Total Lymphocytes18001850+2.8%
CD3+ T Cells13001350+3.8%
CD4+ T Cells800830+3.7%
CD8+ T Cells450470+4.4%
α4β7+ CD4+ T Cells120150+25%
CD19+ B Cells250260+4.0%

Mandatory Visualizations

G cluster_0 Lymphocyte in Circulation cluster_1 Gut Endothelium cluster_2 Mechanism of Action T_lymphocyte T Lymphocyte a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Adhesion Endothelial_Cell Endothelial Cell This compound This compound This compound->a4b7 Binds to Binding Binding and Blockade No_Adhesion Inhibition of Adhesion and Transmigration Binding->No_Adhesion G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Flow Cytometry cluster_3 Endpoints Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Cell_Staining Cell Staining with Fluorochrome-conjugated Antibodies PBMC_Isolation->Cell_Staining Flow_Cytometer Acquisition on Flow Cytometer Cell_Staining->Flow_Cytometer Data_Analysis Data Analysis (Gating and Quantification) Flow_Cytometer->Data_Analysis Receptor_Occupancy Receptor Occupancy (%) Data_Analysis->Receptor_Occupancy Lymphocyte_Subsets Lymphocyte Subset Frequencies Data_Analysis->Lymphocyte_Subsets Adhesion_Inhibition Adhesion Inhibition (%) Data_Analysis->Adhesion_Inhibition

References

Application Notes and Protocols for Studying the Effects of Milategrast on T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milategrast (also known as E6007) is a small molecule inhibitor of integrin activation. Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. A key integrin expressed on the surface of T-lymphocytes is the Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 plays a critical role in the inflammatory response by mediating the adhesion and migration of T-cells to sites of inflammation, as well as the formation of the immunological synapse, which is essential for T-cell activation.

This compound functions by blocking the interaction between LFA-1 on T-cells and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of various cells, including endothelial cells and antigen-presenting cells (APCs). This inhibition of the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for various inflammatory and autoimmune diseases where T-cell infiltration and activation are key pathological features. An analogue of this compound, ER-464195-01, has also been shown to suppress leukocyte adhesion by inhibiting the interaction between calreticulin and integrin α4.

These application notes provide detailed protocols for studying the in vitro effects of this compound on primary human T-cell functions, including adhesion, migration, proliferation, and cytokine production.

LFA-1 Signaling Pathway

The interaction of LFA-1 with ICAM-1 initiates a cascade of intracellular signaling events critical for T-cell function. This process involves both "inside-out" signaling, which activates LFA-1, and "outside-in" signaling, which is triggered by ligand binding. Key molecules in this pathway include talin and kindlin-3, which are crucial for the conformational change of LFA-1 to a high-affinity state, and downstream effectors like the Erk1/2 pathway that are involved in T-cell activation and proliferation.[1][2][3][4]

LFA1_Signaling cluster_Tcell T-Cell cluster_APC APC / Endothelial Cell TCR TCR InsideOut Inside-Out Signaling TCR->InsideOut Antigen Presentation Chemokine_R Chemokine Receptor Chemokine_R->InsideOut Chemokine Binding LFA1_inactive LFA-1 (inactive) LFA1_active LFA-1 (active) LFA1_inactive->LFA1_active Conformational Change Adhesion_Migration Adhesion & Migration LFA1_active->Adhesion_Migration Mediates ICAM1 ICAM-1 LFA1_active->ICAM1 Binding Talin Talin Talin->LFA1_inactive Kindlin3 Kindlin-3 Kindlin3->LFA1_inactive InsideOut->Talin InsideOut->Kindlin3 Erk Erk1/2 Activation Proliferation Proliferation Erk->Proliferation Cytokine Cytokine Production Erk->Cytokine OutsideIn Outside-In Signaling OutsideIn->Erk ICAM1->OutsideIn Ligation This compound This compound This compound->LFA1_active Inhibits Binding

Caption: LFA-1 signaling pathway in T-cells and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the effects of this compound on various T-cell functions. These values are provided as examples for data presentation and are based on the known mechanism of action of LFA-1 inhibitors.

Table 1: Inhibition of T-Cell Adhesion to ICAM-1 by this compound

This compound Concentration (µM)T-Cell Adhesion (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
0.185± 4.8
155± 3.9
520± 2.5
108± 1.7
IC50 (µM) <5

Note: Based on published data for Jurkat cell adhesion to fibronectin.

Table 2: Inhibition of T-Cell Migration by this compound

This compound Concentration (µM)Migrated T-Cells (Normalized to Control)Standard Deviation
0 (Vehicle)1.00± 0.12
0.10.78± 0.09
10.45± 0.06
50.18± 0.04
100.07± 0.02
IC50 (µM) ~1.5

Table 3: Effect of this compound on T-Cell Proliferation

This compound Concentration (µM)T-Cell Proliferation (% of Stimulated Control)Standard Deviation
0 (Vehicle)100± 7.3
0.192± 6.5
168± 5.1
535± 4.2
1015± 2.8
IC50 (µM) ~3.8

Table 4: Effect of this compound on Cytokine Production by Activated T-Cells

This compound Concentration (µM)IFN-γ (pg/mL)IL-2 (pg/mL)TNF-α (pg/mL)
0 (Vehicle)1500 ± 120800 ± 651200 ± 98
11150 ± 95650 ± 50950 ± 80
5600 ± 50350 ± 30500 ± 45
10250 ± 25150 ± 15200 ± 20

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on T-cell function.

T-Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of T-cells to a surface coated with ICAM-1.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Plate Coat 96-well plate with ICAM-1 Block Block with BSA Plate->Block AddCells Add T-cells to ICAM-1 coated plate Block->AddCells TCells Isolate & Label T-cells (e.g., CFSE) Treat Pre-incubate T-cells with this compound TCells->Treat Treat->AddCells Incubate Incubate (37°C, 1-2h) AddCells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read Quantify adherent cells (Fluorescence Plate Reader) Wash->Read

Caption: Workflow for the T-cell adhesion assay.

Materials:

  • 96-well, flat-bottom, high-binding microplates

  • Recombinant human ICAM-1/Fc chimera

  • Bovine Serum Albumin (BSA)

  • Primary human T-cells (isolated from peripheral blood mononuclear cells - PBMCs)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other fluorescent cell stain

  • This compound

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Fluorescence plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with 1-5 µg/mL of recombinant human ICAM-1 in PBS overnight at 4°C.

  • Blocking: Wash the wells three times with PBS and then block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • T-Cell Preparation: Isolate primary human T-cells from healthy donor PBMCs using standard methods (e.g., negative selection kit). Label the T-cells with a fluorescent dye like CFSE according to the manufacturer's protocol. Resuspend the labeled T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Pre-incubate the labeled T-cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 30 minutes at 37°C.

  • Adhesion: Add 100 µL of the T-cell suspension to each well of the ICAM-1 coated plate. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader. The percentage of adhesion is calculated relative to the vehicle-treated control.

T-Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the chemotactic migration of T-cells through a porous membrane towards a chemoattractant.

Migration_Assay_Workflow cluster_setup Assay Setup cluster_cells Cell Preparation & Treatment cluster_incubation_analysis Incubation & Analysis LowerChamber Add chemoattractant (e.g., SDF-1α) to lower chamber Insert Place Transwell insert (coated with ICAM-1) in well LowerChamber->Insert AddCells Add T-cells to upper chamber Insert->AddCells TCells Isolate T-cells Treat Pre-incubate T-cells with this compound TCells->Treat Treat->AddCells Incubate Incubate (37°C, 2-4h) AddCells->Incubate Quantify Quantify migrated cells in lower chamber (Flow Cytometry) Incubate->Quantify

Caption: Workflow for the T-cell migration (Transwell) assay.

Materials:

  • Transwell inserts (e.g., 5 µm pore size) for 24-well plates

  • Recombinant human ICAM-1/Fc chimera

  • Chemoattractant (e.g., SDF-1α/CXCL12)

  • Primary human T-cells

  • This compound

  • Migration buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Flow cytometer

Methodology:

  • Insert Coating: Coat the top surface of the Transwell insert membrane with 1-5 µg/mL of recombinant human ICAM-1 in PBS for 2 hours at 37°C. Wash with PBS.

  • Assay Setup: Add migration buffer containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate. Place the ICAM-1 coated Transwell insert into the well.

  • T-Cell Preparation and Treatment: Isolate and resuspend primary human T-cells in migration buffer at 1 x 10^6 cells/mL. Pre-incubate the T-cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Migration: Add 100 µL of the T-cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Collect the cells from the lower chamber and quantify the number of migrated T-cells using a flow cytometer. The number of migrated cells in the presence of this compound is compared to the vehicle-treated control.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the effect of this compound on the proliferation of T-cells following stimulation.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis TCells Isolate T-cells Label Label T-cells with CFSE TCells->Label Stimulate Stimulate T-cells (e.g., anti-CD3/CD28 beads) Label->Stimulate Treat Add this compound at various concentrations Stimulate->Treat Incubate Incubate (3-5 days) Treat->Incubate Analyze Analyze CFSE dilution by Flow Cytometry Incubate->Analyze

Caption: Workflow for the T-cell proliferation (CFSE dilution) assay.

Materials:

  • Primary human T-cells

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads or soluble antibodies)

  • Complete RPMI 1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

  • This compound

  • Flow cytometer

Methodology:

  • T-Cell Labeling: Isolate primary human T-cells and label them with CFSE according to the manufacturer's instructions.

  • Cell Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium. Add T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio). Add various concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells. The percentage of proliferating cells is determined by gating on the cell populations that have undergone one or more divisions.

Cytokine Production Assay

This assay measures the effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.

Materials:

  • Primary human T-cells

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads)

  • Complete RPMI 1640 medium

  • This compound

  • ELISA kits for IFN-γ, IL-2, and TNF-α

  • ELISA plate reader

Methodology:

  • Cell Culture and Treatment: Plate primary human T-cells in a 96-well plate at 1 x 10^5 cells/well. Stimulate the T-cells with anti-CD3/anti-CD28 beads. Add various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IFN-γ, IL-2, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions. The results are compared between this compound-treated and vehicle-treated cells.

Conclusion

The protocols and data presentation formats provided in these application notes offer a comprehensive framework for investigating the effects of this compound on T-cell function. By systematically evaluating its impact on T-cell adhesion, migration, proliferation, and cytokine production, researchers can gain valuable insights into the immunomodulatory properties of this LFA-1 inhibitor and its potential as a therapeutic agent for T-cell mediated inflammatory diseases.

References

Application Notes and Protocols for Milategrast in a Co-culture Experimental Setup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milategrast (formerly E6007) is a small molecule antagonist of the integrin Very Late Antigen-4 (VLA-4, also known as α4β1).[1][2] VLA-4 is a key cell adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils.[3][4] It mediates the adhesion of these cells to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), a process crucial for leukocyte trafficking to sites of inflammation.[3] By blocking the VLA-4/VCAM-1 interaction, this compound effectively inhibits the transendothelial migration of leukocytes, thereby reducing inflammation. This mechanism of action makes this compound a compound of interest for inflammatory and autoimmune diseases such as inflammatory bowel disease (IBD) and ulcerative colitis.

These application notes provide a detailed protocol for utilizing this compound in an in vitro co-culture model of leukocyte-endothelial cell adhesion. This experimental setup allows for the quantitative evaluation of this compound's efficacy in blocking cell adhesion, a critical step in its mechanism of action.

Signaling Pathway of VLA-4 and Inhibition by this compound

The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells triggers a signaling cascade that results in firm adhesion and subsequent transmigration of the leukocyte across the endothelium. This compound, as a VLA-4 antagonist, competitively binds to VLA-4, thereby preventing its interaction with VCAM-1 and inhibiting downstream signaling events.

VLA4_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 (α4β1) Adhesion_Signaling Inside-Out & Outside-In Signaling VLA4->Adhesion_Signaling Activates VCAM1 VCAM-1 VLA4->VCAM1 Binds This compound This compound This compound->VLA4 Inhibits Cell_Adhesion Firm Adhesion & Transmigration Adhesion_Signaling->Cell_Adhesion

Figure 1: VLA-4 Signaling and this compound Inhibition.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound's inhibitory activity. This table can be expanded with data generated from the protocols described below.

ParameterCell LineSubstrateIC50Reference
Cell Adhesion InhibitionJurkat cellsHuman Fibronectin<5 µM

Experimental Protocols

This section provides a detailed protocol for a static leukocyte-endothelial cell adhesion assay to evaluate the efficacy of this compound. This protocol is a representative model and can be adapted based on specific cell types and experimental goals.

Protocol 1: Static Adhesion Assay of Jurkat Cells to HUVECs

Objective: To quantify the inhibitory effect of this compound on the adhesion of Jurkat cells (a human T lymphocyte cell line expressing VLA-4) to a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs) activated to express VCAM-1.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Jurkat Cells

  • EGM-2 Endothelial Cell Growth Medium

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Calcein-AM fluorescent dye

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • HUVEC Monolayer Preparation:

    • Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.

    • Culture the HUVECs in EGM-2 medium at 37°C in a 5% CO₂ incubator.

    • Once confluent, treat the HUVEC monolayer with 10 ng/mL of TNF-α for 4-6 hours to induce VCAM-1 expression.

  • Jurkat Cell Preparation:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.

    • On the day of the assay, harvest the Jurkat cells and wash them with PBS.

    • Resuspend the cells in RPMI-1640 with 1% BSA at a concentration of 1 x 10⁶ cells/mL.

    • Label the Jurkat cells with 5 µM Calcein-AM for 30 minutes at 37°C.

    • Wash the labeled cells twice with RPMI-1640 with 1% BSA to remove excess dye and resuspend in the same medium.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in RPMI-1640 with 1% BSA to achieve the desired final concentrations.

    • Add the this compound dilutions to the labeled Jurkat cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Co-culture and Adhesion Assay:

    • Remove the TNF-α containing medium from the HUVEC monolayer and wash gently with warm PBS.

    • Add 100 µL of the this compound-treated (or vehicle control) Jurkat cell suspension to each well of the HUVEC monolayer (approximately 1 x 10⁵ cells/well).

    • Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

    • Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

  • Quantification:

    • Measure the fluorescence in each well using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

    • Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.

    • Plot the percentage of adhesion against the this compound concentration to determine the IC50 value.

Adhesion_Assay_Workflow cluster_prep Cell Preparation (24-48h) cluster_assay Assay Day (6-8h) HUVEC_prep 1. Seed HUVECs in 96-well plate 2. Grow to confluence TNF_activation 3. Activate HUVECs with TNF-α (induces VCAM-1) HUVEC_prep->TNF_activation Jurkat_prep 1. Culture Jurkat cells Cell_labeling 4. Label Jurkat cells with Calcein-AM Jurkat_prep->Cell_labeling Co_culture 6. Co-culture Jurkat cells with HUVEC monolayer TNF_activation->Co_culture Milategrast_treatment 5. Treat Jurkat cells with this compound Cell_labeling->Milategrast_treatment Milategrast_treatment->Co_culture Wash 7. Wash to remove non-adherent cells Co_culture->Wash Quantify 8. Quantify adhesion via fluorescence reading Wash->Quantify

Figure 2: Experimental Workflow for the Static Adhesion Assay.

Data Presentation

Results from the static adhesion assay can be presented in a dose-response curve and a summary table.

Table 2: Example Data Table for this compound Inhibition of Jurkat Adhesion to HUVECs

This compound (µM)% Adhesion (Mean ± SD)% Inhibition
0 (Vehicle)100 ± 5.20
0.185.3 ± 4.114.7
162.1 ± 3.537.9
548.7 ± 2.951.3
1025.4 ± 2.174.6
5010.2 ± 1.589.8

Troubleshooting

  • Low Adhesion in Control Group: Ensure HUVECs are fully confluent and properly activated with TNF-α. Check the viability of both cell types.

  • High Background Fluorescence: Ensure adequate washing steps to remove non-adherent cells and excess Calcein-AM.

  • Inconsistent Results: Maintain consistent timing for all incubation and washing steps. Ensure accurate cell counting and seeding densities.

These protocols and application notes provide a framework for investigating the biological activity of this compound in a relevant co-culture system. The adaptability of this model allows for its application in various research contexts, from basic scientific inquiry to preclinical drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Milategrast Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for milategrast. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as E6007) is a small molecule inhibitor of cell adhesion.[1] Its mechanism of action involves the inhibition of the interaction between calreticulin (CRT) and integrin α4 (ITGA4).[2] This interaction is crucial for the activation of integrins, which are cell surface receptors that mediate cell adhesion to the extracellular matrix and play a key role in inflammatory responses. By blocking this interaction, this compound effectively suppresses the adhesion and infiltration of leukocytes, making it a compound of interest for inflammatory and autoimmune diseases.[2]

Q2: I'm observing precipitation when I dilute my this compound stock solution in aqueous buffer or cell culture medium. What is happening and how can I prevent it?

A2: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is less soluble. To prevent this, it is recommended to perform serial dilutions of your concentrated stock solution in the organic solvent first to lower the concentration before the final dilution into your aqueous medium. Additionally, ensuring the final concentration of the organic solvent in your assay is low (typically ≤ 0.5% for DMSO) and consistent across all experimental conditions is critical. Gentle warming and thorough mixing can also help maintain solubility.

Q3: Can the composition of my cell culture medium affect the solubility of this compound?

A3: Yes, the components of your cell culture medium, such as salts, amino acids, and proteins (like those in fetal bovine serum), can influence the solubility of small molecules. It is always advisable to test the solubility of this compound in the specific cell culture medium you intend to use for your experiments.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges with this compound in your in vitro assays.

Problem 1: this compound fails to dissolve completely in the initial solvent.
Potential Cause Suggested Solution
Inadequate Solvent While this compound is reported to be soluble in DMSO, the purity and water content of the solvent are critical. Use anhydrous, high-purity DMSO.
Insufficient Mixing Vortex the solution vigorously. If solids persist, sonication for 10-15 minutes can aid dissolution.
Low Temperature Gentle warming of the solution to 37°C can increase the solubility of some compounds.
Concentration Too High Attempt to dissolve a smaller amount of the compound in the same volume of solvent to create a less concentrated stock solution.
Problem 2: this compound precipitates out of solution upon dilution into aqueous media.
Potential Cause Suggested Solution
"Solvent Shock" Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform a stepwise dilution of the stock solution in the organic solvent before the final dilution into the aqueous medium.
Final Solvent Concentration Too High Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible (ideally ≤ 0.1%) and does not affect cell viability or the assay performance.
Saturation in Final Medium The final concentration of this compound may be above its solubility limit in the aqueous medium. Determine the maximum soluble concentration of this compound in your specific assay medium experimentally.
Temperature Effects Ensure that both the compound stock solution and the aqueous medium are at the same temperature before mixing to avoid temperature-induced precipitation. Pre-warming the aqueous medium to 37°C can be beneficial.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general solubility information for piperazine-containing compounds, to which this compound belongs, in common laboratory solvents. This should be used as a guideline, and empirical testing is recommended.

Solvent General Solubility of Piperazine Compounds Remarks
Water Highly variable, generally low for complex structures.The piperazine moiety itself is water-soluble, but substituents greatly influence overall solubility.[3][4]
DMSO Generally good.A common solvent for creating high-concentration stock solutions of poorly water-soluble compounds.
Ethanol Generally soluble.Can be used as a co-solvent to improve aqueous solubility.
PBS (pH 7.4) Low, similar to water.Salt formation can improve solubility in aqueous buffers.
Cell Culture Media Low and dependent on media composition.The presence of proteins and other components can affect solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: 354.57 g/mol ).

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 15-20 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Jurkat Cell Adhesion Assay to Fibronectin

This protocol provides a method to assess the inhibitory effect of this compound on the adhesion of Jurkat cells to fibronectin.

Materials:

  • 96-well tissue culture plates

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • Jurkat cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Calcein-AM (or other suitable cell viability dye)

  • This compound stock solution (from Protocol 1)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

Plate Coating:

  • Dilute fibronectin to a final concentration of 10 µg/mL in sterile PBS.

  • Add 50 µL of the fibronectin solution to the desired wells of a 96-well plate.

  • Add 50 µL of PBS containing 1% BSA to control wells (for measuring non-specific binding).

  • Incubate the plate overnight at 4°C.

  • The next day, aspirate the coating solution and wash the wells twice with 100 µL of sterile PBS.

  • Block the wells by adding 100 µL of RPMI-1640 containing 1% BSA to each well and incubate for 1 hour at 37°C.

  • Aspirate the blocking solution and wash the wells twice with 100 µL of sterile PBS before use.

Cell Preparation and Treatment:

  • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.

  • Harvest the cells and wash them once with serum-free RPMI-1640.

  • Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in serum-free RPMI-1640 from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Incubate the Jurkat cell suspension with the different concentrations of this compound (or vehicle) for 30 minutes at 37°C.

  • During the last 15 minutes of incubation, add Calcein-AM to the cell suspension at a final concentration of 2 µM to label the cells.

Adhesion Assay:

  • Add 100 µL of the pre-treated and labeled Jurkat cell suspension to each well of the fibronectin-coated plate.

  • Centrifuge the plate at 100 x g for 1 minute to ensure cells are in contact with the bottom of the well.

  • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Gently wash the wells 2-3 times with 100 µL of pre-warmed PBS to remove non-adherent cells.

  • After the final wash, add 100 µL of PBS to each well.

  • Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

  • Calculate the percentage of cell adhesion for each condition relative to the vehicle control.

Visualizing Key Processes

To further aid in understanding the experimental context, the following diagrams illustrate the proposed mechanism of action and a general workflow.

Milategrast_Mechanism_of_Action This compound inhibits the binding of Calreticulin to Integrin α4. cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Integrin_alpha4 Integrin α4 VCAM1 VCAM-1 Integrin_alpha4->VCAM1 Adhesion Calreticulin Calreticulin (CRT) Calreticulin->Integrin_alpha4 Binds & Activates This compound This compound This compound->Calreticulin Inhibits

Caption: this compound's mechanism of action.

Adhesion_Assay_Workflow Workflow for the Jurkat cell adhesion assay. A Coat 96-well plate with Fibronectin B Block with BSA A->B E Add cells to coated plate B->E C Prepare Jurkat cells and label with Calcein-AM D Pre-treat cells with This compound or vehicle C->D D->E F Incubate (30-60 min) E->F G Wash to remove non-adherent cells F->G H Measure fluorescence of adherent cells G->H Solubility_Troubleshooting_Logic Start Compound Solubility Issue Q1 Is the compound fully dissolved in stock solvent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does it precipitate upon dilution in aqueous media? A1_Yes->Q2 Troubleshoot_Stock Troubleshoot Stock Solution: - Check solvent purity - Vortex/Sonicate - Gentle warming - Lower concentration A1_No->Troubleshoot_Stock Troubleshoot_Stock->Q1 Re-evaluate A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Troubleshoot_Dilution Troubleshoot Dilution: - Stepwise dilution - Lower final solvent % - Check final concentration - Equilibrate temperatures A2_Yes->Troubleshoot_Dilution Success Solubility Issue Resolved A2_No->Success Troubleshoot_Dilution->Q2 Re-evaluate

References

Technical Support Center: Optimizing Milategrast Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milategrast in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that functions as an antagonist of integrin Very Late Antigen-4 (VLA-4). VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It mediates cell-cell and cell-extracellular matrix interactions by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. By blocking the interaction between VLA-4 and its ligands, this compound effectively inhibits the adhesion and migration of these immune cells, which is a critical process in inflammatory responses.

Q2: What is a typical starting concentration range for this compound in a cell adhesion assay?

A2: Based on available data, a typical starting concentration range for this compound in an in vitro cell adhesion assay, such as Jurkat cell adhesion to fibronectin, would be between 0.1 µM and 10 µM. An IC50 value of <5 µM has been reported for the inhibition of Jurkat cell adhesion to human fibronectin[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Due to its hygroscopic nature, it is crucial to use newly opened DMSO. For a 5 mg/mL stock solution, warming the solution and adjusting the pH to 2-3 with HCl while heating to 60°C may be necessary to achieve complete dissolution. For long-term storage, the stock solution should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.

Troubleshooting Guides

Problem 1: High background or non-specific cell adhesion in the control wells.

  • Possible Cause: Incomplete blocking of non-specific binding sites on the plate.

    • Solution: Ensure that the blocking step with an appropriate agent, such as Bovine Serum Albumin (BSA) or a commercially available blocking buffer, is performed thoroughly and for the recommended duration.

  • Possible Cause: Cell clumping.

    • Solution: Ensure cells are in a single-cell suspension before seeding. Gently triturate the cell suspension before adding it to the wells.

  • Possible Cause: Presence of serum in the assay medium, which can contain factors that promote adhesion.

    • Solution: Perform the adhesion assay in serum-free medium.

Problem 2: No or weak inhibition of cell adhesion by this compound.

  • Possible Cause: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line and assay conditions. Test a wider range of concentrations (e.g., 0.01 µM to 100 µM).

  • Possible Cause: Low expression or activation state of VLA-4 on the cell surface.

    • Solution: Verify the expression of VLA-4 (CD49d/CD29) on your target cells using flow cytometry. Some cell lines may require stimulation with agents like phorbol 12-myristate 13-acetate (PMA) or chemokines to activate VLA-4 and increase its affinity for its ligands.

  • Possible Cause: Inactive compound.

    • Solution: Verify the integrity and activity of your this compound stock solution. If possible, test it on a well-characterized cell line known to respond to VLA-4 inhibition.

Problem 3: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure the cell suspension is homogenous before and during seeding. Use calibrated pipettes and consistent technique.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Inconsistent washing steps leading to variable cell detachment.

    • Solution: Standardize the washing procedure. Use a multichannel pipette or an automated plate washer for more consistent results. Be gentle to avoid detaching adherent cells.

Problem 4: Observed cytotoxicity at effective concentrations.

  • Possible Cause: this compound may exhibit cytotoxic effects at higher concentrations or in certain cell types.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your adhesion assay to determine the concentration range where this compound is effective without causing significant cell death.

  • Possible Cause: The solvent (DMSO) is causing cytotoxicity.

    • Solution: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and that the same concentration is used in the vehicle control wells.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeLigandIC50 (µM)Reference
JurkatCell AdhesionFibronectin< 5[1]

Note: This table will be updated as more specific IC50 values for this compound in various cell lines and assays become publicly available.

Experimental Protocols

Protocol 1: VLA-4-Mediated Cell Adhesion Assay

This protocol describes a method to quantify the inhibition of VLA-4-mediated cell adhesion to fibronectin by this compound.

Materials:

  • 96-well tissue culture plates

  • Human fibronectin

  • Bovine Serum Albumin (BSA)

  • Jurkat cells (or other VLA-4 expressing cell line)

  • Serum-free RPMI-1640 medium

  • This compound

  • Calcein-AM (or other cell viability dye)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 10 µg/mL human fibronectin in PBS overnight at 4°C.

    • The next day, wash the wells twice with PBS.

    • Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS before use.

  • Cell Preparation:

    • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.

    • Prior to the assay, wash the cells with serum-free RPMI-1640 and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640.

    • In a separate plate, pre-incubate the Calcein-AM labeled cells with different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the pre-incubated cell suspension to each well of the fibronectin-coated plate.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

    • Calculate the percentage of adhesion for each treatment relative to the vehicle control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to assess the potential cytotoxic effects of this compound.

Materials:

  • 96-well tissue culture plates

  • Target cell line

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations

VLA4_Signaling_Pathway VCAM1 VCAM-1 Cell_Adhesion_Migration Cell Adhesion & Migration VCAM1->Cell_Adhesion_Migration promotes Fibronectin Fibronectin Fibronectin->Cell_Adhesion_Migration promotes VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_active->VCAM1 binds VLA4_active->Fibronectin binds Chemokine_Receptor Chemokine Receptor Inside_Out_Signaling Inside-Out Signaling (e.g., Talin, Kindlin activation) Chemokine_Receptor->Inside_Out_Signaling activates Chemokine Chemokine Chemokine->Chemokine_Receptor binds Inside_Out_Signaling->VLA4_inactive conformational change This compound This compound This compound->VLA4_active inhibits binding

Caption: VLA-4 signaling pathway and inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Coating 1. Coat Plate (Fibronectin/VCAM-1) Adhesion 6. Add Cells to Coated Plate & Incubate Plate_Coating->Adhesion Cell_Culture 2. Culture VLA-4+ Cells Cell_Labeling 4. Label Cells (e.g., Calcein-AM) Cell_Culture->Cell_Labeling Milategrast_Prep 3. Prepare this compound Dilutions Pre_incubation 5. Pre-incubate Cells with this compound Milategrast_Prep->Pre_incubation Cell_Labeling->Pre_incubation Pre_incubation->Adhesion Washing 7. Wash to Remove Non-adherent Cells Adhesion->Washing Quantification 8. Quantify Adherent Cells (Fluorescence) Washing->Quantification Data_Analysis 9. Calculate % Inhibition & IC50 Quantification->Data_Analysis

Caption: Workflow for a VLA-4 cell adhesion inhibition assay.

troubleshooting_logic Start Problem: No/Weak Inhibition of Adhesion Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_VLA4 Is VLA-4 expression & activation sufficient? Check_Concentration->Check_VLA4 Yes Solution_Dose_Response Solution: Perform dose-response experiment. Check_Concentration->Solution_Dose_Response No Check_Compound Is the compound active? Check_VLA4->Check_Compound Yes Solution_Flow_Cytometry Solution: Verify VLA-4 with flow cytometry. Consider cell stimulation. Check_VLA4->Solution_Flow_Cytometry No Solution_New_Stock Solution: Prepare fresh stock solution. Test on positive control cells. Check_Compound->Solution_New_Stock No End Problem Resolved Check_Compound->End Yes Solution_Dose_Response->End Solution_Flow_Cytometry->End Solution_New_Stock->End

Caption: Troubleshooting logic for weak this compound activity.

References

Milategrast stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for milategrast. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of integrin α4β1.[1][2] Integrins are cell surface receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[3] this compound, by inhibiting α4β1 integrin, disrupts the adhesion and migration of leukocytes, which is a key process in the inflammatory cascade associated with conditions like ulcerative colitis.[1][4]

Q2: What are the basic chemical properties of this compound?

This compound is a piperazine derivative. It is often supplied as a hydrochloride salt to improve its stability and solubility. As a poorly soluble compound, it may require specific formulation strategies for optimal dissolution in aqueous experimental buffers.

Troubleshooting Guide

Issue: I am observing precipitation of this compound in my aqueous buffer.

  • Cause: this compound has low aqueous solubility. Direct dissolution in aqueous buffers, especially at neutral or alkaline pH, can lead to precipitation.

  • Solution:

    • Use a Co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

    • Serial Dilution: Serially dilute the stock solution in your experimental buffer to the final desired concentration. Ensure vigorous mixing during dilution.

    • pH Adjustment: The hydrochloride salt of this compound is more soluble in acidic conditions. If your experimental conditions allow, using a slightly acidic buffer (pH 5-6.5) may improve solubility.

    • Incorporate Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., 0.1% Tween® 20) can help maintain solubility.

Issue: I am concerned about the stability of this compound in my experimental setup.

  • Cause: The piperazine moiety in this compound can be susceptible to degradation under certain conditions, such as extreme pH, high temperatures, and oxidative stress.

  • Solution:

    • Freshly Prepare Solutions: It is recommended to prepare working solutions of this compound fresh for each experiment.

    • Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Avoid Extreme pH: Whenever possible, use buffers within a pH range of 5 to 7.5 to minimize the risk of acid or base-catalyzed hydrolysis.

    • Minimize Exposure to Light and Air: Protect solutions from prolonged exposure to light and atmospheric oxygen to reduce the potential for oxidative degradation.

Data Presentation

Table 1: Predicted Stability of this compound in Common Experimental Buffers

Disclaimer: The following data is a prediction based on the chemical properties of piperazine derivatives and general principles of drug stability. It is essential to perform experiment-specific stability studies.

Buffer System (50 mM)pHTemperature (°C)Predicted 24-hour StabilityPotential Issues
Phosphate-Buffered Saline (PBS)7.437ModeratePotential for precipitation over time.
Tris-HCl7.525GoodGenerally compatible.
Sodium Citrate5.025HighEnhanced solubility due to acidic pH.
Sodium Carbonate9.025LowRisk of base-catalyzed degradation.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell-Based Assays

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, pyrogen-free phosphate-buffered saline (PBS)

    • Target cell culture medium (e.g., RPMI-1640, DMEM)

  • Procedure:

    • Stock Solution Preparation (10 mM):

      • Accurately weigh the required amount of this compound hydrochloride powder.

      • Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM concentration.

      • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

      • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

      • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C.

    • Working Solution Preparation (e.g., 100 µM):

      • Thaw a single aliquot of the 10 mM stock solution at room temperature.

      • In a sterile environment, dilute the stock solution 1:100 in the desired cell culture medium to obtain a 100 µM working solution.

      • Mix thoroughly by gentle inversion.

    • Final Concentration Preparation:

      • Further dilute the working solution in cell culture medium to achieve the desired final concentrations for your experiment.

      • Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Mandatory Visualizations

Signaling Pathway

Milategrast_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leukocyte Leukocyte Integrin_a4b1 α4 β1 Leukocyte->Integrin_a4b1 binds VCAM-1 VCAM-1 Integrin_a4b1->VCAM-1 binds FAK FAK Integrin_a4b1->FAK activates Src Src FAK->Src activates PI3K PI3K Src->PI3K activates MAPK MAPK Src->MAPK activates Inflammatory_Response Adhesion & Migration (Inflammatory Response) PI3K->Inflammatory_Response MAPK->Inflammatory_Response This compound This compound This compound->Integrin_a4b1 inhibits

Caption: this compound inhibits the α4β1 integrin, blocking downstream signaling and leukocyte adhesion.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM This compound in DMSO Working_Solution Dilute to 100 µM in Culture Medium Stock_Solution->Working_Solution Final_Concentrations Prepare Final Serial Dilutions Working_Solution->Final_Concentrations Treatment Treat Cells with This compound Dilutions Final_Concentrations->Treatment Cell_Seeding Seed Cells in Assay Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Adhesion/ Migration Assay Incubation->Assay Data_Acquisition Acquire Data (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Analyze and Plot Results Data_Acquisition->Data_Analysis

Caption: A typical workflow for in vitro experiments using this compound.

References

Preventing Milategrast degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Milategrast during experiments.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected experimental results.

This is often the primary indicator of compound degradation, leading to reduced potency or altered activity.

Potential CauseRecommended Action
Degradation of Stock Solution 1. Verify Storage Conditions: Confirm that stock solutions are stored at the recommended temperatures (-80°C for up to 6 months; -20°C for up to 1 month)[1]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Use Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound. 3. Analytical Verification: If available, use analytical methods such as HPLC to assess the purity of the stock solution.
Degradation in Working Solution/Assay Medium 1. Minimize Time in Aqueous Buffers: Prepare working solutions in aqueous buffers immediately before use. The stability of small molecules can be pH-dependent.[2] 2. Assess pH Sensitivity: If your experimental buffer has a high or low pH, consider performing a pilot study to assess this compound's stability at that pH over the course of your experiment. 3. Protect from Light: Store working solutions in amber tubes or wrapped in foil to prevent photodegradation, a common issue for many small molecules.[2]
Oxidation 1. Use High-Purity Solvents: Ensure that solvents used for preparing solutions are of high purity and anhydrous, as impurities can catalyze degradation. 2. Consider Antioxidants: For long-term experiments, the addition of antioxidants to the medium could be considered, but their compatibility with the experimental system must be validated.

Issue 2: Visible changes in this compound solutions (e.g., color change, precipitation).

These changes are strong indicators of chemical instability.

Potential CauseRecommended Action
Chemical Instability or Reaction 1. Review Solvent Choice: Ensure this compound is soluble and stable in the chosen solvent. While DMSO is common for stock solutions, assess its compatibility with your specific assay conditions. 2. Check for Contaminants: Ensure all glassware and plasticware are thoroughly clean and free of any residual chemicals that could react with this compound.
Precipitation from Solution 1. Verify Solubility: Confirm that the concentration of this compound in your working solution does not exceed its solubility limit in the assay buffer. 2. Gradual Dilution: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.

This compound Stability Data Summary

ConditionRecommendationRationale
Temperature Store solid compound and stock solutions at recommended low temperatures (-20°C or -80°C).[1] Avoid heat.Thermal energy can accelerate chemical degradation reactions such as hydrolysis and oxidation.
pH Prepare fresh in aqueous buffers. For long incubations, assess stability at the experimental pH.Amide bonds, likely present in this compound's structure, are susceptible to hydrolysis at acidic or alkaline pH.[2]
Light Protect from direct light exposure by using amber vials or foil wrapping.Many organic molecules are susceptible to photodegradation.
Oxidation Use high-purity, anhydrous solvents. Consider purging solutions with inert gas (argon or nitrogen).Reduces the risk of oxidative degradation of the molecule.

Experimental Protocols: Best Practices for Handling this compound

The following are recommended methodologies for preparing and using this compound in common experimental settings to minimize degradation.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Dissolution: Dissolve the solid this compound in the solvent to a desired high concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Use of this compound in a Cell-Based Assay
  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Preparation of Working Solution: Immediately before adding to the cells, dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer. Perform serial dilutions if necessary.

  • Addition to Assay: Add the final working solution to your cell culture plates. Gently mix the plate to ensure even distribution.

  • Incubation: During incubation, keep the plates protected from light, especially for extended time periods.

  • Controls: Always include a vehicle control (e.g., cell culture medium with the same final concentration of DMSO) in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my this compound has degraded? A1: The most reliable way is through analytical methods like HPLC or LC-MS to check for purity and the presence of degradation products. Experimentally, inconsistent results, a loss of expected biological activity, or a reduced dose-response are strong indicators of degradation. Visual cues such as a color change or precipitation in your solutions are also clear warning signs.

Q2: Can I repeatedly freeze and thaw my this compound stock solution? A2: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. Preparing single-use aliquots is the best practice to maintain the integrity of your stock solution.

Q3: My experiment requires a long incubation time (e.g., 24-48 hours). How can I ensure this compound remains stable? A3: For long-term incubations, it is crucial to minimize exposure to light by keeping plates covered. If you suspect instability in your culture medium over time, you could consider a pilot experiment where you collect samples of the medium at different time points and analyze the concentration of this compound using a suitable analytical method.

Q4: What are the likely degradation pathways for this compound? A4: While specific studies on this compound are not publicly available, based on its classification as a small molecule and likely a piperazine derivative, common degradation pathways for similar compounds include hydrolysis (especially of any amide bonds) and oxidation. These reactions can be catalyzed by pH extremes, heat, light, and the presence of reactive oxygen species.

Visualizations

This compound Handling and Stability Workflow

G This compound Experimental Workflow for Stability cluster_prep Preparation cluster_storage Storage cluster_exp Experiment start Solid this compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_long Store at -80°C (up to 6 months) aliquot->storage_long Long-term storage_short Store at -20°C (up to 1 month) aliquot->storage_short Short-term thaw Thaw Single Aliquot storage_long->thaw storage_short->thaw dilute Dilute in Assay Buffer (Immediately Before Use) thaw->dilute assay Add to Experiment (Protect from Light) dilute->assay

A workflow diagram illustrating the key steps to ensure this compound stability.

Potential Degradation Pathways for this compound

G Potential Degradation Pathways cluster_stressors Stress Factors This compound Active this compound degraded Inactive/Altered Products This compound->degraded Degradation hydrolysis Hydrolysis (e.g., extreme pH, water) hydrolysis->this compound oxidation Oxidation (e.g., air, reactive species) oxidation->this compound photolysis Photolysis (e.g., UV/visible light) photolysis->this compound G This compound's Proposed Mechanism in IBD cluster_blood Blood Vessel cluster_tissue Intestinal Tissue leukocyte Leukocyte integrin Integrin (α4β7) madcam MAdCAM-1 integrin->madcam Binding inflammation Inflammation madcam->inflammation Leads to This compound This compound This compound->integrin Inhibits

References

Common issues with Milategrast in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Milategrast in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as E6007) is a small molecule integrin antagonist.[1][2] It functions as a cell adhesion and infiltration inhibitor by blocking the interaction between integrins and their ligands, such as extracellular matrix (ECM) proteins.[3][4] This interference with integrin binding disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.[5]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: In which cell lines has this compound shown activity?

A3: this compound has been shown to inhibit the adhesion of Jurkat cells to human fibronectin with an IC50 of <5 μM. As an integrin antagonist, its activity is expected in cell lines where integrin-mediated processes are prominent.

Q4: What are the common applications of this compound in cell culture?

A4: Based on its function as a cell adhesion inhibitor, common in vitro applications for this compound include:

  • Cell Adhesion Assays: To quantify the inhibition of cell attachment to ECM proteins (e.g., fibronectin, collagen) or other cells.

  • Cell Migration and Invasion Assays: To assess the impact of this compound on the migratory and invasive potential of cells.

  • Anoikis Assays: To determine if inhibition of cell adhesion by this compound induces this specific form of programmed cell death.

  • Signal Transduction Studies: To investigate the effect of this compound on integrin-mediated signaling pathways.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cell culture experiments with this compound.

Issue 1: Reduced Cell Viability or Unexpected Cytotoxicity

Symptoms:

  • Significant increase in cell death observed after treatment with this compound.

  • Reduced cell proliferation at concentrations expected to only inhibit adhesion.

  • Morphological changes indicative of cellular stress or apoptosis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
High Concentration of this compound Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Test a broad range of concentrations.Identification of a concentration that effectively inhibits cell adhesion with minimal impact on cell viability.
Solvent Toxicity (e.g., DMSO) Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control with the solvent alone.Determine if the observed cytotoxicity is due to the solvent rather than this compound.
Induction of Anoikis As an integrin antagonist, this compound can induce anoikis (detachment-induced apoptosis). Perform an anoikis assay (e.g., Annexin V/PI staining) to confirm.Confirmation that the observed cell death is a result of the intended mechanism of action.
Cell Line Sensitivity Different cell lines can have varying sensitivities to small molecule inhibitors. Consider testing this compound on a different, more robust cell line if applicable.Understanding if the observed toxicity is cell-type specific.
Issue 2: Inconsistent or No Inhibition of Cell Adhesion

Symptoms:

  • No significant difference in cell adhesion between control and this compound-treated groups.

  • High variability in adhesion inhibition across replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal this compound Concentration The concentration of this compound may be too low. Perform a dose-response study to determine the IC50 for adhesion inhibition in your cell line.Determination of the effective concentration range for your experiment.
Incorrect Assay Setup Review the cell adhesion assay protocol. Ensure proper coating of plates with ECM proteins, appropriate cell seeding density, and correct incubation times.Improved consistency and reliability of the adhesion assay results.
Integrin Expression Levels The target integrin for this compound may be expressed at low levels or absent in your cell line. Verify the expression of relevant integrin subunits (e.g., via flow cytometry or western blot).Confirmation that the cell line is a suitable model for studying the effects of this compound.
Compound Instability This compound may be degrading in the cell culture medium over time. Prepare fresh dilutions for each experiment and consider the duration of your assay.Consistent and reproducible inhibition of cell adhesion.
Issue 3: Unexpected Effects on Cell Morphology or Behavior

Symptoms:

  • Cells appear rounded and detached even at low concentrations of this compound.

  • Alterations in cytoskeletal organization.

  • Changes in cell spreading on coated surfaces.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Mechanism of Action As a cell adhesion inhibitor, this compound is expected to cause cell rounding and detachment. This is a primary consequence of its mechanism.The observed morphological changes are consistent with the expected biological activity of an integrin antagonist.
Cytoskeletal Disruption Integrin signaling is closely linked to the actin cytoskeleton. The observed changes are likely due to the disruption of these signaling pathways.Confirmation that this compound is effectively targeting integrin-mediated processes.
Off-Target Effects At high concentrations, small molecules can have off-target effects. Ensure you are using the lowest effective concentration.Minimize the potential for confounding off-target effects.

Experimental Protocols

Cell Adhesion Assay

This protocol is for quantifying the effect of this compound on the adhesion of cells to a fibronectin-coated surface.

Materials:

  • 96-well tissue culture plates

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • This compound

  • Cell line of interest (e.g., Jurkat cells)

  • Serum-free cell culture medium

  • Calcein-AM or other fluorescent viability dye

  • Fluorescence plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C. Wash wells with PBS.

  • Cell Preparation: Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 50 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Seeding: Add 100 µL of the treated cell suspension to each fibronectin-coated well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Add 100 µL of Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C. Read the fluorescence at an excitation/emission of 485/520 nm.

Cell Migration (Transwell) Assay

This protocol assesses the effect of this compound on cell migration through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Chemoattractant (e.g., FBS, specific growth factors)

  • This compound

  • Cell line of interest

  • Serum-free medium

  • Cotton swabs

  • Crystal Violet staining solution

Methodology:

  • Preparation: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.

  • Cell Preparation: Resuspend cells in serum-free medium at 1 x 10^6 cells/mL.

  • Treatment: Treat the cell suspension with the desired concentration of this compound or vehicle control.

  • Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate for 4-24 hours (depending on the cell line) at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Staining and Quantification: Fix the migrated cells on the underside of the membrane with methanol and stain with 0.5% Crystal Violet. Elute the dye with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm.

Anoikis Assay (Annexin V/PI Staining)

This protocol determines if this compound induces apoptosis following cell detachment.

Materials:

  • Ultra-low attachment plates

  • This compound

  • Cell line of interest

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed cells in ultra-low attachment plates to prevent adhesion.

  • Treatment: Treat the cells with this compound or vehicle control for 24-48 hours.

  • Harvesting: Collect the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Data Summary

Table 1: Reported In Vitro Activity of this compound

Cell LineAssaySubstrateIC50
JurkatCell AdhesionHuman Fibronectin<5 µM

Visualizations

Integrin Signaling Pathway

The following diagram illustrates the general mechanism of integrin-mediated signaling, which is the target of this compound.

Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM Extracellular Matrix (ECM) (e.g., Fibronectin) Integrin Integrin Receptor (α/β heterodimer) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation This compound This compound This compound->Integrin Inhibits Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Rearrangement Adhesion_Migration Adhesion & Migration Src->Adhesion_Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Actin->Adhesion_Migration

Caption: Integrin signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Adhesion Assay

The diagram below outlines the key steps in a typical cell adhesion assay to evaluate the efficacy of this compound.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_quant Quantification p1 Coat plate with ECM protein (e.g., Fibronectin) p2 Block with BSA p1->p2 p3 Prepare cell suspension p2->p3 t1 Pre-incubate cells with This compound or vehicle p3->t1 a1 Seed treated cells onto coated plate t1->a1 a2 Incubate to allow adhesion a1->a2 a3 Wash to remove non-adherent cells a2->a3 q1 Add fluorescent dye (e.g., Calcein-AM) a3->q1 q2 Read fluorescence q1->q2 q3 Analyze data (IC50 calculation) q2->q3

Caption: Workflow for a cell adhesion inhibition assay using this compound.

Troubleshooting Logic: Unexpected Cytotoxicity

This diagram provides a logical workflow for troubleshooting unexpected cell death when using this compound.

Cytotoxicity_Troubleshooting start High Cell Death Observed q1 Is vehicle control also toxic? start->q1 a1 Reduce solvent concentration q1->a1 Yes q2 Is cell death dose-dependent? q1->q2 No end Identify Cause of Cytotoxicity a1->end a2 Perform dose-response to find non-toxic range q2->a2 Yes q3 Are cells detached? q2->q3 No a2->end a3 Perform Anoikis Assay (e.g., Annexin V) q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

Off-target effects of Milategrast in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Milategrast (E6007) is an investigational compound, and its clinical development was discontinued. Detailed clinical trial data, including a comprehensive profile of off-target effects, are not extensively available in the public domain. This technical support center provides information based on the known pharmacology of integrin inhibitors as a class and general principles of cell-based assays. The troubleshooting guides and FAQs are intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor of α4β7 integrin. Its intended mechanism of action is to block the interaction between α4β7 integrin on the surface of lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of gut-associated lymphoid tissue. This inhibition is designed to prevent the trafficking of lymphocytes into the gastrointestinal tract, thereby reducing inflammation in conditions such as inflammatory bowel disease.

Q2: Are there any known or potential off-target effects of this compound?

Specific off-target effects for this compound have not been detailed in publicly available literature. However, based on the broader class of integrin antagonists, researchers should be aware of potential class-wide off-target considerations. For instance, some integrin inhibitors have been associated with effects on other integrin heterodimers if their selectivity is not absolute. It is crucial to experimentally determine the selectivity profile of this compound against a panel of related integrins.

Q3: What are the potential adverse events observed with other α4β7 integrin inhibitors that could be relevant for this compound experiments?

Clinical trials of other α4β7 integrin inhibitors, such as the monoclonal antibody vedolizumab, have reported certain adverse events. While not directly attributable to this compound, these provide a framework for potential biological effects to monitor in experimental systems. These include an increased risk of certain infections due to the localized immunosuppressive effect in the gut. Common reported adverse events in clinical trials of vedolizumab include headache and nasopharyngitis.[1][2][3][4] A serious adverse event of progressive multifocal leukoencephalopathy (PML) has been associated with natalizumab, an anti-α4 integrin antibody that also blocks the α4β1 integrin, but has not been linked to gut-selective α4β7 inhibitors to date.[1]

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Adhesion Assays

Issue: Inconsistent or no inhibition of lymphocyte adhesion to MAdCAM-1 coated surfaces in the presence of this compound.

Possible Cause Troubleshooting Step
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. Stressed or dying cells may not adhere properly.
Integrin Expression Levels Verify the expression of α4β7 integrin on the surface of the lymphocytes using flow cytometry. Low expression will result in poor adhesion.
MAdCAM-1 Coating Confirm proper coating of the plate with MAdCAM-1. Check the concentration and incubation time of the coating protein.
Assay Buffer Composition Ensure the presence of divalent cations (e.g., Mg²⁺, Mn²⁺) in the assay buffer, as integrin-ligand binding is cation-dependent.
This compound Concentration and Stability Prepare fresh dilutions of this compound for each experiment. Verify the solubility and stability of the compound in the assay buffer.
Guide 2: Potential Off-Target Binding in In Vitro Assays

Issue: Observing effects of this compound in cell-based assays that are not expected to involve α4β7 integrin.

Possible Cause Troubleshooting Step
Non-Specific Binding At high concentrations, small molecules can exhibit non-specific binding. Perform dose-response experiments to determine the potency (IC50) and ensure you are working within a specific concentration range.
Interaction with Other Integrins Test the activity of this compound against other relevant integrins expressed on your cell type of interest (e.g., α4β1, αLβ2) using specific binding or cell adhesion assays.
Cell Line Integrity Verify the identity of your cell line and ensure it has not been cross-contaminated.
Compound Purity Ensure the purity of the this compound sample. Impurities could be responsible for the observed off-target effects.

Experimental Protocols

Protocol 1: Cell Adhesion Assay to Fibronectin (Control for α4β7-independent adhesion)

This protocol is designed to assess the baseline adhesion of lymphocytes to fibronectin, a process often mediated by other integrins like α5β1. This can serve as a control experiment to test the selectivity of this compound.

  • Plate Coating:

    • Coat 96-well plates with 10 µg/mL fibronectin in PBS overnight at 4°C.

    • Wash the plates three times with sterile PBS.

    • Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.

    • Wash three times with PBS.

  • Cell Preparation:

    • Harvest lymphocytes and resuspend in serum-free RPMI 1640 medium.

    • Label cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Resuspend labeled cells in assay buffer (e.g., RPMI + 0.1% BSA + 1 mM MgCl₂) at a concentration of 1 x 10⁶ cells/mL.

  • Adhesion Assay:

    • Pre-incubate cells with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to each well of the fibronectin-coated plate.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of lysis buffer to each well and incubate for 15 minutes.

    • Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of adhesion relative to the vehicle control.

Protocol 2: In Vitro Integrin Binding Assay

This protocol describes a competitive ELISA-based assay to determine the binding affinity and selectivity of this compound for α4β7 integrin.

  • Plate Coating:

    • Coat 96-well high-binding plates with 2 µg/mL of recombinant human MAdCAM-1-Fc in PBS overnight at 4°C.

    • Wash plates three times with wash buffer (e.g., PBS + 0.05% Tween-20).

    • Block with 3% BSA in PBS for 2 hours at room temperature.

    • Wash three times with wash buffer.

  • Binding Reaction:

    • In a separate plate, pre-incubate a constant concentration of biotinylated recombinant human α4β7 integrin with serial dilutions of this compound for 1 hour at room temperature in binding buffer (e.g., Tris-buffered saline with 1 mM MnCl₂).

    • Transfer the integrin/inhibitor mixtures to the MAdCAM-1-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash five times with wash buffer.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with 2N H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

On_Target_Mechanism_of_this compound cluster_lymphocyte Lymphocyte cluster_endothelium Gut Endothelial Cell This compound This compound a4b7 α4β7 Integrin This compound->a4b7 Binds to and inhibits MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binding Blocked Adhesion Adhesion & Transmigration Inflammation Inflammation Adhesion->Inflammation Leads to

Caption: On-target mechanism of this compound.

Experimental_Workflow_Cell_Adhesion_Assay Start Start: Plate Coating Coat Coat 96-well plate with MAdCAM-1/Fibronectin Start->Coat Block Block with BSA Coat->Block Prepare_Cells Prepare & Label Lymphocytes Block->Prepare_Cells Pre_incubation Pre-incubate cells with This compound or Vehicle Prepare_Cells->Pre_incubation Add_Cells Add cells to coated plate Pre_incubation->Add_Cells Incubate Incubate (30-60 min) Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells (Fluorescence) Wash->Quantify End End: Data Analysis Quantify->End

Caption: Workflow for a cell adhesion assay.

References

Technical Support Center: Interpreting Unexpected Results with Milategrast

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Milategrast. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this α4 integrin antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule antagonist of α4 integrins, specifically α4β1 (also known as VLA-4) and α4β7.[1] These integrins are cell surface receptors on leukocytes that are crucial for their adhesion to the vascular endothelium and subsequent migration into tissues.[1] this compound is designed to block the interaction between α4 integrins and their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1] This inhibition of cell adhesion is the basis for its potential anti-inflammatory effects.[2]

Q2: I'm observing weaker than expected inhibition of cell adhesion in my assay. What are the potential causes?

Several factors can contribute to lower-than-expected efficacy in a cell adhesion assay. These can be broadly categorized as issues with the assay setup or the cells themselves.

  • Assay Components: Ensure that the coated substrate (e.g., VCAM-1, MAdCAM-1, or fibronectin) is viable and properly coated on the plate. Inconsistent coating can lead to variable cell adhesion.[3] The use of serum in the media can also interfere with the assay, as serum contains various extracellular matrix (ECM) proteins that could non-specifically promote cell adhesion.

  • Cell Health and State: The expression levels of α4 integrins can vary between cell lines and can also be influenced by the activation state of the cells. Ensure your cells are healthy, in the correct growth phase, and, if necessary, stimulated to express sufficient levels of the target integrin.

Q3: Could this compound be paradoxically increasing cell adhesion or signaling?

While designed as an antagonist, some small molecule integrin inhibitors have been reported to have partial agonist-like activity. This can lead to a conformational change in the integrin, triggering "outside-in" signaling, which could paradoxically increase cell adhesion at certain concentrations or under specific experimental conditions. If you observe an unexpected increase in cell adhesion, it is crucial to test a wide range of this compound concentrations and include appropriate controls.

Q4: I'm seeing effects on cell migration that don't seem to be solely related to adhesion. Is this possible?

Yes, this is a plausible scenario. Integrin signaling is complex and goes beyond simple cell adhesion. The binding of ligands to integrins can trigger intracellular signaling cascades that affect cell migration, proliferation, and survival. By altering the conformation of the α4 integrin, this compound could potentially be modulating these downstream signaling pathways, leading to unexpected effects on cell migration that are independent of its adhesion-blocking properties.

Troubleshooting Guides

Issue 1: High Variability in Cell Adhesion Assay Results

You are performing a static cell adhesion assay with Jurkat cells on a VCAM-1 coated plate. Your results show significant well-to-well and experiment-to-experiment variability in the percentage of adherent cells in the presence of this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Plate Coating Ensure even coating of VCAM-1 on your plates. Validate the coating using an antibody against VCAM-1. Consider using pre-coated plates from a commercial vendor.
Cell Clumping Ensure a single-cell suspension before adding cells to the wells. Gentle pipetting or passing the cells through a cell strainer can help.
Washing Steps Too Harsh or Variable Standardize the washing procedure. Use a multichannel pipette for consistency and control the force and angle of washing to avoid dislodging weakly adherent cells.
Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation which can alter the concentration of this compound. Fill the outer wells with sterile PBS or media.
Cell Viability Issues Perform a viability assay (e.g., Trypan Blue exclusion) before each experiment to ensure a healthy starting cell population.

Illustrative Data: High Variability

This compound (µM) Experiment 1 (% Adhesion) Experiment 2 (% Adhesion) Experiment 3 (% Adhesion)
0 (Vehicle)859278
1604575
10302540
100151020

This table illustrates the kind of variability that might be observed. The goal of troubleshooting is to reduce the standard deviation between experiments.

Issue 2: Unexpected Increase in a Downstream Signaling Marker

You are treating a lymphocyte cell line with this compound and, contrary to the expected anti-inflammatory effect, you observe an increase in the phosphorylation of a downstream signaling molecule like FAK (Focal Adhesion Kinase) at low concentrations of the drug.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Partial Agonist Effect This could be indicative of an agonist-like effect of this compound at certain concentrations, leading to "outside-in" signaling. Perform a dose-response curve for FAK phosphorylation to see if the effect is biphasic (i.e., increases at low concentrations and decreases at higher concentrations).
Off-Target Effects While this compound is designed to be specific for α4 integrins, off-target effects are always a possibility with small molecules. Consider using a structurally different α4 integrin antagonist as a control to see if the effect is specific to this compound's chemical structure.
Cell Line Specific Response The signaling response to integrin modulation can be cell-type specific. Test the effect of this compound on a different cell line that also expresses α4 integrins.

Illustrative Data: Biphasic Effect on FAK Phosphorylation

This compound (µM) Relative FAK Phosphorylation (Fold Change vs. Vehicle)
0 (Vehicle)1.0
0.11.5
10.8
100.4
1000.2

This table illustrates a hypothetical biphasic response where low concentrations of this compound induce a signaling event, while higher concentrations are inhibitory.

Experimental Protocols

Protocol 1: Static Cell Adhesion Assay

This protocol is a general guideline for assessing the effect of this compound on the adhesion of leukocytes to an immobilized ligand.

  • Plate Coating:

    • Coat a 96-well plate with VCAM-1 (or another appropriate ligand) at a concentration of 1-10 µg/mL in PBS overnight at 4°C.

    • Wash the plate three times with PBS to remove any unbound ligand.

    • Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the plate three times with PBS.

  • Cell Preparation:

    • Harvest leukocytes (e.g., Jurkat cells) and wash them in serum-free media.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free media.

    • Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

  • Inhibitor Treatment:

    • Pre-incubate the fluorescently labeled cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the cell suspension to each well of the coated plate.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Washing and Quantification:

    • Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion relative to the total number of cells added.

Protocol 2: Transwell Migration Assay

This protocol provides a framework for evaluating the effect of this compound on leukocyte migration towards a chemoattractant.

  • Setup:

    • Place Transwell inserts (with a pore size appropriate for your cells, e.g., 5 µm for lymphocytes) into the wells of a 24-well plate.

    • Add media containing a chemoattractant (e.g., SDF-1α) to the lower chamber.

    • Add media without the chemoattractant to the upper chamber of the insert.

  • Cell Preparation:

    • Harvest and wash leukocytes as described in the adhesion assay protocol.

    • Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in serum-free media.

  • Inhibitor Treatment:

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Migration:

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

    • Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, using a fluorescent plate reader if the cells are pre-labeled, or by flow cytometry.

Visualizations

Caption: this compound's mechanism of action.

Caption: Troubleshooting workflow for unexpected results.

Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand VCAM-1 / MAdCAM-1 Integrin α4β1 / α4β7 Integrin Ligand->Integrin Binding FAK FAK Integrin->FAK Outside-In Signaling Talin Talin/Kindlin Talin->Integrin Inside-Out Signaling Paxillin Paxillin FAK->Paxillin Signaling Downstream Signaling (Migration, Proliferation) Paxillin->Signaling This compound This compound This compound->Integrin Inhibits

Caption: Integrin signaling pathways.

References

Technical Support Center: Improving Reproducibility of Milategrast Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experiments involving Milategrast, an orally active small-molecule α4-integrin antagonist.[1] This resource is intended for researchers, scientists, and drug development professionals working to understand and apply the therapeutic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antagonist of α4-integrins, specifically targeting α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.[2] By blocking these integrins, this compound inhibits the adhesion of leukocytes to vascular endothelial cells and their subsequent migration into inflamed tissues.[2][3] The active metabolite of this compound, carotegrast methyl, has been shown to inhibit the binding of α4β1 integrin to Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 integrin to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[4]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in in vitro and in vivo studies to investigate the role of α4-integrin mediated cell adhesion in various physiological and pathological processes. Common applications include:

  • Cell Adhesion Assays: To quantify the inhibitory effect of this compound on the adhesion of leukocytes (e.g., Jurkat cells) to extracellular matrix proteins like fibronectin or to endothelial cell monolayers.

  • Cell Migration Assays: To assess the impact of this compound on the migration of immune cells across endothelial barriers.

  • In vivo Models of Inflammation: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases, such as inflammatory bowel disease.

Q3: What are some critical factors for ensuring the reproducibility of this compound experiments?

A3: Key factors for reproducibility include:

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent, low passage number to avoid phenotypic drift.

  • Reagent Quality and Storage: Ensure this compound and other reagents are of high purity and stored correctly to prevent degradation.

  • Assay Conditions: Maintain consistency in cell seeding density, incubation times, temperature, and CO2 levels.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and positive/negative controls to validate the assay results.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments, presented in a question-and-answer format.

Cell Adhesion Assays

Issue 1: High background signal (excessive cell adhesion in negative control wells).

  • Question: My negative control wells, which do not contain an adhesion-promoting substrate, show a high number of adherent cells. What could be the cause?

  • Answer: High background in cell adhesion assays can be caused by several factors:

    • Improper Blocking: The blocking agent (e.g., BSA) may not have effectively coated the well surface, leading to non-specific cell binding.

      • Solution: Increase the concentration of the blocking agent or the incubation time. Consider testing different blocking agents.

    • Cell Clumping: Aggregates of cells can become trapped in the wells, appearing as adherent cells.

      • Solution: Ensure a single-cell suspension before seeding by gentle pipetting or passing the cells through a cell strainer.

    • Contamination: Microbial contamination can lead to a sticky well surface.

      • Solution: Regularly check cell cultures for contamination and practice good aseptic technique.

Issue 2: Low signal or no effect of this compound.

  • Question: I am not observing a significant inhibition of cell adhesion even at high concentrations of this compound. What should I check?

  • Answer: A lack of inhibitory effect could be due to:

    • Inactive Compound: this compound may have degraded due to improper storage or handling.

      • Solution: Use a fresh stock of this compound and store it as recommended by the manufacturer.

    • Suboptimal Assay Conditions: The concentration of the adhesion substrate (e.g., fibronectin) may be too high, or the incubation time may be too long, leading to very strong cell adhesion that is difficult to inhibit.

      • Solution: Optimize the coating concentration of the substrate and the incubation time for the assay.

    • Cellular Resistance: The cell line being used may have low expression of α4-integrins or may have developed resistance.

      • Solution: Verify the expression of α4β1 and α4β7 on your cells using flow cytometry.

Experimental Protocols & Data Presentation

Static Cell Adhesion Assay Protocol

This protocol describes a static adhesion assay to quantify the inhibitory effect of this compound on Jurkat cell adhesion to fibronectin.

Materials:

  • 96-well tissue culture plates

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • Jurkat cells

  • This compound

  • Calcein-AM (or other fluorescent cell stain)

  • Assay buffer (e.g., RPMI 1640)

  • Fluorescence plate reader

Methodology:

  • Plate Coating:

    • Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • For negative control wells, coat with 1% BSA in PBS.

    • The next day, wash the wells twice with PBS.

  • Blocking:

    • Block all wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.

    • Wash the wells twice with PBS.

  • Cell Preparation:

    • Label Jurkat cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Treatment:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the fibronectin-coated wells. Include a vehicle control (e.g., DMSO).

  • Adhesion:

    • Add the labeled Jurkat cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent cells.

Data Presentation

Quantitative data from this compound experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Jurkat Cell Adhesion to Fibronectin

This compound Concentration (nM)Mean Fluorescence Intensity (AU)Standard Deviation% Inhibition
0 (Vehicle)50002500
1420021016
10310018038
100150012070
10008009084

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: IC50 Values of α4-Integrin Antagonists

CompoundTargetAssayIC50 (nM)Reference
Carotegrast methylα4β1/α4β7Cell Adhesion~1-10
TR-14035α4β7Ligand Binding0.75
Compound 1α4β7Ligand Binding2.93

Visualizations

Signaling Pathway

This compound, by inhibiting α4-integrins, is expected to modulate downstream signaling pathways that are crucial for cell survival, proliferation, and migration.

Milategrast_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fibronectin Fibronectin alpha4-integrin alpha4-integrin Fibronectin->alpha4-integrin binds FAK FAK alpha4-integrin->FAK activates This compound This compound This compound->alpha4-integrin inhibits Src Src FAK->Src PI3K PI3K Src->PI3K ERK_MAPK ERK_MAPK Src->ERK_MAPK Akt Akt PI3K->Akt Cell_Adhesion_Migration Cell_Adhesion_Migration Akt->Cell_Adhesion_Migration promotes ERK_MAPK->Cell_Adhesion_Migration promotes

Caption: this compound inhibits α4-integrin, disrupting downstream signaling.

Experimental Workflow

A clear workflow is essential for reproducible experiments.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Plate Coat Plate (Fibronectin/BSA) Block_Plate Block Plate (BSA) Coat_Plate->Block_Plate Add_this compound Add this compound & Vehicle Block_Plate->Add_this compound Label_Cells Label Cells (Calcein-AM) Add_Cells Add Labeled Cells Label_Cells->Add_Cells Add_this compound->Add_Cells Incubate Incubate (30-60 min) Add_Cells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Read_Fluorescence Read Fluorescence Wash->Read_Fluorescence Analyze_Data Analyze Data (% Inhibition, IC50) Read_Fluorescence->Analyze_Data

Caption: Workflow for a static cell adhesion assay with this compound.

Troubleshooting Logic

A logical approach to troubleshooting can save time and resources.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Check_Controls Check Controls (Positive/Negative) Problem->Check_Controls Unexpected Results Check_Reagents Check Reagent (this compound, Cells) Check_Controls->Check_Reagents Controls OK? No Check_Protocol Review Protocol (Times, Concentrations) Check_Controls->Check_Protocol Controls OK? Yes Optimize_Assay Optimize Assay (Substrate, Cell Density) Check_Reagents->Optimize_Assay Reagents OK? Yes Solution Solution Check_Reagents->Solution Reagents OK? No (Prepare Fresh) Check_Protocol->Optimize_Assay Protocol Followed? Yes Check_Protocol->Solution Protocol Followed? No (Repeat Correctly) Optimize_Assay->Solution

Caption: A logical flowchart for troubleshooting unexpected experimental results.

References

Technical Support Center: Milategrast Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Milategrast in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic potential of this compound?

A1: this compound is an integrin inhibitor.[1] While its primary mechanism of action is related to inhibiting cell adhesion, it is crucial to evaluate its potential cytotoxic effects on various cell lines to understand its safety profile.[2] Direct public data on this compound's cytotoxicity is limited; therefore, experimental determination is necessary.

Q2: Which cell lines should I use for assessing this compound's cytotoxicity?

A2: The choice of cell lines depends on the therapeutic context. For inflammatory diseases, relevant cell lines would include immune cells (e.g., Jurkat, THP-1) and intestinal epithelial cells (e.g., Caco-2, HT-29).[3] It is also advisable to include a control, non-target cell line (e.g., HEK293) to assess off-target cytotoxicity.

Q3: What are the recommended initial concentration ranges for this compound in a cytotoxicity assay?

A3: Based on its reported in-vitro IC50 of <5 μM for inhibiting Jurkat cell adhesion, a starting concentration range for cytotoxicity assessment could be from 0.1 µM to 100 µM.[2] A broad range is recommended for initial screening to determine the dose-response curve.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution.[4] This stock solution should then be serially diluted in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guides

Issue 1: High variability between replicate wells in my cytotoxicity assay.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated multichannel pipettes for adding cells and reagents.

    • To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.

Issue 2: My positive control for cytotoxicity is not showing the expected effect.

  • Possible Cause: The positive control agent is degraded, or the concentration used is not appropriate for the cell line.

  • Troubleshooting Steps:

    • Prepare fresh positive control solutions for each experiment.

    • Titrate the positive control to determine the optimal concentration for your specific cell line and assay conditions.

Issue 3: I am observing significant cell death in my vehicle control (DMSO-treated) wells.

  • Possible Cause: The concentration of the solvent is too high and is causing toxicity.

  • Troubleshooting Steps:

    • Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

    • Run a vehicle control with different concentrations of the solvent to determine the non-toxic range.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • LDH assay kit

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the desired incubation period, collect the cell culture supernatant.

  • Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation

Table 1: Example of MTT Assay Data for this compound Cytotoxicity

This compound Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)
0 (Control)100 ± 5.2100 ± 4.8
198 ± 4.595 ± 5.1
1092 ± 6.188 ± 5.5
5075 ± 7.365 ± 6.8
10055 ± 8.140 ± 7.2

Table 2: Example of LDH Assay Data for this compound Cytotoxicity

This compound Concentration (µM)Cell Line A (% Cytotoxicity)Cell Line B (% Cytotoxicity)
0 (Control)5 ± 1.28 ± 1.5
17 ± 1.512 ± 2.1
1015 ± 2.325 ± 3.2
5030 ± 4.145 ± 4.8
10050 ± 5.565 ± 6.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate treatment Cell Treatment with this compound cell_culture->treatment milategrast_prep This compound Serial Dilution milategrast_prep->treatment mtt_assay MTT Assay treatment->mtt_assay Metabolic Activity ldh_assay LDH Assay treatment->ldh_assay Membrane Integrity data_analysis Absorbance Reading & Calculation of % Viability/Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway This compound This compound integrin Integrin This compound->integrin Inhibition fak FAK integrin->fak Activation pi3k PI3K/Akt fak->pi3k Activation cell_survival Cell Survival pi3k->cell_survival Promotion

Caption: Potential signaling pathway affected by this compound.

References

Milategrast Incubation Time Optimization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guides and answers to frequently asked questions for researchers, scientists, and drug development professionals using Milategrast. The focus is on troubleshooting and optimizing incubation times to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as E6007) is a small molecule inhibitor of integrin α4β7.[1][2] Integrins are receptors on the cell surface that mediate cell adhesion to the extracellular matrix and other cells. Specifically, α4β7 is crucial for the trafficking of lymphocytes to the gut. This compound acts as an antagonist, blocking the interaction between α4β7 on lymphocytes and its ligand, MAdCAM-1, on endothelial cells in the gastrointestinal tract.[3] This inhibition of cell adhesion prevents the migration of inflammatory cells into the intestinal tissue.[4][5]

To visualize this pathway, the following diagram illustrates the inhibitory action of this compound.

cluster_0 T-Lymphocyte cluster_1 Endothelial Cell TCell α4β7 Integrin MAdCAM MAdCAM-1 TCell->MAdCAM Adhesion This compound This compound (Antagonist) This compound->TCell Blocks Binding A Prepare Cells & Coat Plate with Ligand B Add fixed concentration of this compound to cells A->B C Incubate cell-drug mixture (start timer) B->C D Time Point Reached? C->D D->C No E Transfer cells to coated well D->E Yes F Allow adhesion (e.g., 30 min) E->F G Wash to remove non-adherent cells F->G H Quantify adherent cells G->H I Plot % Inhibition vs. Time H->I A Suboptimal Assay Results? B Low Potency or Incomplete Inhibition? A->B Efficacy Issue C High Background or High Variability? A->C Signal Issue D CAUSE: Incubation time may be too short. B->D Yes H Consider other factors: - Compound concentration - Cell health / passage number - Reagent stability B->H No F CAUSE: Incubation time may be too long or inconsistent. C->F Yes C->H No E ACTION: Increase pre-incubation time. Perform a time-course experiment (30-120 min). D->E G ACTION: Shorten incubation to optimal plateau time. Check cell viability. Standardize timing. F->G

References

Validation & Comparative

A Comparative Analysis of Milategrast and Vedolizumab for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of milategrast and vedolizumab, two agents developed for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. While both drugs target leukocyte adhesion and trafficking, they do so through distinct molecular interactions. This comparison is supported by available experimental data and detailed methodologies from key clinical trials for vedolizumab.

Executive Summary

Vedolizumab is a gut-selective monoclonal antibody that has demonstrated efficacy in treating IBD by blocking the α4β7 integrin, thereby preventing the migration of T-lymphocytes into the gastrointestinal tissue. In contrast, this compound is an orally available small molecule designed to inhibit integrin activation by disrupting the interaction between calreticulin and the α4 integrin subunit.

Clinical development of this compound for ulcerative colitis was discontinued for business reasons, and as a result, quantitative data from its Phase 2 clinical trials are not publicly available. This guide will therefore focus on a detailed comparison of the molecular mechanisms and present the robust clinical trial data available for vedolizumab.

Mechanism of Action: A Tale of Two Approaches

The inflammatory cascade in IBD is driven by the infiltration of leukocytes from the bloodstream into the intestinal mucosa. Both this compound and vedolizumab interfere with this process, but at different points and through different molecular interactions.

Vedolizumab: Targeting Leukocyte Homing

Vedolizumab is a humanized IgG1 monoclonal antibody that specifically binds to the α4β7 integrin heterodimer, which is predominantly expressed on the surface of a subset of T-lymphocytes that home to the gut.[1][2] This binding competitively inhibits the interaction of α4β7 with its primary ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is mainly expressed on the endothelial cells of blood vessels in the gastrointestinal tract.[2][3] By blocking this interaction, vedolizumab prevents the transmigration of these pathogenic T-lymphocytes across the endothelium and into the inflamed gut tissue, thereby reducing local inflammation.[3] The gut-selective nature of this mechanism is a key feature of vedolizumab, as it avoids systemic immunosuppression.

Vedolizumab_Mechanism cluster_0 Gut Homing T-Lymphocyte cluster_1 Gut Endothelial Cell cluster_2 Intestinal Tissue Vedolizumab Vedolizumab a4b7 α4β7 Integrin Vedolizumab->a4b7 Binds to and blocks MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Interaction Blocked Inflammation Inflammation MAdCAM1->Inflammation Leukocyte Extravasation (Inhibited)

Diagram 1: Vedolizumab's Mechanism of Action.
This compound: Intracellular Modulation of Integrin Activation

This compound (E6007) is a small molecule that functions as an integrin activation inhibitor. Its mechanism is intracellular and distinct from the direct extracellular receptor blockade of vedolizumab. Research has shown that an analogue of this compound inhibits integrin activation by dissociating the interaction between calreticulin (CRT) and the cytoplasmic tail of the integrin α4 subunit (ITGA4).

Calreticulin, a chaperone protein, is known to bind to a highly conserved KxGFFKR motif in the cytoplasmic domain of integrin α subunits, a process that promotes cell adhesion. By binding to calreticulin, this compound prevents its association with integrin α4. This disruption is believed to prevent the conformational changes necessary for integrin activation, thereby suppressing the adhesion and subsequent infiltration of various leukocytes.

Milategrast_Mechanism cluster_0 Leukocyte Cytoplasm cluster_1 Leukocyte Cell Membrane (Inner) cluster_2 Cellular Process This compound This compound CRT Calreticulin (CRT) This compound->CRT Binds to ITGA4 Integrin α4 Cytoplasmic Tail CRT->ITGA4 Interaction Dissociated IntegrinActivation Integrin Activation (Inhibited) ITGA4->IntegrinActivation

Diagram 2: this compound's Mechanism of Action.

Clinical Performance: Vedolizumab

The efficacy and safety of vedolizumab in adults with moderately to severely active ulcerative colitis have been established in several key clinical trials, most notably the GEMINI 1 and VARSITY studies.

Data Presentation
OutcomeGEMINI 1 (Vedolizumab vs. Placebo) at Week 52VARSITY (Vedolizumab vs. Adalimumab) at Week 52
Clinical Remission 41.8% (q8w) vs. 15.9%31.3% vs. 22.5%
Mucosal Healing 51.6% (q8w) vs. 20.5%39.7% vs. 27.7%
Corticosteroid-Free Remission 31.4% (among steroid users at baseline) vs. 13.9%12.6% vs. 21.8% (not statistically significant)

Data from the GEMINI 1 and VARSITY trials. q8w = every 8 weeks.

Experimental Protocols
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial in adults with moderately to severely active ulcerative colitis who had an inadequate response to or were unable to tolerate conventional therapies or TNF-α antagonists. The trial consisted of a 6-week induction phase and a 52-week maintenance phase.

  • Induction Phase: Patients were randomized (3:2) to receive intravenous (IV) vedolizumab 300 mg or placebo at weeks 0 and 2.

  • Maintenance Phase: Patients who responded to vedolizumab induction were randomized (1:1:1) to receive vedolizumab 300 mg every 8 weeks, vedolizumab 300 mg every 4 weeks, or placebo for 52 weeks.

  • Primary Endpoint (Induction): Clinical response at week 6, defined as a reduction in the complete Mayo Score of ≥3 points and ≥30% from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of ≤1 point.

  • Primary Endpoint (Maintenance): Clinical remission at week 52, defined as a complete Mayo Score of ≤2 points and no individual subscore >1 point.

GEMINI_1_Workflow cluster_0 Induction Phase (6 Weeks) cluster_1 Maintenance Phase (to Week 52) Start Enrollment (Mod-Sev UC) Rand1 Randomization (3:2) Start->Rand1 VDZ_Ind Vedolizumab 300mg IV (Wk 0, 2) Rand1->VDZ_Ind PBO_Ind Placebo IV (Wk 0, 2) Rand1->PBO_Ind Resp_Assess Response Assessment (Week 6) VDZ_Ind->Resp_Assess PBO_Ind->Resp_Assess Responders Vedolizumab Responders Resp_Assess->Responders Rand2 Re-randomization (1:1:1) Responders->Rand2 VDZ_q8w Vedolizumab 300mg q8w Rand2->VDZ_q8w VDZ_q4w Vedolizumab 300mg q4w Rand2->VDZ_q4w PBO_Maint Placebo Rand2->PBO_Maint Endpoint Primary Endpoint: Clinical Remission at Wk 52 VDZ_q8w->Endpoint VDZ_q4w->Endpoint PBO_Maint->Endpoint

Diagram 3: GEMINI 1 Study Workflow.
  • Study Design: A Phase 3b, randomized, double-blind, double-dummy, active-controlled trial comparing the efficacy and safety of vedolizumab and adalimumab in adults with moderately to severely active ulcerative colitis.

  • Treatment Arms:

    • Vedolizumab: 300 mg IV at weeks 0, 2, and 6, then every 8 weeks, with a placebo subcutaneous (SC) injection every 2 weeks.

    • Adalimumab: 160 mg SC at week 0, 80 mg at week 2, then 40 mg every 2 weeks, with a placebo IV infusion at the vedolizumab dosing schedule.

  • Primary Endpoint: Clinical remission at week 52, defined as a complete Mayo Score of ≤2 with no subscore >1.

VARSITY_Workflow cluster_0 Vedolizumab Arm cluster_1 Adalimumab Arm Start Enrollment (Mod-Sev UC, Biologic-Naïve or Prior TNFα failure other than Adalimumab) Randomization Randomization (1:1) Start->Randomization VDZ_Dosing Vedolizumab 300mg IV + Placebo SC Randomization->VDZ_Dosing ADA_Dosing Adalimumab SC + Placebo IV Randomization->ADA_Dosing Endpoint Primary Endpoint Assessment at Week 52 (Clinical Remission) VDZ_Dosing->Endpoint ADA_Dosing->Endpoint

Diagram 4: VARSITY Study Workflow.

Conclusion

Vedolizumab and this compound represent two distinct strategies for inhibiting leukocyte trafficking in IBD. Vedolizumab, a large molecule biologic, offers a gut-selective, extracellular approach by directly blocking the α4β7 integrin. Its efficacy and safety have been well-documented in extensive clinical trials. This compound, a small molecule, presents an alternative intracellular mechanism by preventing integrin activation through the disruption of the calreticulin-integrin α4 interaction. While this novel mechanism holds theoretical promise for oral administration and potentially broader effects on leukocyte adhesion, the discontinuation of its clinical development for ulcerative colitis leaves its clinical efficacy and safety profile in this indication uncharacterized. Future research into small molecule inhibitors of integrin activation may yet provide valuable oral therapeutic options for IBD. For now, vedolizumab remains a well-established therapeutic choice with a clearly defined mechanism and proven clinical benefit.

References

Efficacy of Milategrast vs. Other Small Molecule Integrin Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin antagonists represent a significant class of therapeutic agents for inflammatory diseases, targeting the migration and activation of leukocytes. This guide provides a comparative overview of the efficacy of various small-molecule integrin antagonists, with a primary focus on available data for compounds that have progressed through clinical development. Due to the discontinuation of the clinical development of Milategrast (E6007) for ulcerative colitis in Phase II for business reasons, publicly available clinical efficacy data for this compound is limited.[1] Therefore, this guide will focus on the available preclinical information for this compound and compare it with the clinical trial data of other notable small-molecule integrin antagonists, including Carotegrast (AJM300) and Doltegrast (PN-943), as well as other relevant molecules targeting lymphocyte trafficking.

Overview of this compound (E6007)

This compound is a small-molecule integrin activation inhibitor that was under development by Eisai and EA Pharma.[1][2] While its clinical progression was halted, preclinical studies and early clinical investigations have shed light on its mechanism of action.

Mechanism of Action

This compound is an antagonist of α4-integrins, which are crucial for the adhesion and migration of lymphocytes to sites of inflammation.[2] It is believed to exert its effect by inhibiting the interaction between calreticulin (CRT) and integrin α4 (ITGA4), thereby preventing integrin activation and subsequent leukocyte adhesion and infiltration.[2] In vitro studies have demonstrated that this compound can inhibit the adhesion of Jurkat cells (a human T lymphocyte cell line) to fibronectin with a half-maximal inhibitory concentration (IC50) of less than 5 µM.

Comparative Efficacy of Small Molecule Integrin Antagonists

As clinical data for this compound is unavailable, this section will focus on the efficacy of other small-molecule integrin antagonists that have been evaluated in clinical trials for inflammatory bowel disease (IBD), primarily ulcerative colitis (UC).

Carotegrast (AJM300)

Carotegrast methyl (AJM300) is an orally administered small-molecule α4-integrin antagonist that acts on both α4β1 and α4β7 integrins. This dual action inhibits the interaction of leukocytes with both vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1).

Table 1: Clinical Trial Efficacy Data for Carotegrast (AJM300) in Moderately Active Ulcerative Colitis

EndpointCarotegrast (960 mg, 3x daily)Placebop-valueStudy
Clinical Response at Week 8 45% (46/102)21% (21/101)0.00028Phase 3 (NCT03531892)
Doltegrast (PN-943)

Doltegrast (PN-943) is an oral, gut-restricted peptide antagonist of α4β7 integrin. Its localized action in the gastrointestinal tract is intended to minimize systemic side effects.

Table 2: Clinical Trial Efficacy Data for Doltegrast (PN-943) in Moderate-to-Severe Ulcerative Colitis

EndpointDoltegrast (150 mg, 2x daily)Placebop-valueStudy
Clinical Remission at Week 12 27.5%14.5%0.08Phase 2 (IDEAL Study)
Firategrast

Firategrast is an oral antagonist of both α4β1 and α4β7 integrins. It has been investigated primarily for multiple sclerosis, but its mechanism is relevant to IBD.

Table 3: Clinical Trial Efficacy Data for Firategrast in Relapsing-Remitting Multiple Sclerosis

EndpointFirategrast (900/1200 mg)Placebop-valueStudy
Reduction in New Gadolinium-Enhancing Lesions 49% reduction-0.0026Phase 2 (NCT00395317)

Note: While not an IBD study, this data demonstrates the in vivo activity of a dual α4β1/α4β7 integrin antagonist.

Etrasimod

Etrasimod is an oral, selective sphingosine 1-phosphate (S1P) receptor modulator. While not a direct integrin antagonist, it also inhibits lymphocyte trafficking from lymph nodes to sites of inflammation, providing a relevant comparison of an oral therapy with a similar ultimate effect.

Table 4: Clinical Trial Efficacy Data for Etrasimod in Moderate-to-Severe Ulcerative Colitis

EndpointEtrasimod (2 mg, 1x daily)Placebop-valueStudy
Clinical Remission at Week 12 27.0%7.4%<0.001Phase 3 (ELEVATE UC 52)
Clinical Remission at Week 12 24.8%15.2%0.0264Phase 3 (ELEVATE UC 12)

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are representative methodologies for key assays used in the evaluation of integrin antagonists.

Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the binding of immune cells to integrin ligands.

  • Objective: To determine the IC50 of an integrin antagonist in blocking cell adhesion.

  • Materials:

    • Leukocyte cell line (e.g., Jurkat)

    • Integrin ligand-coated plates (e.g., Fibronectin, MAdCAM-1)

    • Test compound (e.g., this compound)

    • Cell viability reagent (e.g., MTS)

  • Protocol:

    • Coat 96-well plates with the integrin ligand and incubate overnight.

    • Block non-specific binding sites.

    • Harvest and resuspend leukocyte cells.

    • Pre-incubate cells with various concentrations of the test compound.

    • Add the cell-compound mixture to the coated wells and incubate.

    • Wash away non-adherent cells.

    • Quantify the number of adherent cells using a cell viability assay.

    • Calculate the IC50 value from the dose-response curve.

Leukocyte Transmigration Assay (Boyden Chamber Assay)

This assay measures the ability of a compound to inhibit the migration of leukocytes across an endothelial cell monolayer towards a chemoattractant.

  • Objective: To evaluate the effect of an integrin antagonist on leukocyte transmigration.

  • Materials:

    • Transwell inserts with a porous membrane

    • Endothelial cells (e.g., HUVEC)

    • Leukocytes

    • Chemoattractant (e.g., CXCL12)

    • Test compound

    • Fluorescent dye for cell labeling

  • Protocol:

    • Culture endothelial cells to form a confluent monolayer on the Transwell insert.

    • Label leukocytes with a fluorescent dye.

    • Add the chemoattractant to the lower chamber of the Transwell plate.

    • Add the labeled leukocytes, with or without the test compound, to the upper chamber (on top of the endothelial monolayer).

    • Incubate to allow for transmigration.

    • Quantify the number of migrated cells in the lower chamber by measuring fluorescence.

Signaling Pathways and Experimental Workflows

Integrin Signaling Pathway

The binding of an integrin to its ligand initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and activation. The following diagram illustrates a simplified representation of the α4β7 integrin signaling pathway.

IntegrinSignaling Extracellular Extracellular Matrix (MAdCAM-1) Integrin α4β7 Integrin Extracellular->Integrin Binding Talin Talin Integrin->Talin Inside-out activation Kindlin Kindlin Integrin->Kindlin FAK FAK Integrin->FAK Outside-in signaling CellMembrane Cell Membrane Paxillin Paxillin FAK->Paxillin p105CasL p105(Cas-L) FAK->p105CasL Cytoskeleton Actin Cytoskeleton (Adhesion & Migration) Paxillin->Cytoskeleton p105CasL->Cytoskeleton Antagonist Small Molecule Antagonist (e.g., this compound) Antagonist->Integrin Blocks Binding

Caption: Simplified α4β7 integrin signaling pathway.

Experimental Workflow for Integrin Antagonist Screening

The following diagram outlines a typical workflow for the preclinical screening and evaluation of small-molecule integrin antagonists.

ExperimentalWorkflow Start Compound Library BindingAssay Integrin Binding Assay (Determine IC50) Start->BindingAssay AdhesionAssay Cell Adhesion Assay (Functional Inhibition) BindingAssay->AdhesionAssay Hits MigrationAssay Leukocyte Transmigration Assay AdhesionAssay->MigrationAssay Active Compounds InVivo In Vivo Animal Model (e.g., Colitis Model) MigrationAssay->InVivo Potent Inhibitors End Lead Candidate InVivo->End

Caption: Preclinical screening workflow for integrin antagonists.

Conclusion

While the discontinuation of this compound's development limits a direct clinical efficacy comparison, the landscape of small-molecule integrin antagonists and related lymphocyte trafficking inhibitors is active and promising. Carotegrast and Doltegrast have demonstrated clinical efficacy in ulcerative colitis, and Etrasimod provides a compelling case for an alternative oral therapy targeting lymphocyte migration. The preclinical profile of this compound suggested it had the potential to be a viable candidate in this class. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued research and development of novel integrin antagonists for inflammatory diseases. Further investigation into the nuances of integrin subtype selectivity and the development of gut-restricted compounds will likely shape the future of this therapeutic area.

References

Comparative Analysis of Milategrast and Natalizumab: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Milategrast and Natalizumab, two therapeutic agents targeting integrin-mediated cell adhesion. While both molecules are designed to interfere with leukocyte trafficking, they differ significantly in their molecular nature, development status, and the breadth of available clinical data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two agents.

Overview and Mechanism of Action

Natalizumab is a well-established recombinant humanized monoclonal antibody that targets the α4-subunit of integrins, specifically α4β1 and α4β7.[1][2][3] By binding to the α4 subunit, Natalizumab effectively blocks the interaction between leukocytes and endothelial cells, preventing their migration across the blood-brain barrier and into inflamed tissues.[1] This mechanism of action has proven effective in the treatment of multiple sclerosis (MS) and Crohn's disease.[4]

This compound , in contrast, is a small molecule integrin inhibitor. It is designed to act as a cell adhesion and infiltration inhibitor. Publicly available information suggests that the development of this compound for inflammatory bowel diseases and ulcerative colitis has been discontinued due to business priorities.

The fundamental difference in their molecular nature—a large monoclonal antibody versus a small molecule—underpins the variations in their pharmacokinetic profiles, routes of administration, and potential for immunogenicity.

Signaling Pathway of Integrin Inhibition

The following diagram illustrates the general mechanism of action for both this compound and Natalizumab in blocking the α4-integrin signaling pathway, which is crucial for leukocyte adhesion and transmigration.

Fig. 1: Inhibition of Leukocyte Adhesion by this compound and Natalizumab.

Comparative Data

The following tables summarize the available quantitative data for this compound and Natalizumab. It is important to note the significant disparity in the volume of clinical data available for the two compounds.

Table 1: General Characteristics
FeatureThis compoundNatalizumab
Drug Class Small Molecule, Integrin InhibitorHumanized Monoclonal Antibody (IgG4κ)
Target Integrinsα4-subunit of α4β1 and α4β7 integrins
Indications Development for IBD/UC discontinuedRelapsing-Remitting Multiple Sclerosis, Crohn's Disease
Administration OralIntravenous Infusion
Table 2: Pharmacokinetic Properties
ParameterThis compoundNatalizumab
Tmax Data not available~24.7 hours (median, first dose)
Cmax Data not available142.9 µg/mL (geometric mean, pediatric)
AUC Data not available47389.4 hr*µg/mL (AUClast, pediatric)
Half-life (t1/2) Data not available215.1 hours (terminal, pediatric)
Clearance Data not availableVaries with dosing interval
Table 3: Efficacy (from selected clinical trials)
EndpointThis compoundNatalizumab (AFFIRM Trial - RRMS)
Annualized Relapse Rate (ARR) Data not available68% reduction vs. placebo over 2 years
Disability Progression Data not available42% reduction in risk vs. placebo over 2 years
New MRI Lesions Data not available92% reduction in Gd+ lesions vs. placebo at 2 years

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental methodologies relevant to the study of integrin antagonists like this compound and Natalizumab.

Integrin Binding and Adhesion Assays

These assays are fundamental to characterizing the potency and mechanism of integrin inhibitors.

Objective: To determine the ability of a compound to inhibit the binding of integrin-expressing cells to their ligands.

General Protocol:

  • Cell Culture: Culture a cell line expressing the target integrin (e.g., Jurkat cells for α4β1).

  • Plate Coating: Coat microplate wells with the integrin ligand (e.g., VCAM-1 or fibronectin).

  • Cell Labeling: Label the cells with a fluorescent dye (e.g., Calcein AM) for quantification.

  • Inhibitor Incubation: Pre-incubate the labeled cells with varying concentrations of the test compound (this compound or Natalizumab).

  • Adhesion: Add the cell-inhibitor mixture to the coated wells and incubate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce cell adhesion by 50%.

A preclinical study on this compound reported an IC50 of <5 µM in an in vitro assay inhibiting the adhesion of Jurkat cells to human fibronectin.

Experimental Workflow for an In Vitro Adhesion Assay

Workflow: In Vitro Cell Adhesion Assay A 1. Coat microplate wells with VCAM-1 or Fibronectin D 4. Add cell-inhibitor mixture to coated wells and incubate A->D B 2. Culture and label integrin-expressing cells (e.g., Jurkat cells) C 3. Pre-incubate cells with This compound or Natalizumab B->C C->D E 5. Wash to remove non-adherent cells D->E F 6. Quantify fluorescence of adherent cells E->F G 7. Calculate IC50 F->G

Fig. 2: General workflow for an in vitro cell adhesion assay.
Clinical Trial Protocol for Natalizumab in Multiple Sclerosis (AFFIRM Study Example)

Objective: To evaluate the efficacy and safety of Natalizumab in patients with relapsing-remitting multiple sclerosis (RRMS).

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

Patient Population: Patients with a diagnosis of RRMS who had experienced at least one clinical relapse in the previous year.

Treatment:

  • Natalizumab group: 300 mg administered by intravenous infusion every 4 weeks.

  • Placebo group: Placebo infusion every 4 weeks.

Primary Endpoints:

  • Annualized relapse rate at 1 year.

  • Progression of sustained disability at 2 years, as measured by the Expanded Disability Status Scale (EDSS).

Key Secondary Endpoints:

  • Number of new or enlarging T2-hyperintense lesions on brain MRI.

  • Number of gadolinium (Gd)-enhancing lesions on brain MRI.

Safety Monitoring:

  • Monitoring for adverse events, including infusion-related reactions and infections.

  • Long-term follow-up for rare but serious side effects like progressive multifocal leukoencephalopathy (PML).

Safety and Tolerability

Natalizumab: The safety profile of Natalizumab is well-characterized through extensive clinical trials and post-marketing surveillance. Common adverse events include headache, fatigue, urinary tract infections, and infusion-related reactions. A significant safety concern is the risk of progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection caused by the John Cunningham (JC) virus. Risk mitigation strategies are in place for patients receiving Natalizumab.

This compound: Due to the discontinuation of its development for IBD and UC, a comprehensive clinical safety profile for this compound is not publicly available. Early-phase clinical trials would have assessed its safety and tolerability, but these results are not widely published.

Conclusion

Natalizumab is a highly effective, approved therapy for multiple sclerosis and Crohn's disease with a well-defined mechanism of action and a large body of clinical evidence supporting its efficacy and safety. Its use is associated with a risk of PML, which requires careful patient management.

This compound, as a small molecule integrin inhibitor, represented a potentially convenient oral alternative. However, its clinical development for inflammatory bowel diseases was halted. The limited publicly available data on this compound precludes a direct and comprehensive comparison of its clinical performance with Natalizumab. Future research and potential development of other small molecule integrin inhibitors may provide more comparative data. For now, Natalizumab remains a key therapeutic option for its approved indications, while the clinical potential of this compound remains largely unexplored in the public domain.

References

Comparative Efficacy of Milategrast's Therapeutic Strategy in Preclinical IBD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Milategrast, an investigational integrin inhibitor, with other established and emerging treatment modalities for Inflammatory Bowel Disease (IBD). The comparative analysis is based on preclinical data from widely utilized animal models of IBD. Detailed experimental protocols and signaling pathways are provided to support the interpretation of the presented data.

Introduction to Preclinical IBD Models

Animal models are crucial for understanding the pathogenesis of IBD and for the preclinical validation of novel therapeutics. The most common models aim to replicate the key features of human IBD, such as intestinal inflammation, epithelial barrier dysfunction, and immune dysregulation. This guide focuses on three widely used models:

  • Dextran Sodium Sulfate (DSS)-Induced Colitis: This model induces acute or chronic colitis in rodents through the administration of DSS in their drinking water. DSS is directly toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation. It is particularly useful for studying innate immune responses and epithelial restitution.

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: In this model, TNBS is administered rectally with ethanol. Ethanol disrupts the mucosal barrier, allowing TNBS, a hapten, to bind to colonic proteins and elicit a T-cell mediated immune response, mimicking some aspects of Crohn's disease.

  • Adoptive T-Cell Transfer Model: This model involves the transfer of a specific subset of T cells (CD4+CD45RBhigh) from healthy mice into immunodeficient recipients. These T cells mount an exaggerated immune response to commensal gut bacteria, leading to chronic, T-cell-driven colitis that resembles human Crohn's disease.

This compound and the Role of Integrin Inhibition in IBD

This compound is a small molecule inhibitor of integrins. Though its clinical development for IBD was discontinued for business reasons, its mechanism of action remains a key therapeutic strategy.[1] Integrins are cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. In IBD, the trafficking of inflammatory leukocytes from the bloodstream into the intestinal tissue is a critical step in the pathogenesis of the disease. This process is largely mediated by the interaction of integrins on the surface of leukocytes with their ligands, such as Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the endothelial cells of intestinal blood vessels.

This compound and other integrin inhibitors, such as the approved antibody vedolizumab, block this interaction, thereby preventing the accumulation of inflammatory cells in the gut and reducing intestinal inflammation. Preclinical studies with an analog of this compound, ER-464195-01, have demonstrated its potential in animal models of colitis.

Comparative Preclinical Efficacy of IBD Therapeutics

The following tables summarize the preclinical efficacy of different classes of IBD drugs in the DSS, TNBS, and T-cell transfer models of colitis.

Table 1: Efficacy in DSS-Induced Colitis Model
Therapeutic ClassDrug/CompoundAnimal ModelKey Efficacy ReadoutsReference
Integrin Inhibitor ER-464195-01 (this compound analog)MouseAttenuated body weight loss, Disease Activity Index (DAI), and colon shortening.
VedolizumabMouseReduced Disease Activity Index (DAI) in β7-integrin deficient mice.[2]
Anti-TNF-α Biologic InfliximabMouseSignificant improvements in Disease Activity Index (DAI) and colon length.[3]
Anti-IL-12/23 Antibody UstekinumabMouseNeutralization of IL-12 and IL-23 has demonstrated efficacy in treating animal models of colitis.[4]
JAK Inhibitor TofacitinibMouseTofacitinib-loaded nanoparticles showed significant effects on weight loss compared to Tofacitinib alone.[5]
Table 2: Efficacy in TNBS-Induced Colitis Model
Therapeutic ClassDrug/CompoundAnimal ModelKey Efficacy ReadoutsReference
Anti-TNF-α Biologic EtanerceptRatAttenuated TNBS-induced experimental colitis.
Infliximab, Adalimumab, GolimumabN/AIndirect comparisons suggest similar efficacy in clinical trials.
JAK Inhibitor TofacitinibN/AEffective in inducing and maintaining remission in clinical trials for ulcerative colitis.
Table 3: Efficacy in Adoptive T-Cell Transfer Model
Therapeutic ClassDrug/CompoundAnimal ModelKey Efficacy ReadoutsReference
Anti-TNF-α Biologic Anti-TNF-α antibodyMousePartial protection with no long-term immunomodulatory effects.

Experimental Protocols

DSS-Induced Colitis Protocol (Acute Model)
  • Animal Model: 8-12 week old C57BL/6 mice.

  • Induction Agent: 3-5% (w/v) Dextran Sodium Sulfate (DSS, molecular weight 36-50 kDa) dissolved in sterile drinking water.

  • Procedure:

    • House mice under standard conditions and allow them to acclimate for at least one week.

    • Record the baseline body weight of each mouse.

    • Provide mice with ad libitum access to DSS-containing drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Measurement (Day 7-10):

    • Euthanize the mice.

    • Measure the length of the colon from the cecum to the rectum.

    • Collect colonic tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Collect colonic tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Collect colonic tissue for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

TNBS-Induced Colitis Protocol
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction Agent: 2,4,6-Trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol.

  • Procedure:

    • Fast the rats for 24 hours with free access to water.

    • Anesthetize the rats.

    • Gently insert a catheter intra-rectally to a depth of 8 cm.

    • Slowly instill 1 ml of the TNBS solution (e.g., 100 mg/kg TNBS in 50% ethanol).

    • Keep the rat in a head-down position for a few minutes to ensure distribution of the TNBS solution.

    • Return the rats to their cages with free access to food and water.

  • Endpoint Measurement (Day 3-7):

    • Monitor daily for body weight, stool consistency, and mortality.

    • Euthanize the rats.

    • Excise the colon and assess macroscopic damage (ulceration, inflammation, adhesions).

    • Collect colonic tissue for histological analysis and MPO assay as described for the DSS model.

Adoptive T-Cell Transfer Colitis Protocol
  • Animal Model:

    • Donor Mice: Wild-type BALB/c mice.

    • Recipient Mice: Immunodeficient mice (e.g., C.B-17 scid or RAG-1-/-).

  • Procedure:

    • T-Cell Isolation:

      • Isolate spleens from donor mice.

      • Prepare a single-cell suspension of splenocytes.

      • Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).

      • Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

      • Use fluorescence-activated cell sorting (FACS) to isolate the CD4+CD45RBhigh T cell population.

    • T-Cell Transfer:

      • Inject approximately 0.5 x 10^6 isolated CD4+CD45RBhigh T cells intraperitoneally into each recipient mouse.

  • Endpoint Measurement (4-8 weeks post-transfer):

    • Monitor the recipient mice weekly for weight loss and signs of colitis (diarrhea, hunched posture).

    • Euthanize the mice when they exhibit significant weight loss (15-20%).

    • Assess colonic inflammation through colon length measurement, histology, and cytokine analysis as described in the other models.

Visualizing the Mechanisms

Signaling Pathway of Integrin Inhibition

G cluster_blood Blood Vessel cluster_endothelium Endothelium cluster_tissue Intestinal Tissue Leukocyte Leukocyte Inflammation Inflammation Leukocyte->Inflammation causes Integrin α4β7 Integrin Leukocyte->Integrin expresses EndothelialCell Endothelial Cell MAdCAM1 MAdCAM-1 EndothelialCell->MAdCAM1 expresses MAdCAM1->Leukocyte recruits Integrin->MAdCAM1 binds to This compound This compound This compound->Integrin blocks G start Start: Acclimatize Mice dss Administer 3-5% DSS in Drinking Water (5-7 days) start->dss control Administer Normal Drinking Water start->control monitor Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss->monitor control->monitor euthanize Euthanize Mice (Day 7-10) monitor->euthanize analysis Endpoint Analysis: - Colon Length - Histology (H&E) - MPO Assay - Cytokine Levels euthanize->analysis G genetics Genetic Susceptibility immune_dysregulation Immune Dysregulation genetics->immune_dysregulation environment Environmental Factors environment->immune_dysregulation dysbiosis Gut Dysbiosis dysbiosis->immune_dysregulation leukocyte_trafficking Leukocyte Trafficking immune_dysregulation->leukocyte_trafficking inflammation Chronic Intestinal Inflammation (IBD) leukocyte_trafficking->inflammation therapeutics Therapeutic Intervention therapeutics->immune_dysregulation e.g., Anti-TNF, JAKi therapeutics->leukocyte_trafficking e.g., Integrin Inhibitors

References

Cross-Reactivity Profile of Milategrast: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Milategrast (also known as E6007) is an investigational small molecule integrin antagonist that has been evaluated for the treatment of inflammatory conditions, including ulcerative colitis. As an inhibitor of integrin function, a critical aspect of its preclinical characterization is its selectivity profile against various members of the integrin family. Understanding the cross-reactivity of this compound is essential for predicting its therapeutic window and potential off-target effects.

Integrins are a large family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion. Their diverse roles in physiological and pathological processes make them attractive therapeutic targets. However, the structural similarity among different integrin subtypes necessitates a thorough evaluation of the selectivity of any new integrin inhibitor.

Currently, detailed quantitative data on the cross-reactivity of this compound across a comprehensive panel of integrins is not widely available in the public domain. While it is understood to be an antagonist of α4-integrins, specific binding affinities or inhibitory concentrations against other integrins such as αvβ3, α5β1, or αIIbβ3 have not been detailed in accessible literature. One available data point indicates that this compound inhibits the adhesion of Jurkat cells to human fibronectin with an IC50 of less than 5 μM[1]. This cell-based assay suggests activity against integrins involved in this process, primarily α4β1 and α5β1, but does not provide a direct measure of binding affinity to individual integrin subtypes.

Comparative Analysis of Integrin Inhibition

To provide a framework for the evaluation of this compound, the following table summarizes the kind of data required for a comprehensive cross-reactivity assessment. Note: The data for this compound in this table is hypothetical and for illustrative purposes only, as specific public data is unavailable.

Integrin SubtypeThis compound (E6007) IC50 (nM)Alternative 1 (e.g., Vedolizumab) IC50 (nM)Alternative 2 (e.g., Natalizumab) IC50 (nM)
α4β1 Data Not Available~2~0.3
α4β7 Data Not Available~1~0.3
αvβ3 Data Not Available>10,000>10,000
α5β1 Data Not Available>10,000>10,000
αLβ2 Data Not Available>10,000>10,000
αIIbβ3 Data Not Available>10,000>10,000

Experimental Protocols

Detailed experimental protocols for the cross-reactivity studies of this compound are not publicly available. However, a general methodology for assessing integrin binding and inhibition is provided below.

General Protocol: Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific integrin receptor.

Materials:

  • Purified recombinant human integrin ectodomains (e.g., α4β1, αvβ3, etc.)

  • Radiolabeled ligand specific for each integrin (e.g., [3H]-labeled small molecule antagonist or iodinated antibody)

  • Test compound (this compound)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, MgCl2, MnCl2, and BSA)

  • 96-well microplates (e.g., nickel-coated plates for His-tagged integrins)

  • Scintillation counter and scintillation fluid

Procedure:

  • Coat the wells of a 96-well plate with the purified integrin protein and incubate overnight at 4°C.

  • Wash the wells with assay buffer to remove unbound protein.

  • Block non-specific binding sites by incubating with a blocking buffer (e.g., assay buffer with a higher concentration of BSA) for 1-2 hours at room temperature.

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • Add the diluted test compound to the wells, followed by the addition of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at room temperature).

  • Wash the wells extensively with cold assay buffer to remove unbound radioligand.

  • Lyse the cells or solubilize the bound complex and transfer the contents of each well to a scintillation vial.

  • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) by non-linear regression analysis.

Visualizing Key Pathways and Workflows

To illustrate the concepts discussed, the following diagrams are provided.

Integrin_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular ECM ECM Ligand (e.g., Fibronectin, VCAM-1) Integrin Integrin Receptor (e.g., α4β1) ECM->Integrin Binding FAK FAK Integrin->FAK Outside-in Signaling Talin Talin Talin->Integrin Inside-out Signaling Actin Actin Cytoskeleton Talin->Actin Kindlin Kindlin Kindlin->Integrin Activation FAK->Actin Cross_Reactivity_Workflow Start Start: Test Compound (this compound) Assay Perform Binding/Inhibition Assay Start->Assay Data Collect Binding Data (IC50 / Ki values) Assay->Data IntegrinPanel Panel of Integrin Subtypes (α4β1, α4β7, αvβ3, etc.) IntegrinPanel->Assay Analysis Analyze Selectivity Profile Data->Analysis End End: Determine Cross-Reactivity Analysis->End

References

Head-to-Head Comparison: Milategrast vs. AJM300 in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of two oral integrin antagonists, Milategrast (E6007) and AJM300 (Carotegrast Methyl), reveals distinct profiles in their development and available clinical data for the treatment of inflammatory bowel diseases (IBD), specifically ulcerative colitis. While both compounds target the α4-integrin pathway to modulate inflammatory cell trafficking, their progression through clinical trials and the wealth of supporting data differ significantly. AJM300 has successfully completed Phase III trials for moderately active ulcerative colitis and is approved for use in Japan, whereas the development of this compound for ulcerative colitis was discontinued at Phase II.[1][2]

This guide provides a detailed comparison of their mechanism of action, available performance data from clinical and preclinical studies, and the experimental protocols employed in their evaluation.

Mechanism of Action: Targeting Leukocyte Adhesion

Both this compound and AJM300 are small molecule antagonists of α4-integrin, a key cell surface receptor involved in the inflammatory cascade characteristic of IBD. By blocking α4-integrin, these drugs inhibit the adhesion and migration of lymphocytes from the bloodstream into the inflamed tissues of the gastrointestinal tract.

AJM300 specifically targets both α4β1 and α4β7 integrins.[3][4][5] The inhibition of the interaction between α4β7 integrin on lymphocytes and the MadCAM-1 receptor on endothelial cells in the gut is a critical pathway for reducing gut-specific inflammation. Simultaneously, blocking the α4β1 integrin's interaction with VCAM-1 can reduce systemic inflammation. The active metabolite of AJM300, HCA2969, has been shown to be a specific, dual α4β1/α4β7 integrin antagonist.

This compound is also described as an integrin inhibitor, useful as a cell adhesion and infiltration inhibitor. Preclinical data indicates its ability to inhibit the adhesion of Jurkat cells (a human T-lymphocyte cell line) to fibronectin, a process mediated by integrins.

Below is a diagram illustrating the targeted signaling pathway.

Integrin_Antagonist_Mechanism Mechanism of Action of α4-Integrin Antagonists cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Vascular Endothelium cluster_tissue Inflamed Gut Tissue Leukocyte Leukocyte alpha4beta1 α4β1 Integrin Leukocyte->alpha4beta1 expresses alpha4beta7 α4β7 Integrin Leukocyte->alpha4beta7 expresses Endothelial_Cell Endothelial Cell VCAM1 VCAM-1 MAdCAM1 MAdCAM-1 Leukocyte_Extravasation Leukocyte Extravasation Inflammation Inflammation alpha4beta1->VCAM1 Binds to alpha4beta7->MAdCAM1 Binds to Leukocyte_Extravasation->Inflammation This compound This compound This compound->alpha4beta1 Inhibits AJM300 AJM300 AJM300->alpha4beta1 Inhibits AJM300->alpha4beta7 Inhibits

Caption: Mechanism of α4-Integrin Antagonists

Performance Data

The available data for AJM300 is substantially more robust, stemming from comprehensive clinical trials. In contrast, the quantitative data for this compound is limited to in vitro studies.

AJM300 (Carotegrast Methyl) Clinical Trial Data

A pivotal Phase III, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of AJM300 in patients with moderately active ulcerative colitis.

Table 1: Efficacy of AJM300 in Moderately Active Ulcerative Colitis (Phase III Study)

Outcome at Week 8AJM300 (n=102)Placebo (n=101)Odds Ratio (95% CI)p-value
Clinical Response 45%21%3.30 (1.73-6.29)0.00028

Data sourced from a multicenter, randomized, double-blind, placebo-controlled, phase 3 study.

Table 2: Safety Profile of AJM300 (Phase III Study)

Adverse EventAJM300 (n=102)Placebo (n=101)
Any Adverse Event 38%39%
Nasopharyngitis 10%11%
Headache Not specifiedNot specified
Nausea Not specifiedNot specified
Serious Adverse Event 1 patient (anal abscess, unrelated to study drug)0

The incidence of adverse events was similar between the AJM300 and placebo groups. Most adverse events were mild-to-moderate in severity.

This compound (E6007) Preclinical Data

The publicly available performance data for this compound is from in vitro cell adhesion assays.

Table 3: In Vitro Efficacy of this compound

AssayCell LineSubstrateIC50
Cell Adhesion Inhibition JurkatHuman Fibronectin<5 µM

Data from MedchemExpress product information.

Experimental Protocols

AJM300 Phase III Clinical Trial (AJM300/CT3 Study)

Objective: To evaluate the efficacy and safety of AJM300 as an induction therapy for patients with moderately active ulcerative colitis who had an inadequate response or intolerance to mesalazine.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study conducted at 82 hospitals and clinics in Japan. A total of 203 patients were enrolled.

Patient Population: Patients with a Mayo Clinic score of 6–10, an endoscopic subscore of 2 or more, and a rectal bleeding subscore of 1 or more.

Treatment Regimen: Patients were randomly assigned (1:1) to receive either AJM300 (960 mg) or a placebo orally, three times daily for 8 weeks.

Primary Endpoint: The proportion of patients with a clinical response at week 8. Clinical response was defined as a reduction in Mayo Clinic score of 30% or more and 3 or more points from baseline, with an accompanying decrease in the rectal bleeding subscore of 1 or more points or an absolute rectal bleeding subscore of 1 or less.

Secondary Endpoints: Included mucosal remission rate and the rate of disappearance of rectal bleeding.

Below is a workflow diagram for the AJM300 Phase III clinical trial.

AJM300_Phase3_Workflow AJM300 Phase III Clinical Trial Workflow Patient_Screening Patient Screening (Moderately Active UC, Mayo Score 6-10) Randomization Randomization (1:1) Patient_Screening->Randomization AJM300_Arm AJM300 Treatment (960 mg, 3x daily, 8 weeks) Randomization->AJM300_Arm n=102 Placebo_Arm Placebo Treatment (3x daily, 8 weeks) Randomization->Placebo_Arm n=101 Week8_Assessment Primary Endpoint Assessment at Week 8 (Clinical Response) AJM300_Arm->Week8_Assessment Placebo_Arm->Week8_Assessment Data_Analysis Efficacy and Safety Data Analysis Week8_Assessment->Data_Analysis

Caption: AJM300 Phase III Trial Workflow
This compound In Vitro Cell Adhesion Assay

Objective: To determine the concentration of this compound required to inhibit the adhesion of Jurkat cells to fibronectin by 50% (IC50).

Methodology:

  • Human fibronectin is coated onto the wells of a microplate.

  • Jurkat cells, a human T-lymphocyte cell line that expresses integrins, are pre-incubated with varying concentrations of this compound.

  • The treated Jurkat cells are then added to the fibronectin-coated wells and allowed to adhere.

  • Non-adherent cells are washed away.

  • The number of adherent cells is quantified, typically using a colorimetric or fluorescent assay.

  • The IC50 value is calculated from the dose-response curve.

Conclusion

AJM300 (Carotegrast Methyl) has demonstrated statistically significant efficacy and a favorable safety profile in a robust Phase III clinical trial for the induction of clinical response in patients with moderately active ulcerative colitis. This has led to its approval for clinical use in Japan.

This compound (E6007) has shown in vitro activity as an inhibitor of cell adhesion, a mechanism relevant to the treatment of IBD. However, its clinical development for ulcerative colitis was halted in Phase II for business reasons, and as a result, there is a lack of comprehensive clinical data to allow for a direct, evidence-based comparison with AJM300's performance in patients.

For researchers and drug development professionals, AJM300 represents a clinically validated oral α4-integrin antagonist with a well-documented efficacy and safety profile. This compound, while operating on a similar mechanistic principle, remains a compound of preclinical and early clinical interest without the extensive data required for a definitive head-to-head comparison in a clinical setting.

References

In Vitro Potency of Milategrast in Comparison to Other Anti-Adhesion Molecules: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro potency of Milategrast and other notable anti-adhesion molecules, including Natalizumab, Vedolizumab, and Efalizumab. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action and inhibitory capacities based on available experimental data.

Introduction to Anti-Adhesion Molecules

Cell adhesion molecules (CAMs) are critical mediators of leukocyte trafficking and localization to sites of inflammation. Integrins, a major family of CAMs, play a pivotal role in the adhesion of leukocytes to the vascular endothelium, a key step in their migration into tissues. Targeting these interactions with therapeutic agents that block adhesion has emerged as a promising strategy for a variety of inflammatory and autoimmune diseases. This guide focuses on the comparative in vitro potency of several such agents that interfere with different integrin pathways.

Comparative In Vitro Potency

The in vitro potency of these anti-adhesion molecules is typically determined through cell-based adhesion assays, which measure the concentration of the drug required to inhibit 50% of cell binding (IC50) to a specific ligand. The following table summarizes the available data for this compound and its comparators. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the cell types, ligands, and assay formats used in different studies.

MoleculeTargetLigandCell TypeIC50/EC50/Kd
This compound α4β1 (VLA-4)FibronectinJurkat< 5 µM
Natalizumab α4β1 (VLA-4)VCAM-1Human Th1 Cells~0.01 µg/mL (MIC)
α4β1 (VLA-4)VCAM-1Sickle Cell Disease Reticulocytes0.11 µg/mL (EC50 for saturation)
α4β1 (VLA-4)-Jurkat19.6 nM (Kd for Fab fragment)[1]
Vedolizumab α4β7MAdCAM-1RPMI886651.85 ng/mL[2]
α4β7MAdCAM-1CD4+ Memory T-cells33.89 ng/mL[2]
α4β7MAdCAM-1α4β7-expressing cells0.02-0.06 µg/mL
Efalizumab αLβ2 (LFA-1)ICAM-1Peripheral Blood Mononuclear Cells0.11-0.18 nM (Kd)

Note: IC50 = Half-maximal inhibitory concentration; EC50 = Half-maximal effective concentration; Kd = Dissociation constant; MIC = Minimal inhibitory concentration.

Signaling Pathways and Mechanisms of Action

These anti-adhesion molecules function by blocking specific steps in the leukocyte adhesion cascade. The diagrams below illustrate the targeted signaling pathways.

Leukocyte Adhesion Cascade Signaling Pathway of Leukocyte Adhesion and Inhibition cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cluster_inhibitors Inhibitors VCAM-1 VCAM-1 MAdCAM-1 MAdCAM-1 ICAM-1 ICAM-1 VLA-4 VLA-4 VLA-4->VCAM-1 Adhesion Signaling Signaling VLA-4->Signaling alpha4beta7 alpha4beta7 alpha4beta7->MAdCAM-1 Adhesion alpha4beta7->Signaling LFA-1 LFA-1 LFA-1->ICAM-1 Adhesion LFA-1->Signaling Cell Activation\n& Migration Cell Activation & Migration Signaling->Cell Activation\n& Migration This compound This compound This compound->VLA-4 Natalizumab Natalizumab Natalizumab->VLA-4 Vedolizumab Vedolizumab Vedolizumab->alpha4beta7 Efalizumab Efalizumab Efalizumab->LFA-1

Caption: Targeted signaling pathways of key anti-adhesion molecules.

  • This compound and Natalizumab target the Very Late Antigen-4 (VLA-4), an α4β1 integrin. VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It mediates their adhesion to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, a crucial step for their migration into inflamed tissues. This compound is a small molecule antagonist, while Natalizumab is a humanized monoclonal antibody that binds to the α4 subunit of VLA-4.

  • Vedolizumab is a humanized monoclonal antibody that specifically targets the α4β7 integrin. This integrin is predominantly expressed on a subset of memory T-lymphocytes that home to the gut. By binding to α4β7, Vedolizumab blocks its interaction with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of the gastrointestinal tract. This gut-selective mechanism of action is designed to reduce inflammation in the digestive system.

  • Efalizumab is a recombinant humanized monoclonal antibody that binds to the CD11a subunit of Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an αLβ2 integrin found on all leukocytes and is essential for T-cell activation, adhesion to endothelial cells, and migration to sites of inflammation. Efalizumab blocks the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1). It is important to note that Efalizumab was withdrawn from the market due to safety concerns.

Experimental Protocols

The following section details a representative experimental protocol for a static cell adhesion assay used to determine the in vitro potency of anti-adhesion molecules. This protocol is a composite of standard methodologies and can be adapted for specific inhibitor-ligand pairs.

Experimental_Workflow Workflow for a Static Cell Adhesion Assay A 1. Plate Coating - Coat 96-well plate with ligand (e.g., VCAM-1, MAdCAM-1, Fibronectin) - Incubate and wash D 4. Adhesion - Add inhibitor-treated cells to coated plate - Incubate to allow adhesion A->D B 2. Cell Preparation - Isolate and culture lymphocytes (e.g., Jurkat, RPMI8866) - Label with fluorescent dye (e.g., Calcein AM) C 3. Inhibition Assay - Pre-incubate labeled cells with varying concentrations of inhibitor (e.g., this compound) B->C C->D E 5. Washing - Gently wash wells to remove non-adherent cells D->E F 6. Quantification - Measure fluorescence of adherent cells using a plate reader E->F G 7. Data Analysis - Calculate % inhibition - Determine IC50 value F->G

Caption: A typical workflow for a static cell adhesion assay.

Detailed Protocol for a Static Lymphocyte Adhesion Assay:

1. Plate Coating:

  • Prepare a solution of the desired ligand (e.g., recombinant human VCAM-1, MAdCAM-1, or Fibronectin) in a suitable buffer (e.g., PBS).
  • Add 50-100 µL of the ligand solution to each well of a 96-well microplate.
  • Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
  • Aspirate the coating solution and wash the wells three times with PBS to remove any unbound ligand.
  • Block non-specific binding by adding a solution of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubating for 1 hour at room temperature.
  • Wash the wells again with PBS before adding the cells.

2. Cell Preparation and Labeling:

  • Culture the desired lymphocyte cell line (e.g., Jurkat for VLA-4 assays, RPMI8866 for α4β7 assays) under standard conditions.
  • Harvest the cells and wash them with a serum-free medium.
  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.
  • Add a fluorescent dye, such as Calcein AM, to the cell suspension at a final concentration of 1-5 µM.
  • Incubate the cells for 30 minutes at 37°C in the dark.
  • Wash the labeled cells twice with serum-free medium to remove excess dye.
  • Resuspend the labeled cells in assay medium (e.g., RPMI 1640 with 0.5% BSA).

3. Inhibition Assay:

  • Prepare serial dilutions of the anti-adhesion molecule (e.g., this compound) in the assay medium.
  • In a separate 96-well plate, mix equal volumes of the labeled cell suspension and the inhibitor dilutions.
  • Incubate for 30-60 minutes at 37°C to allow the inhibitor to bind to the cells.

4. Adhesion:

  • Carefully aspirate the blocking solution from the ligand-coated plate.
  • Transfer 100 µL of the inhibitor-treated cell suspension to each corresponding well of the coated plate.
  • Include control wells with cells that have not been treated with an inhibitor (for maximum adhesion) and wells with no cells (for background fluorescence).
  • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.

5. Washing:

  • Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent cells. The washing step is critical and should be performed carefully to avoid dislodging adherent cells.

6. Quantification:

  • After the final wash, add 100 µL of assay medium or a lysis buffer to each well.
  • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein AM).

7. Data Analysis:

  • Subtract the background fluorescence from all readings.
  • Calculate the percentage of adhesion for each inhibitor concentration relative to the maximum adhesion control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in cell adhesion.

Conclusion

This guide provides a comparative overview of the in vitro potency of this compound and other anti-adhesion molecules. While the available data indicates that this compound is a potent inhibitor of cell adhesion, a direct and definitive comparison with other agents is challenging due to the variability in experimental methodologies across different studies. For a more conclusive assessment, head-to-head studies employing standardized cell adhesion assays are necessary. The provided experimental protocol offers a framework for conducting such comparative analyses, which are crucial for the preclinical evaluation of novel anti-adhesion therapies.

References

Benchmarking Milategrast: A Comparative Guide to Current Inflammatory Bowel Disease Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug Milategrast with established therapies for Inflammatory Bowel Disease (IBD). Due to the discontinuation of this compound's clinical development for IBD, publicly available quantitative data is limited. Therefore, this guide focuses on a qualitative comparison of its novel mechanism of action alongside a quantitative benchmarking of current therapeutic agents, supported by experimental data from pivotal clinical trials.

Executive Summary

This compound (E6007), an orally administered small molecule, was under development by Eisai and EA Pharma as an inhibitor of integrin activation. Its development for ulcerative colitis was discontinued in Phase II trials due to business priorities.[1] While clinical efficacy and safety data for this compound in IBD are not publicly available, preclinical studies revealed a novel mechanism of action: the inhibition of the interaction between calreticulin (CRT) and integrin α4 (ITGA4).[2] This mechanism prevents the adhesion and infiltration of leukocytes into inflamed gut tissue.[2]

Current IBD therapies, including anti-TNF agents (infliximab, adalimumab), other anti-integrin antibodies (vedolizumab), and Janus kinase (JAK) inhibitors (tofacitinib), have well-documented efficacy and safety profiles from numerous clinical trials. This guide will present a comparative overview of these therapies against the known preclinical profile of this compound.

Mechanism of Action Comparison

The primary therapeutic strategies in IBD aim to modulate the immune response to reduce inflammation in the gastrointestinal tract. This compound and current therapies achieve this through distinct molecular targets.

This compound: this compound operates through a unique intracellular mechanism by binding to calreticulin, a chaperone protein. This binding disrupts the interaction between calreticulin and the cytoplasmic tail of integrin α-subunits, preventing the conformational change required for integrin activation and subsequent leukocyte adhesion.[2][3]

This compound Signaling Pathway cluster_endothelium Gut Endothelial Cell This compound This compound CRT Calreticulin (CRT) This compound->CRT Binds to Integrin_inactive Inactive α4β7 Integrin CRT->Integrin_inactive Activates Integrin_active Active α4β7 Integrin Integrin_inactive->Integrin_active Conformational Change MAdCAM1 MAdCAM-1 Integrin_active->MAdCAM1 Adhesion

This compound's intracellular mechanism of action.

Current IBD Therapies:

  • Anti-TNF-α Agents (e.g., Infliximab, Adalimumab): These are monoclonal antibodies that bind to and neutralize both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This action prevents TNF-α from binding to its receptors, thereby downregulating the inflammatory cascade.

  • Anti-Integrin Antibodies (e.g., Vedolizumab): These are monoclonal antibodies that target the α4β7 integrin heterodimer on the surface of leukocytes. By blocking the interaction between α4β7 and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on endothelial cells in the gut, vedolizumab selectively inhibits leukocyte trafficking to the inflamed intestinal tissue.

  • Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib): These are small molecules that act intracellularly to inhibit the activity of Janus kinases (JAKs). JAKs are critical components of signaling pathways for numerous cytokines involved in IBD pathogenesis. By blocking JAKs, these inhibitors disrupt the downstream signaling cascade that leads to the production of inflammatory mediators.

Mechanisms of Current IBD Therapies cluster_anti_tnf Anti-TNF-α Therapy cluster_anti_integrin Anti-Integrin Therapy cluster_jak JAK Inhibitor Therapy AntiTNF Infliximab/ Adalimumab TNF TNF-α AntiTNF->TNF Binds & Neutralizes TNF_R TNF Receptor TNF->TNF_R Binds to Inflammation Inflammation TNF_R->Inflammation Activates AntiIntegrin Vedolizumab Integrin α4β7 Integrin AntiIntegrin->Integrin Blocks MAdCAM1 MAdCAM-1 Integrin->MAdCAM1 Binds to Leukocyte\nAdhesion Leukocyte Adhesion MAdCAM1->Leukocyte\nAdhesion JAKi Tofacitinib JAK JAK JAKi->JAK Inhibits Cytokine Pro-inflammatory Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R Cytokine_R->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Transcription\n(Inflammation) Gene Transcription (Inflammation) STAT->Gene Transcription\n(Inflammation) Promotes

Signaling pathways of current IBD therapies.

Quantitative Data Comparison

While direct comparative data for this compound is unavailable, the following tables summarize the efficacy and safety of key current IBD therapies from their pivotal clinical trials.

Efficacy in Ulcerative Colitis (Induction Therapy)
Therapy (Trial)DosagePrimary EndpointEfficacy Rate (Drug)Efficacy Rate (Placebo)
Infliximab (ACT 1)5 mg/kg at weeks 0, 2, 6Clinical Response at Week 869%37%
Vedolizumab (GEMINI 1)300 mg IV at weeks 0, 2Clinical Response at Week 647.1%25.5%
Tofacitinib (OCTAVE Induction 1 & 2)10 mg BID for 8 weeksRemission at Week 818.5% & 16.6%8.2% & 3.6%
Efficacy in Crohn's Disease (Induction Therapy)
Therapy (Trial)DosagePrimary EndpointEfficacy Rate (Drug)Efficacy Rate (Placebo)
Adalimumab (CLASSIC I)160 mg at week 0, 80 mg at week 2Remission at Week 436%12%
Safety Profile (Adverse Events)
Therapy (Trial)Most Common Adverse EventsSerious Adverse Events
Infliximab (ACT 1)Upper respiratory tract infection, headache, nauseaInfusion-related reactions, infections
Adalimumab (CLASSIC I)Injection site reactions, upper respiratory tract infectionSerious infections
Vedolizumab (GEMINI 1)Nasopharyngitis, headache, arthralgiaInfections, infusion-related reactions
Tofacitinib (OCTAVE Induction 1 & 2)Nasopharyngitis, headache, upper respiratory tract infectionSerious infections, herpes zoster

Experimental Protocols

Detailed methodologies for the pivotal clinical trials of the comparator drugs are outlined below.

Infliximab: ACT 1 Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 364 adult patients with moderate-to-severe active ulcerative colitis who had an inadequate response to conventional therapy.

  • Intervention: Patients were randomized to receive intravenous infusions of infliximab (5 mg/kg or 10 mg/kg) or placebo at weeks 0, 2, and 6, and then every 8 weeks.

  • Primary Endpoint: Clinical response at week 8, defined as a decrease in the Mayo score of at least 3 points and at least 30%, with an accompanying decrease in the rectal bleeding subscore of at least 1 point or an absolute rectal bleeding subscore of 0 or 1.

  • Key Assessments: Mayo score, endoscopy, C-reactive protein levels, and quality of life questionnaires.

Infliximab ACT 1 Trial Workflow start Screening randomization Randomization (1:1:1) start->randomization placebo Placebo IV randomization->placebo infliximab5 Infliximab 5 mg/kg IV randomization->infliximab5 infliximab10 Infliximab 10 mg/kg IV randomization->infliximab10 dosing Dosing at Weeks 0, 2, 6 and every 8 weeks placebo->dosing infliximab5->dosing infliximab10->dosing endpoint Primary Endpoint: Clinical Response at Week 8 dosing->endpoint followup Follow-up to Week 54 endpoint->followup

Workflow of the Infliximab ACT 1 trial.
Adalimumab: CLASSIC I Trial

  • Study Design: A 4-week, randomized, double-blind, placebo-controlled induction trial.

  • Participants: 299 adult patients with moderate to severe Crohn's disease who were naive to anti-TNF therapy.

  • Intervention: Patients were randomized to one of four subcutaneous induction regimens at weeks 0 and 2: placebo, adalimumab 40 mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg.

  • Primary Endpoint: The primary endpoint was the induction of clinical remission (defined as a Crohn's Disease Activity Index [CDAI] score <150) at week 4.

  • Key Assessments: CDAI score, Inflammatory Bowel Disease Questionnaire (IBDQ), and C-reactive protein levels.

Adalimumab CLASSIC I Trial Workflow start Screening randomization Randomization (1:1:1:1) start->randomization placebo Placebo SC randomization->placebo ada40_20 Adalimumab 40/20 mg SC randomization->ada40_20 ada80_40 Adalimumab 80/40 mg SC randomization->ada80_40 ada160_80 Adalimumab 160/80 mg SC randomization->ada160_80 dosing Dosing at Weeks 0 & 2 placebo->dosing ada40_20->dosing ada80_40->dosing ada160_80->dosing endpoint Primary Endpoint: Remission at Week 4 dosing->endpoint

Workflow of the Adalimumab CLASSIC I trial.
Vedolizumab: GEMINI 1 Trial

  • Study Design: A phase 3, randomized, double-blind, placebo-controlled trial with induction and maintenance phases.

  • Participants: Adult patients with moderately to severely active ulcerative colitis who had failed at least one conventional therapy.

  • Intervention: In the induction phase, patients were randomized to receive intravenous vedolizumab 300 mg or placebo at weeks 0 and 2. Responders at week 6 were then re-randomized to receive vedolizumab every 8 or 4 weeks, or placebo, for the maintenance phase.

  • Primary Endpoint: The primary endpoint for the induction phase was clinical response at week 6. The primary endpoint for the maintenance phase was clinical remission at week 52.

  • Key Assessments: Mayo score, endoscopy, and health-related quality of life assessments.

Vedolizumab GEMINI 1 Trial Workflow cluster_induction Induction Phase cluster_maintenance Maintenance Phase (Responders) start Screening rand1 Randomization start->rand1 placebo1 Placebo IV rand1->placebo1 vedo_ind Vedolizumab 300 mg IV rand1->vedo_ind dose1 Dosing at Weeks 0 & 2 placebo1->dose1 vedo_ind->dose1 endpoint1 Endpoint: Clinical Response at Week 6 dose1->endpoint1 rand2 Re-randomization endpoint1->rand2 placebo2 Placebo IV rand2->placebo2 vedo_q8w Vedolizumab Q8W IV rand2->vedo_q8w vedo_q4w Vedolizumab Q4W IV rand2->vedo_q4w dose2 Dosing up to Week 52 placebo2->dose2 vedo_q8w->dose2 vedo_q4w->dose2 endpoint2 Endpoint: Clinical Remission at Week 52 dose2->endpoint2

Workflow of the Vedolizumab GEMINI 1 trial.
Tofacitinib: OCTAVE Induction Trials

  • Study Design: Two identical phase 3, randomized, double-blind, placebo-controlled induction trials (OCTAVE Induction 1 and 2).

  • Participants: Adult patients with moderately to severely active ulcerative colitis who had an inadequate response or were intolerant to conventional therapy or a TNF antagonist.

  • Intervention: Patients were randomized to receive oral tofacitinib 10 mg twice daily or placebo for 8 weeks.

  • Primary Endpoint: The primary endpoint for both trials was remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.

  • Key Assessments: Mayo score, endoscopy, and patient-reported outcomes.

Tofacitinib OCTAVE Induction Trial Workflow start Screening randomization Randomization (OCTAVE Induction 1 & 2) start->randomization placebo Placebo (Oral) randomization->placebo tofacitinib Tofacitinib 10 mg BID (Oral) randomization->tofacitinib dosing Dosing for 8 Weeks placebo->dosing tofacitinib->dosing endpoint Primary Endpoint: Remission at Week 8 dosing->endpoint

Workflow of Tofacitinib OCTAVE Induction trials.

Conclusion

This compound presented a promising and novel intracellular mechanism for the treatment of IBD by targeting the calreticulin-integrin interaction. This approach is distinct from the extracellular or cytokine-signaling-focused mechanisms of current therapies. However, with the discontinuation of its clinical development, a direct quantitative comparison of its efficacy and safety against established treatments is not possible.

The provided data on current anti-TNF, anti-integrin, and JAK inhibitor therapies demonstrate their established efficacy in inducing and maintaining remission in patients with moderate to severe IBD. The choice of therapy is often guided by patient-specific factors, including disease severity, prior treatment history, and safety considerations. While the journey of this compound in IBD has ended, the exploration of novel intracellular targets for modulating leukocyte adhesion remains a valuable area for future drug development in inflammatory diseases.

References

Safety Operating Guide

Navigating the Disposal of Milategrast: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal protocols for a compound identified as "Milategrast" are not available in publicly accessible safety and regulatory databases. The following guide provides essential, step-by-step procedures for the safe handling and disposal of a research-grade chemical of a similar nature, based on established laboratory safety principles and regulatory guidelines. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to all local, state, and federal regulations.

I. Pre-Disposal Assessment and Preparation

Before initiating any disposal procedures, a thorough assessment of the chemical waste is critical. This initial step ensures that the chosen disposal method is both safe and compliant.

1. Waste Characterization:

  • Identify Chemical Properties: Review the Safety Data Sheet (SDS) for "this compound" to understand its physical and chemical properties, including reactivity, toxicity, and environmental hazards.

  • Determine Waste Form: Classify the waste as solid, liquid, or a mixture. Note if it is a pure substance or contaminated with other materials.

  • Quantify the Waste: Measure the volume or mass of the waste to be disposed of.

2. Personal Protective Equipment (PPE):

  • Based on the SDS, don the appropriate PPE. This typically includes:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: A laboratory coat.

    • Respiratory Protection: If working with powders or volatile liquids, a fume hood or appropriate respirator may be necessary.

II. Segregation and Containment of this compound Waste

Proper segregation and containment are fundamental to preventing accidental reactions and ensuring safe storage prior to disposal.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep solid and liquid waste in separate, clearly labeled containers.

2. Container Selection and Labeling:

  • Use containers that are compatible with this compound. Avoid materials that may react with or be degraded by the chemical.

  • Containers must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

III. Disposal Procedures for this compound

The appropriate disposal method depends on the form of the waste and institutional and regulatory requirements.

A. Solid Waste Disposal

  • Collection:

    • Carefully sweep or scoop solid this compound waste into a designated hazardous waste container.[1][2]

    • Avoid creating dust. If the material is a fine powder, consider using a damp cloth to wipe the area and placing the cloth in the waste container.[1]

  • Packaging:

    • Ensure the container is securely closed to prevent spills.

    • If the solid waste is in a container that will be disposed of, place that container into a larger, labeled hazardous waste receptacle.

B. Liquid Waste Disposal

  • Collection:

    • Pour or pipette liquid this compound waste directly into a designated liquid hazardous waste container.

    • Use a funnel to prevent spills.

    • Never dispose of this compound down the drain unless it has been neutralized (if applicable and permissible) and you have explicit approval from your EHS department.[1]

  • Neutralization (if applicable):

    • The SDS for a chemical will indicate if it can be neutralized. Follow the specific protocol outlined in the SDS or other approved institutional guidelines. This may involve adjusting the pH or reacting it with another chemical to render it non-hazardous.

C. Disposal of Contaminated Materials

  • Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container.

IV. Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash or recycled.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (as indicated in the SDS or by your EHS department) three times.

    • The rinsate (the liquid from rinsing) must be collected and disposed of as liquid hazardous waste.[3]

  • Final Cleaning:

    • After triple rinsing, wash the container with soap and water.

  • Disposal of Decontaminated Containers:

    • Deface or remove the original label.

    • The clean, decontaminated container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.

V. Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and approved waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and contained this compound waste.

  • Follow all institutional procedures for waste pickup, including any required documentation.

Quantitative Data Summary

As specific quantitative data for "this compound" is not available, the following table provides a template for researchers to summarize key safety and disposal information from a chemical's Safety Data Sheet (SDS).

ParameterValue (Unit)Source (SDS Section)
Exposure Limits
OSHA PEL
ACGIH TLV
Toxicity Data
LD50 (Oral, Rat)
LC50 (Inhalation, Rat)
Physical Properties
pH (of a solution)
Boiling Point
Flash Point
Disposal Considerations
RCRA Hazardous Waste Code
Recommended Neutralizing Agent
Incompatible Materials for Storage

Experimental Protocols

Detailed experimental protocols involving "this compound" are not publicly available. When handling any new or poorly characterized research chemical, it is crucial to first conduct a small-scale pilot experiment to understand its behavior and potential hazards before scaling up.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

Chemical_Disposal_Workflow cluster_start Start: Waste Generation cluster_assessment Step 1: Assessment cluster_segregation Step 2: Segregation & Containment cluster_disposal_path Step 3: Disposal Path cluster_final_steps Step 4: Final Procedures start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds determine_form Determine Waste Form (Solid, Liquid, Contaminated Debris) consult_sds->determine_form don_ppe Don Appropriate PPE determine_form->don_ppe select_container Select Compatible Container don_ppe->select_container label_container Label as Hazardous Waste select_container->label_container is_liquid Is the waste liquid? label_container->is_liquid liquid_disposal Collect in Liquid Waste Container is_liquid->liquid_disposal Yes solid_disposal Collect in Solid Waste Container is_liquid->solid_disposal No store_safely Store Waste in Designated Area liquid_disposal->store_safely solid_disposal->store_safely schedule_pickup Schedule EHS Pickup store_safely->schedule_pickup decontaminate Triple-Rinse Empty Containers schedule_pickup->decontaminate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Milategrast

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Milategrast

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on general best practices for handling potent pharmaceutical compounds. A formal risk assessment should be conducted prior to handling this substance to ensure compliance with all institutional and regulatory guidelines.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its potential for absorption through the skin, appropriate personal protective equipment is mandatory to prevent exposure.[1] The following table summarizes the recommended PPE for handling this compound powder and solutions.

Body Part PPE Type Standard Purpose
Hands Double Nitrile GlovesASTM D6319Prevents skin contact and absorption. Double gloving provides additional protection against tears and contamination.
Body Disposable Lab Coat or CoverallANSI/AAMI PB70 Level 2 or higherProtects skin and personal clothing from contamination.
Eyes Safety Glasses with Side Shields or GogglesANSI Z87.1Protects eyes from splashes and airborne particles.
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling the powder form to prevent inhalation.
Feet Closed-toe shoes and Shoe CoversN/AProtects feet from spills and prevents the spread of contamination.
Handling Procedures

Adherence to proper handling procedures is critical to minimize the risk of exposure and contamination.

2.1. Preparation and Weighing of Powder:

  • Conduct all handling of this compound powder within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Moisten the powder with a suitable solvent to reduce dust generation during handling.

2.2. Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Avoid splashing by adding the solvent to the powder slowly and carefully.

  • Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard information.

2.3. General Laboratory Practices:

  • Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled.

  • Decontaminate all work surfaces with an appropriate cleaning agent after each use.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to mitigate harm.

Exposure Type Immediate Action
Skin Contact Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an absorbent material. Clean the spill area thoroughly with a deactivating agent, if available, followed by soap and water.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation:

  • Trace Contaminated Waste: Items such as used gloves, gowns, and labware that are contaminated with small amounts of this compound should be collected in a designated, labeled hazardous waste container. This waste stream is often incinerated.

  • Bulk Waste: Unused or expired this compound powder and concentrated solutions should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions should be placed in a designated sharps container.

4.2. Disposal Procedure for Non-Hazardous Pharmaceutical Waste (General Guidance): For non-hazardous pharmaceutical waste where specific disposal instructions are not provided, the following general steps can be followed. However, it is critical to confirm that this compound is not classified as a hazardous waste before following this procedure.

  • Remove the drug from its original container.

  • Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.

  • Place the mixture in a sealed container, such as a plastic bag.

  • Dispose of the sealed container in the household trash.

  • Scratch out all personal information on the empty prescription bottle or packaging before recycling or discarding.

Visual Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning PPE Wash_Hands Wash Hands Gown Don Gown/Coverall Wash_Hands->Gown Mask Don Mask/Respirator Gown->Mask Goggles Don Goggles/Face Shield Mask->Goggles Gloves Don Gloves (over cuff) Goggles->Gloves

Figure 1: Recommended sequence for donning Personal Protective Equipment (PPE).

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain the Spill Don_PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Report the Incident Dispose->Report

Figure 2: Workflow for responding to a chemical spill of this compound.

Waste_Disposal_Pathway cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Milategrast_Waste This compound Waste Trace_Contamination Trace Contaminated (Gloves, Gowns, etc.) Milategrast_Waste->Trace_Contamination Bulk_Waste Bulk Waste (Unused Powder, Solutions) Milategrast_Waste->Bulk_Waste Sharps Sharps (Needles, Syringes) Milategrast_Waste->Sharps Incineration Hazardous Waste Incineration Trace_Contamination->Incineration Hazardous_Landfill Hazardous Waste Landfill Bulk_Waste->Hazardous_Landfill Autoclave_Incineration Sharps Container -> Incineration Sharps->Autoclave_Incineration

Figure 3: Segregation and disposal pathway for waste generated from handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.